Product packaging for Aurein 3.3(Cat. No.:)

Aurein 3.3

Cat. No.: B15136596
M. Wt: 1796.2 g/mol
InChI Key: BLCSSLLQNKBMEL-FZGABBKISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aurein 3.3 is a useful research compound. Its molecular formula is C84H142N22O21 and its molecular weight is 1796.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H142N22O21 B15136596 Aurein 3.3

Properties

Molecular Formula

C84H142N22O21

Molecular Weight

1796.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C84H142N22O21/c1-16-46(11)66(70(88)113)103-79(122)60(41-108)99-78(121)59(40-107)100-81(124)65(45(9)10)102-83(126)68(48(13)18-3)105-76(119)57(35-52-38-89-42-91-52)94-62(110)39-90-71(114)50(15)92-82(125)67(47(12)17-2)104-73(116)54(30-24-26-32-86)95-72(115)53(29-23-25-31-85)96-80(123)64(44(7)8)101-84(127)69(49(14)19-4)106-77(120)58(36-63(111)112)98-75(118)56(34-51-27-21-20-22-28-51)97-74(117)55(33-43(5)6)93-61(109)37-87/h20-22,27-28,38,42-50,53-60,64-69,107-108H,16-19,23-26,29-37,39-41,85-87H2,1-15H3,(H2,88,113)(H,89,91)(H,90,114)(H,92,125)(H,93,109)(H,94,110)(H,95,115)(H,96,123)(H,97,117)(H,98,118)(H,99,121)(H,100,124)(H,101,127)(H,102,126)(H,103,122)(H,104,116)(H,105,119)(H,106,120)(H,111,112)/t46-,47-,48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-,67-,68-,69-/m0/s1

InChI Key

BLCSSLLQNKBMEL-FZGABBKISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Aurein 3.3: A Technical Guide to a Promising Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis. Belonging to the aurein family of peptides, it has garnered scientific interest for its antimicrobial properties and its intriguing ability to self-assemble into amyloid-like fibrils. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, antimicrobial activity, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant pathogens poses a significant global health threat, necessitating the exploration of alternative therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is one such peptide, notable for its association with amyloid fibril formation, a characteristic that may be linked to its biological function and stability.

Physicochemical Properties and Structure

This compound is a 17-amino acid peptide with the primary sequence GLFDIVKKIAGHIVSSI-NH2. Its structure and key properties are summarized in the table below.

PropertyValue
Primary Sequence GLFDIVKKIAGHIVSSI-NH2
Molecular Formula C₈₃H₁₄₁N₂₁O₂₁
Molecular Weight 1821.2 g/mol
Net Charge (pH 7) +2
Isoelectric Point (pI) ~9.5 (Predicted)
Secondary Structure α-helical in membranes, forms β-sheets in amyloid fibrils

Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound can form cross-β amyloid fibrils. These fibrils are composed of kinked β-sheets, a structural motif that allows for a compact, rounded fibril architecture.[1][2][3] This ability to form amyloid structures is a key feature of this compound and is thought to be related to its mechanism of action.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound.

MicroorganismStrainMIC (µM)Reference
Micrococcus luteus-~50[4]

Note: Further research is required to establish a comprehensive antimicrobial spectrum for this compound against a wider range of Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The antimicrobial mechanism of this compound, like many other AMPs, is primarily directed at the microbial cell membrane. The current understanding suggests a multi-step process that involves electrostatic attraction, membrane insertion, and disruption, ultimately leading to cell death. The amyloidogenic properties of this compound appear to play a crucial role in this process.

The proposed mechanism of action can be visualized as a signaling pathway:

Aurein_3.3_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Microbial Membrane cluster_intracellular Intracellular Space Peptide This compound Monomers Membrane_Binding Electrostatic Attraction to Anionic Membrane Peptide->Membrane_Binding Initial Contact Aggregation Self-Assembly into Amyloid-like Oligomers Membrane_Binding->Aggregation Concentration Dependent Insertion Hydrophobic Insertion into Lipid Bilayer Aggregation->Insertion Conformational Change Disruption Membrane Permeabilization (Carpet/Toroidal Pore Model) Insertion->Disruption Membrane Destabilization Leakage Leakage of Ions and Metabolites Disruption->Leakage Loss of Integrity Cell_Death Cell Death Leakage->Cell_Death Metabolic Collapse

Proposed mechanism of action for this compound.

The initial interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching a critical concentration on the membrane surface, this compound monomers are thought to self-assemble into oligomeric structures, potentially resembling the early stages of amyloid fibril formation. This aggregation is followed by the insertion of the peptide's hydrophobic residues into the lipid bilayer. This insertion disrupts the membrane integrity, possibly through a "carpet" or "toroidal pore" mechanism, leading to the formation of pores or channels. The resulting leakage of essential ions and metabolites ultimately leads to microbial cell death.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial susceptibility testing of this compound, based on established protocols for similar antimicrobial peptides.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the solid-phase synthesis of this compound.

Peptide_Synthesis_Workflow Resin_Prep Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Fmoc_Deprotection_1->Coupling Wash_1 Washing (DMF) Coupling->Wash_1 Repeat Repeat Deprotection, Coupling, and Washing for each Amino Acid Wash_1->Repeat Repeat->Fmoc_Deprotection_1 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA/TIS/H2O cocktail) Repeat->Cleavage Final Amino Acid Coupled Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry, HPLC) Purification->Analysis

Workflow for Fmoc Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Acetonitrile (ACN)

  • Solid-phase peptide synthesis vessel

  • Shaker

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Ile-OH for the C-terminus of this compound) in DMF. Add HBTU (1 equivalent) and DIPEA (2 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Assay_Workflow Peptide_Prep Prepare Stock Solution of this compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Peptide_Prep->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results

Workflow for Broth Microdilution MIC Assay.

Materials:

  • Synthesized and purified this compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the 96-well plate containing the serially diluted peptide. Include a positive control (microbes in medium without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

This compound is a fascinating antimicrobial peptide with a unique link to amyloid fibril formation. While its antimicrobial activity against Gram-positive bacteria is established, further research is needed to fully elucidate its spectrum of activity, optimize its efficacy, and understand the intricate details of its mechanism of action. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and its analogs. Future studies should focus on expanding the antimicrobial testing to a wider panel of clinically relevant pathogens, investigating the role of fibril formation in its biological activity and potential toxicity, and exploring modifications to enhance its therapeutic potential. The continued investigation of this compound and other AMPs holds significant promise for the development of next-generation antimicrobial therapies.

References

Aurein 3.3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Southern bell frog, Litoria raniformis. Belonging to the aurein family of peptides, it exhibits a broad spectrum of biological activity, including potent antimicrobial effects against various bacterial pathogens and promising anticancer properties. This technical guide provides a detailed overview of the discovery, biochemical properties, and biological functions of this compound. It includes a compilation of its antimicrobial and cytotoxic activities, detailed experimental methodologies for its synthesis and evaluation, and an exploration of its proposed mechanisms of action, including its intriguing ability to form amyloid-like fibrils. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Discovery and Source

This compound was first identified as part of a comprehensive study of the antimicrobial peptides present in the skin secretions of Australian bell frogs, specifically the Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis). The initial discovery and characterization were reported by Rozek and colleagues in 2000. The peptide is expressed in the dorsal granular glands of the frog's skin and is believed to be a component of its innate immune system, providing protection against microbial pathogens in its environment.

Biological Source: Litoria raniformis (also known as Ranoidea raniformis) and Litoria aurea.

Physicochemical Properties

This compound is a 17-amino acid peptide with the sequence GLFDIVKKIAGHIVSSI. A variant with the sequence FDIVKKIAGHIVSSI has also been reported.[1] The C-terminus is amidated, a common feature in many antimicrobial peptides that enhances their stability and activity.

PropertyValue
Amino Acid Sequence GLFDIVKKIAGHIVSSI-NH₂
Molecular Formula C₈₄H₁₄₁N₂₁O₂₀
Molecular Weight 1837.1 g/mol
Net Charge (at pH 7) +3
Theoretical pI 10.13
GRAVY (Grand Average of Hydropathicity) 0.818

Biological Activity

This compound demonstrates a dual role as both an antimicrobial and an anticancer agent. Its cationic and amphipathic nature is thought to be crucial for its interaction with and disruption of microbial and cancer cell membranes.

Antimicrobial Activity

This compound exhibits activity primarily against Gram-positive bacteria. The UniProt database indicates its activity against Lactococcus lactis, Micrococcus luteus, Pasteurella multocida, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus uberis.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria

Bacterial StrainGram StainMIC (µM)
Micrococcus luteusPositive~50
Staphylococcus aureusPositiveData not consistently available
Escherichia coliNegativeData not consistently available
Pseudomonas aeruginosaNegativeData not consistently available
Anticancer Activity

Several studies have highlighted the potential of aurein peptides, including this compound, as anticancer agents. They are believed to selectively target cancer cells due to differences in membrane composition and potential, such as the higher abundance of anionic phospholipids on the outer leaflet of cancer cell membranes.

Table 2: Cytotoxic Activity (IC50) of this compound Against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Various Human Cancer Cell LinesLeukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastLC50 values in the 10⁻⁵ - 10⁻⁴ M range have been reported for the aurein family. Specific IC50 values for this compound are not consistently available.

Note: While the anticancer potential is established, specific and comparative IC50 values for this compound against a panel of standard cancer cell lines are not widely published.

Hemolytic Activity

A crucial aspect of the therapeutic potential of AMPs is their selectivity for target cells over host cells. Hemolytic activity against red blood cells is a key indicator of cytotoxicity.

Table 3: Hemolytic Activity of this compound

ParameterValue
HC50 (Human Erythrocytes) Data not consistently available

Mechanism of Action

The precise mechanisms by which this compound exerts its biological effects are multifaceted and are thought to involve both membrane-disruptive and intracellular activities.

Membrane Interaction

The initial interaction of this compound with target cells is believed to be electrostatic, driven by the attraction between the cationic peptide and the anionic components of bacterial and cancer cell membranes. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and disruption. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model.

Induction of Apoptosis in Cancer Cells

In addition to direct membrane lysis, this compound is thought to induce programmed cell death, or apoptosis, in cancer cells. This can be triggered by the disruption of mitochondrial membranes following the peptide's entry into the cell.

Apoptosis_Pathway Aurein3_3 This compound CancerCellMembrane Cancer Cell Membrane (Anionic Surface) Aurein3_3->CancerCellMembrane MembraneDisruption Membrane Disruption/ Permeabilization CancerCellMembrane->MembraneDisruption IntracellularEntry Intracellular Entry MembraneDisruption->IntracellularEntry Mitochondria Mitochondria IntracellularEntry->Mitochondria MitochondrialMembraneDisruption Mitochondrial Membrane Disruption Mitochondria->MitochondrialMembraneDisruption CytochromeC Cytochrome c Release MitochondrialMembraneDisruption->CytochromeC CaspaseActivation Caspase Cascade Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Amyloid Fibril Formation

Recent studies have revealed that this compound can self-assemble into amyloid-like fibrils. A 2022 study by Bücker et al. determined the cryogenic electron microscopy (cryo-EM) structure of these fibrils, revealing a cross-β structure with kinked β-sheets. This property is significant as it links this compound to the growing class of functional amyloids and may play a role in its biological activity and stability.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling of first Fmoc-amino acid Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of next Fmoc-amino acid Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection2 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Steps:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Ile-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA, and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

MIC_Assay_Workflow PeptideDilution Prepare serial dilutions of this compound Inoculation Inoculate dilutions with bacterial suspension PeptideDilution->Inoculation BacterialCulture Prepare standardized bacterial inoculum BacterialCulture->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Prepare Peptide Solutions: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate bacterial growth medium.

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Cytotoxicity (MTT) Assay

The cytotoxic effect of this compound on cancer cells can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow CellSeeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours CellSeeding->Incubation1 PeptideTreatment Treat cells with serial dilutions of this compound Incubation1->PeptideTreatment Incubation2 Incubate for 24-72 hours PeptideTreatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization AbsorbanceReading Read absorbance at ~570 nm Solubilization->AbsorbanceReading IC50_Calculation Calculate IC50 value AbsorbanceReading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Future Perspectives

This compound holds considerable promise as a template for the development of new antimicrobial and anticancer drugs. Future research should focus on:

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its activity, selectivity, and stability.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways involved in its anticancer activity.

  • Formulation and Delivery: Developing effective delivery systems to enhance its bioavailability and therapeutic efficacy in vivo.

  • In Vivo Studies: Conducting comprehensive preclinical and clinical trials to evaluate its safety and efficacy in animal models and eventually in humans.

The unique properties of this compound, including its dual bioactivity and its ability to form amyloid-like structures, make it a fascinating subject for continued research and a valuable lead compound in the quest for novel therapeutic agents.

References

Aurein 3.3: A Technical Guide to its Sequence, Structure, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Southern bell frog, Ranoidea raniformis. It is a member of the aurein family of peptides, which are known for their broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of the sequence, structure, and experimental characterization of this compound, intended for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Peptide Sequence and Physicochemical Properties

This compound is a 17-amino acid peptide with the sequence GLFDIVKKIAGHIVSSI.[1] Its primary structure is crucial for its biological activity, conferring an amphipathic character that is common among membrane-active AMPs.

PropertyValueReference
Amino Acid Sequence GLFDIVKKIAGHIVSSI
Full Name This compound[1]
Source Organism Ranoidea raniformis (Southern bell frog)[1]
Number of Residues 17[1]
Molecular Formula C_80_H_135_N_21_O_20
Average Molecular Weight 1783.08 Da
Theoretical pI 9.87
Net Charge at pH 7 +2

Structural Characteristics

Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound can self-assemble into amyloid-like fibrils.[1][2] This is a fascinating characteristic, as amyloid structures are often associated with disease, but are increasingly recognized for their functional roles in biology.

The cryo-EM structure of this compound was determined at a resolution of 3.5 Å, showing that the peptide forms cross-β fibrils.[1] A key feature of the this compound fibril structure is the presence of "kinked" β-sheets.[1][2] This arrangement consists of six peptide molecules per layer of the fibril, creating a compact and stable structure.[1][2]

While the fibrillar state is well-characterized, like many AMPs, this compound is thought to adopt an α-helical conformation in the presence of lipid membranes, a structural transition that is often linked to its membrane-disrupting antimicrobial activity. Circular dichroism (CD) spectroscopy is a key technique for studying this conformational plasticity.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent: 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple Fmoc-Ile-OH deprotect1->couple1 wash1 Wash (DMF) couple1->wash1 cycle Repeat for all 17 Amino Acids wash1->cycle cleave Cleavage from Resin (TFA Cocktail) cycle->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (HPLC) precipitate->purify

SPPS Workflow for this compound Synthesis.
Peptide Purification: High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Chromatography: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound in different environments.

Instrumentation and Materials:

  • CD spectrometer

  • Quartz cuvette with a 1 mm path length

  • Buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Membrane-mimicking environments (e.g., SDS micelles, TFE)

Procedure:

  • Sample Preparation: Prepare a stock solution of purified this compound in the desired buffer. A typical concentration is 0.1-0.2 mg/mL.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters (e.g., wavelength range: 190-260 nm, data pitch: 1 nm, scanning speed: 100 nm/min, accumulations: 3).

  • Blank Measurement: Record the spectrum of the buffer alone as a blank.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Analyze the processed spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.

Fibril Formation and Imaging: Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM is employed to visualize the fibrillar structure of this compound at high resolution.

Procedure:

  • Fibril Formation: Incubate a solution of purified this compound (e.g., 5 mg/mL in double-distilled water) at room temperature to allow for fibril formation. Monitor fibril formation using techniques like ThT fluorescence assay.

  • Grid Preparation: Apply a small volume (3-4 µL) of the fibril solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/1).

  • Plunge Freezing: Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot).

  • Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM). Collect a large dataset of high-resolution images.

  • Image Processing and 3D Reconstruction: Process the collected images using software for helical reconstruction (e.g., RELION) to generate a 3D map of the fibril.

  • Model Building: Build an atomic model of the this compound peptide into the cryo-EM density map.

G cluster_cryoem Cryo-EM Workflow for this compound Fibrils start Start: Purified Peptide fibril Fibril Formation (Incubation) start->fibril grid Grid Preparation (Glow-discharge) fibril->grid freeze Plunge Freezing (Liquid Ethane) grid->freeze collect Data Collection (TEM) freeze->collect process Image Processing (Helical Reconstruction) collect->process model 3D Model Building process->model

Cryo-EM Workflow for this compound Fibrils.

Mechanism of Action

The primary mechanism of action for many antimicrobial peptides, including likely this compound, involves the disruption of the bacterial cell membrane. The cationic nature of the peptide facilitates its initial interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon accumulation on the membrane surface, the peptide's amphipathic structure allows it to insert into the lipid bilayer. This insertion can lead to membrane permeabilization through various proposed models, such as the "barrel-stave," "carpet," or "toroidal pore" models, ultimately resulting in leakage of cellular contents and cell death.

The ability of this compound to form amyloid-like fibrils presents an additional layer of complexity to its mechanism. It is hypothesized that fibril formation could serve as a mechanism to concentrate the peptide at the bacterial surface, act as a reservoir for active peptide, or that the fibrils themselves may possess antimicrobial properties.

G cluster_moa Proposed Mechanism of Action for this compound peptide This compound Monomers interaction Electrostatic Interaction peptide->interaction fibril Fibril Formation (cross-β structure) peptide->fibril Self-assembly membrane Bacterial Cell Membrane interaction->membrane insertion Membrane Insertion (α-helical conformation) interaction->insertion disruption Membrane Disruption (Pore Formation) insertion->disruption death Cell Death disruption->death fibril->membrane Interaction?

Proposed Mechanism of Action for this compound.

Conclusion

This compound is a compelling subject for research in antimicrobial drug development due to its potent activity and intriguing structural properties. The detailed methodologies provided in this guide for its synthesis, purification, and structural characterization offer a solid foundation for further investigation into its mechanism of action and potential therapeutic applications. The dual conformational nature of this compound, existing as both a membrane-active α-helix and a stable amyloid-like fibril, highlights the complex and fascinating world of antimicrobial peptides.

References

Aurein 3.3: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. As part of the innate immune system of this amphibian, this compound exhibits a broad spectrum of activity against various pathogens. The growing threat of antibiotic resistance has intensified research into novel antimicrobial agents, with AMPs like this compound emerging as promising candidates. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, consolidating quantitative data, detailing experimental protocols, and visualizing proposed molecular interactions.

Core Mechanism of Action: Membrane Interaction and Amyloidogenesis

The primary mechanism of action for this compound, like many AMPs, involves the disruption of microbial cell membranes. However, a distinguishing feature of this compound is its propensity to form amyloid-like fibrils, a characteristic that is increasingly being linked to its antimicrobial efficacy.

Upon encountering a bacterial cell, the positively charged this compound peptide is electrostatically attracted to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer.

A key aspect of this compound's activity is its ability to self-assemble into cross-β amyloid fibrils characterized by kinked β-sheets.[1][2][3][4] This aggregation is thought to contribute to membrane perturbation and the formation of pores or channels, leading to the leakage of essential intracellular contents and ultimately, cell death. While the precise nature of the membrane disruption is still under investigation, proposed models include the "carpet" and "toroidal pore" mechanisms.

It is important to note that while significant research has been conducted on the membrane-disrupting and amyloid-forming properties of this compound, specific intracellular signaling pathways triggered by this peptide in bacteria have not yet been fully elucidated in the current body of scientific literature. Transcriptomic and proteomic studies on bacteria treated with this compound would be invaluable in revealing downstream cellular responses and potential intracellular targets.

Quantitative Data on this compound Activity

The antimicrobial and potential anticancer activities of this compound and its analogs have been quantified using various assays. The following tables summarize the available data.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismStrainMIC (µM)Reference
Micrococcus luteus-~50[5]
Staphylococcus aureusATCC 25923>128ResearchGate
Staphylococcus aureusATCC 29213>128ResearchGate
Enterococcus faecalisATCC 29212>128ResearchGate
Bacillus cereusATCC 1457964ResearchGate
Table 2: Anticancer Activity of the Aurein Peptide Family (IC50)

While specific IC50 values for this compound against cancer cell lines are not detailed in the reviewed literature, studies on the broader Aurein family indicate potential anticancer properties. For context, data for a related peptide, Aurein 1.2, is presented.

Cell LinePeptideIC50 (µM)Reference
Human Tumor Cell Lines (average of 57 lines)Aurein 1.2Moderately cytotoxic at concentrations up to 100 µg/ml[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to characterize the activity of this compound and other antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., M. luteus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound peptide, lyophilized

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Peptide Preparation: Dissolve lyophilized this compound in sterile, deionized water to create a stock solution. Further dilute the stock solution in the appropriate broth medium to create a series of twofold dilutions.

  • Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Setup: Add 100 µL of each peptide dilution to the wells of a 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound peptide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound.

Aurein33_Membrane_Interaction cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Aurein This compound Monomers MembraneSurface Membrane Surface (Negatively Charged) Aurein->MembraneSurface Electrostatic Attraction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer Insertion & Aggregation Leakage Leakage of Intracellular Contents LipidBilayer->Leakage Pore Formation/ Membrane Disruption

Caption: Proposed mechanism of this compound interaction with the bacterial membrane.

Aurein33_Amyloid_Formation Monomers This compound Monomers (α-helical/random coil in solution) Oligomers Oligomeric Intermediates Monomers->Oligomers Self-Assembly Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Mature Amyloid Fibrils (Cross-β structure with kinked sheets) Protofibrils->Fibrils MembraneDisruption Membrane Disruption Fibrils->MembraneDisruption Induces

Caption: Hypothetical pathway of this compound amyloid fibril formation and subsequent membrane disruption.

Conclusion and Future Directions

This compound is a compelling antimicrobial peptide with a multifaceted mechanism of action centered on membrane disruption and amyloidogenesis. The quantitative data, though limited, demonstrates its efficacy against Gram-positive bacteria. The provided experimental protocols offer a foundation for further investigation into its therapeutic potential.

Future research should focus on several key areas to fully unlock the potential of this compound as a therapeutic agent. A broader screening against a diverse panel of pathogenic bacteria, fungi, and viruses is necessary to establish its full antimicrobial spectrum. More in-depth studies into its anticancer activity, including the determination of IC50 values against various cancer cell lines, are warranted. Crucially, elucidating the specific intracellular signaling pathways affected by this compound through transcriptomic and proteomic analyses will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets. A deeper understanding of the interplay between its amyloidogenic properties and antimicrobial activity will be pivotal in the design of more potent and selective this compound-based therapeutics.

References

Aurein 3.3: An In-Depth Technical Guide to its Antimicrobial Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Southern bell frog, Litoria raniformis. Like many AMPs, it represents a promising candidate for the development of novel anti-infective agents due to its broad-spectrum antimicrobial potential and unique mechanism of action. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its known spectrum of activity, mechanism of action, and the experimental protocols used to characterize its efficacy.

Antimicrobial Activity Spectrum

The antimicrobial activity of this compound has been primarily characterized against bacteria. While extensive quantitative data for a wide range of microorganisms remains to be fully elucidated in publicly available literature, existing studies indicate a moderate level of activity, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and related peptides from the Aurein family. It is important to note that specific data for this compound is limited, and therefore, data for the broader Aurein family is included for comparative purposes.

PeptideMicroorganismStrainMIC (µM)Citation(s)
This compound Micrococcus luteus-~50[1]
Aurein 1.2Enterococcus faecalisATCC 2921216[2]
Aurein 1.2Staphylococcus aureusATCC 2592332[3]
Aurein 1.2Staphylococcus epidermidisATCC 1222816[2]
Aurein 1.2Streptococcus pyogenesATCC 196158[2]
Aurein 1.2Escherichia coliATCC 25922>128[3]
Aurein 1.2Pseudomonas aeruginosaATCC 27853>128[3]
Aurein 2.2Bacillus subtilisATCC 66338[4]
Aurein 2.3Bacillus subtilisATCC 66338[4]

Note: The antimicrobial activity of peptides can be influenced by the specific assay conditions, including the broth composition and the initial inoculum size.

Mechanism of Action

The primary mechanism of action for this compound and other Aurein peptides is the disruption of the microbial cell membrane. This interaction is driven by the peptide's cationic and amphipathic properties, which facilitate its binding to the negatively charged components of microbial membranes, such as phospholipids.

The prevailing models for the membrane-disrupting action of Aurein peptides are the "carpet" and "toroidal pore" models.

  • Carpet Model: In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.

  • Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where the water core is lined by both the peptides and the lipid head groups. This pore formation disrupts the membrane potential and allows for the leakage of cellular contents, ultimately leading to cell death.

Due to this direct physical disruption of the cell membrane, the mechanism of action of this compound does not appear to involve complex intracellular signaling pathways. The following diagram illustrates the proposed membrane disruption process.

Aurein_3_3_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Aurein This compound Peptides Binding Electrostatic Binding to Membrane Surface Aurein->Binding Initial Interaction Membrane Disruption Membrane Disruption (Carpet/Toroidal Pore Model) Binding->Disruption Peptide Accumulation Leakage Leakage of Cellular Contents Disruption->Leakage Pore Formation/ Membrane Destabilization Death Cell Death Leakage->Death

Mechanism of this compound membrane disruption.

Experimental Protocols

The following sections detail the standard methodologies used to determine the antimicrobial activity of peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

MIC_Assay_Workflow start Start prep_peptide Prepare serial dilutions of this compound start->prep_peptide prep_bacteria Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria incubate Incubate peptide dilutions with bacterial inoculum in 96-well plate (37°C, 18-24h) prep_peptide->incubate prep_bacteria->incubate read_results Visually inspect for turbidity or measure optical density (OD) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a follow-up to the MIC assay.

MBC_Assay_Workflow start Start: Following MIC determination subculture Subculture aliquots from clear wells (at and above MIC) onto agar plates start->subculture incubate_plates Incubate agar plates (37°C, 18-24h) subculture->incubate_plates count_colonies Count number of colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% reduction in CFU count_colonies->determine_mbc end End determine_mbc->end

Workflow for MBC determination.

Detailed Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth is plated onto a suitable agar medium.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Anti-Biofilm Assay (Crystal Violet Method)

This assay is used to quantify the ability of an antimicrobial peptide to inhibit biofilm formation or to eradicate pre-formed biofilms. The crystal violet stain binds to the polysaccharide matrix of the biofilm.

Anti_Biofilm_Assay_Workflow start Start biofilm_formation Incubate bacteria in 96-well plate to allow biofilm formation (with or without this compound for inhibition assay) start->biofilm_formation wash_planktonic Wash wells to remove planktonic (non-adherent) cells biofilm_formation->wash_planktonic stain_biofilm Stain with Crystal Violet solution wash_planktonic->stain_biofilm wash_excess_stain Wash to remove excess stain stain_biofilm->wash_excess_stain solubilize_stain Solubilize the bound stain (e.g., with ethanol or acetic acid) wash_excess_stain->solubilize_stain measure_absorbance Measure absorbance (e.g., at 570-595 nm) solubilize_stain->measure_absorbance quantify_biofilm Quantify biofilm inhibition or reduction measure_absorbance->quantify_biofilm end End quantify_biofilm->end

Workflow for Crystal Violet Anti-Biofilm Assay.

Detailed Protocol:

  • Biofilm Formation: A bacterial suspension is incubated in a 96-well plate to allow for biofilm formation. For inhibition assays, the peptide is added at the beginning of the incubation period. For eradication assays, the peptide is added to pre-formed biofilms.

  • Washing: After incubation, the planktonic cells are removed by gentle washing.

  • Staining: A solution of crystal violet is added to each well to stain the biofilm matrix.

  • Washing: Excess stain is removed by washing.

  • Solubilization: The stain bound to the biofilm is solubilized using a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm).

Conclusion

This compound is an antimicrobial peptide with a demonstrated, albeit moderately potent, activity against Gram-positive bacteria. Its mechanism of action is characteristic of many cationic AMPs, involving the direct disruption of the microbial cell membrane. While the currently available quantitative data on its full antimicrobial spectrum is limited, the established protocols for assessing antimicrobial efficacy provide a clear framework for further investigation. Future research should focus on expanding the quantitative analysis of this compound's activity against a broader range of clinically relevant pathogens, including multi-drug resistant strains, as well as exploring its potential in anti-biofilm and antiviral applications. Such studies will be crucial in determining the therapeutic potential of this compound as a next-generation anti-infective agent.

References

Aurein 3.3: A Technical Guide to its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria raniformis. Like many other AMPs, this compound has demonstrated a broad spectrum of activity, not only against various bacterial pathogens but also exhibiting promising anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, focusing on its mechanism of action, available quantitative data, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Physicochemical Properties and Structure

This compound is a relatively small peptide, a characteristic that can be advantageous for therapeutic development, potentially offering better tissue penetration. In solution, this compound can adopt an α-helical conformation, a common structural motif for many membrane-active peptides.[1] Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound can self-assemble into cross-β amyloid fibrils characterized by kinked β-sheets.[2][3][4] This structural plasticity may play a role in its biological activity and interaction with cell membranes.

Mechanism of Anticancer Activity

The primary mechanism by which this compound and other cationic anticancer peptides (ACPs) exert their cytotoxic effects is through direct interaction with the cancer cell membrane. This selectivity for cancer cells over normal cells is attributed to differences in their membrane composition and properties.

2.1. Preferential Interaction with Cancer Cell Membranes

Cancer cell membranes typically exhibit a higher net negative charge compared to the electrically neutral outer leaflet of normal mammalian cell membranes.[5][6] This is due to an increased surface exposure of anionic molecules such as phosphatidylserine (PS) and O-glycosylated mucins.[5] The cationic nature of this compound facilitates a strong electrostatic attraction to these negatively charged cancer cell surfaces, representing the initial step in its anticancer activity.

2.2. Membrane Permeabilization and Disruption

Following the initial electrostatic binding, the amphipathic nature of this compound allows it to insert into the lipid bilayer of the cancer cell membrane. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. Several models have been proposed for membrane disruption by AMPs, including the "barrel-stave," "toroidal pore," and "carpet" models.[5] While the precise mechanism for this compound is not definitively established, the outcome is an increase in membrane permeability, leading to the leakage of essential intracellular contents and ultimately, cell lysis.

2.3. Induction of Apoptosis

Beyond direct membrane lysis, there is evidence to suggest that this compound can induce programmed cell death, or apoptosis, in cancer cells.[1] After crossing the cell membrane, the peptide can interact with intracellular targets, including mitochondria. Disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade and subsequent execution of the apoptotic program.

Quantitative Data on Anticancer Activity

While the anticancer potential of the Aurein peptide family is recognized, specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes the available data. Further research is needed to establish a comprehensive profile of its efficacy against a broader range of cancer cell lines.

PeptideCell Line/OrganismAssay TypeResult
This compoundM. luteusMIC~50 μM

Experimental Protocols

The investigation of the anticancer properties of peptides like this compound involves a variety of established experimental protocols. The following sections detail the general methodologies for key assays.

4.1. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

4.2. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

    • Treat cancer cells with this compound for the desired time.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes, while PI intercalates with the DNA of necrotic cells with compromised membranes.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

4.3. Membrane Permeabilization Assays

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium as an indicator of cell membrane damage.

    • Treat cancer cells with this compound.

    • Collect the cell culture supernatant at different time points.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Measure the amount of formazan produced, which is proportional to the amount of LDH released, by reading the absorbance at a specific wavelength.

    • Compare the LDH release from treated cells to that of untreated and maximum lysis controls.

Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. However, based on the known mechanisms of other anticancer peptides, several pathways are likely to be involved.

Signaling_Pathways Aurein3_3 This compound Membrane Cancer Cell Membrane (Negative Charge) Aurein3_3->Membrane Electrostatic Interaction Internalization Internalization Aurein3_3->Internalization Permeabilization Membrane Permeabilization Membrane->Permeabilization Lysis Cell Lysis (Necrosis) Permeabilization->Lysis Mitochondria Mitochondria Internalization->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed mechanism of this compound anticancer activity.

The interaction of this compound with the cancer cell membrane can lead to direct cell lysis through permeabilization. Alternatively, the peptide can be internalized and interact with mitochondria, triggering the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspases.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer properties of a peptide like this compound.

Experimental_Workflow Peptide This compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Peptide->Cytotoxicity Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Membrane_Assay Membrane Permeabilization (e.g., LDH Assay) Mechanism->Membrane_Assay Apoptosis_Assay Apoptosis vs. Necrosis (e.g., Annexin V/PI) Mechanism->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for Caspases) Mechanism->Signaling_Assay Conclusion Data Analysis & Conclusion Membrane_Assay->Conclusion Apoptosis_Assay->Conclusion Signaling_Assay->Conclusion

References

An In-depth Technical Guide to the Amyloid Fibril Formation of Aurein 3.3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.3, an antimicrobial peptide (AMP) isolated from the Australian bell frog, Litoria aurea, has been shown to self-assemble into amyloid fibrils. This process is of significant interest due to the emerging link between antimicrobial activity and amyloidogenesis, offering potential insights into both functional and pathological amyloid formation. This technical guide provides a comprehensive overview of the core aspects of this compound amyloid fibril formation, including its structural biology, biophysical characterization, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers in the fields of protein aggregation, antimicrobial peptides, and drug development.

Introduction

Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms. Their ability to combat pathogens is often linked to their interaction with and disruption of microbial membranes. Recently, a fascinating connection has been established between some AMPs and amyloid fibril formation, a process traditionally associated with neurodegenerative diseases. This compound is a prime example of a peptide that exhibits both antimicrobial properties and the capacity to form well-ordered amyloid structures.[1][2] Understanding the mechanisms and kinetics of this compound fibril formation can provide valuable insights into the fundamental principles of protein self-assembly and may inform the design of novel antimicrobial agents or therapeutics targeting amyloid-related diseases.

Structural Characteristics of this compound Amyloid Fibrils

Recent advances in cryogenic electron microscopy (cryo-EM) have provided a high-resolution structure of this compound amyloid fibrils.[2] These studies have revealed a unique and complex architecture.

The fibrils are composed of stacked layers, with each layer formed by six this compound peptide molecules. A remarkable feature of the this compound fibril is the presence of kinked β-sheets within each peptide monomer.[2][3] This kinking allows for a compact and rounded overall fibril structure. The arrangement of the six peptides within a layer creates a stable and highly organized assembly.[2]

FeatureDescriptionSource
Overall Structure Cross-β amyloid fibril[2]
Peptides per Layer Six[2]
Monomer Conformation Kinked β-sheets[2][3]
Fibril Morphology Rounded and compact[2]

Biophysical Characterization and Aggregation Kinetics

The formation of this compound amyloid fibrils can be monitored in vitro using various biophysical techniques. The kinetics of this process typically follows a sigmoidal curve, characterized by a lag phase, an exponential growth phase, and a plateau phase. While specific quantitative kinetic data for this compound is not extensively documented in publicly available literature, the following table illustrates the type of data that can be obtained and the factors known to influence amyloid formation in general.

Table 1: Illustrative Aggregation Kinetics of this compound under Various Conditions (Hypothetical Data)

ConditionPeptide Concentration (µM)pHLag Time (hours)Apparent Elongation Rate (RFU/hour)
Control 507.481500
High Concentration 1007.442500
Low pH 505.061800
High pH 509.0121200

Note: The values presented in this table are for illustrative purposes to demonstrate the expected trends in amyloid aggregation kinetics. Actual experimental values for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of this compound amyloid fibril formation.

Peptide Preparation
  • Synthesis and Purification: this compound peptide (GLFDIVKKVVGALGSL-NH2) can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The correct mass of the peptide should be confirmed by mass spectrometry.

  • Solubilization: Lyophilized this compound peptide should be dissolved in an appropriate solvent, such as hexafluoroisopropanol (HFIP), to ensure it is in a monomeric, unstructured state and to break down any pre-existing aggregates. The solvent is then evaporated under a stream of nitrogen gas, and the peptide film is further dried under vacuum. The peptide is then reconstituted in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration for the aggregation assays.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time.[4] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store in the dark at 4°C.

    • Prepare the desired buffer for the aggregation assay (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the this compound peptide solution to the desired final concentration.

    • Add ThT from the stock solution to a final concentration of 10-20 µM.

    • Include control wells containing only the buffer and ThT to measure the background fluorescence.

  • Measurement:

    • Place the 96-well plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Monitor the fluorescence intensity over time at regular intervals (e.g., every 15-30 minutes) at a constant temperature (e.g., 37°C). The plate should be shaken briefly before each reading to ensure a homogenous solution.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity against time to generate the sigmoidal aggregation curve.

    • The lag time can be determined as the time taken to reach the half-maximal fluorescence intensity.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the this compound fibrils formed at the end of the aggregation assay.[5]

  • Sample Preparation:

    • Place a 5-10 µL aliquot of the final fibril solution onto a carbon-coated copper grid for 1-2 minutes.

    • Wick off the excess solution using filter paper.

  • Negative Staining:

    • Apply a drop of 2% (w/v) uranyl acetate solution to the grid for 1-2 minutes.

    • Wick off the excess staining solution.

    • Allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope at an appropriate magnification.

    • Capture images of the fibrils to analyze their morphology, length, and width.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of this compound as it transitions from a random coil or α-helical state to a β-sheet-rich amyloid fibril.[6][7]

  • Sample Preparation:

    • Prepare this compound samples at different time points during the aggregation process (e.g., t=0, during the lag phase, during the growth phase, and at the plateau).

    • The peptide concentration should be suitable for CD spectroscopy, typically in the range of 10-50 µM.

  • Measurement:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

    • A spectrum of the buffer alone should be recorded and subtracted from the peptide spectra.

  • Data Analysis:

    • Analyze the changes in the CD spectra over time. A characteristic shift from a random coil spectrum (minimum around 200 nm) or an α-helical spectrum (minima around 208 and 222 nm) to a β-sheet spectrum (minimum around 218 nm) is indicative of amyloid fibril formation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying this compound amyloid fibril formation.

G cluster_prep Peptide Preparation cluster_aggregation Aggregation Assay cluster_analysis Biophysical Analysis synthesis Peptide Synthesis & Purification solubilization Solubilization & Monomerization synthesis->solubilization incubation Incubation under Controlled Conditions (Temperature, pH, Concentration) solubilization->incubation Initiate Aggregation tht ThT Fluorescence Assay (Kinetics) incubation->tht Real-time Monitoring tem Transmission Electron Microscopy (Morphology) incubation->tem Endpoint Analysis cd Circular Dichroism Spectroscopy (Secondary Structure) incubation->cd Time-course Analysis

Caption: Experimental workflow for the study of this compound amyloid fibril formation.

This compound Fibril Structure

This diagram provides a simplified representation of the hierarchical structure of an this compound amyloid fibril.

G cluster_fibril This compound Amyloid Fibril fibril Mature Fibril layer Fibril Layer (6 Peptides) fibril->layer Composed of peptide This compound Monomer (Kinked β-sheet) layer->peptide Composed of

References

Aurein 3.3 Structural Analysis via Cryo-Electron Microscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of the antimicrobial peptide Aurein 3.3 using cryogenic electron microscopy (cryo-EM). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the application of cryo-EM for characterizing antimicrobial peptides and their mechanisms of action. This document details the experimental protocols, presents key quantitative data, and visualizes the experimental workflow and proposed antimicrobial mechanism.

Introduction

This compound is an antimicrobial peptide (AMP) secreted by the Southern bell frog (Ranoidea raniformis).[1] Like many AMPs, it plays a crucial role in the innate immune system of its host. Recent studies have revealed a fascinating aspect of this compound and other AMPs: their ability to self-assemble into amyloid-like fibrils.[1][2] This connection between antimicrobial activity and amyloid formation has opened new avenues for understanding host defense mechanisms and for the development of novel antimicrobial agents. The high-resolution structural elucidation of these fibrillar assemblies is critical for deciphering their functional roles. Cryo-electron microscopy has emerged as a powerful technique to determine the atomic-level structures of such biomolecular complexes in their near-native states. This guide focuses on the cryo-EM structural analysis of this compound fibrils, providing a technical framework for similar investigations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the cryo-EM data collection and processing of this compound fibrils. This data is essential for reproducing and building upon these findings.

Table 1: Cryo-EM Data Collection Parameters for this compound

ParameterValue
MicroscopeFEI Titan Krios (300 kV)
DetectorGatan K3 BioQuantum (6k x 4k)
MagnificationNot specified
Pixel Size (Å)0.85
Electron Dose (e⁻/Ų)40
Number of Movies Collected5514
Defocus Range (µm)Not specified
Automated Acquisition SoftwareNot specified

Table 2: Cryo-EM Image Processing and Reconstruction Details for this compound

ParameterValue
SoftwareRELION
Number of Particles Picked35,289
Final 3D Reconstruction Resolution (Å)3.5 (FSC = 0.143)
Symmetry ImposedHelical
Helical Rise (Å)Not specified
Helical Twist (°)Not specified
Final Number of Particles in ReconstructionNot specified

Experimental Protocols

This section provides a detailed, step-by-step methodology for the structural analysis of this compound fibrils by cryo-EM, from sample preparation to data processing.

Fibril Formation of this compound

Objective: To induce the formation of this compound amyloid-like fibrils in vitro.

Materials:

  • Lyophilized this compound peptide (synthetic)

  • Ultrapure water (Milli-Q or equivalent)

  • Sterile, low-binding microtubes

Protocol:

  • Peptide Reconstitution: Dissolve lyophilized this compound peptide in ultrapure water to a final concentration of 10 mg/ml.

  • Incubation for Fibril Formation: Incubate the peptide solution at room temperature. Monitor fibril formation over time using techniques such as Thioflavin T (ThT) fluorescence assays or negative stain transmission electron microscopy (TEM). The original study does not specify the exact incubation time, but for similar peptides, this can range from hours to several days.

  • Verification of Fibril Formation: Before proceeding to cryo-EM, confirm the presence of fibrils. This can be done by taking a small aliquot of the incubated solution, applying it to a glow-discharged carbon-coated copper grid, staining with 2% (w/v) uranyl acetate, and imaging with a TEM.

Cryo-EM Grid Preparation

Objective: To prepare vitrified specimens of this compound fibrils suitable for cryo-EM data collection.

Materials:

  • This compound fibril suspension (from Protocol 1)

  • Holey carbon grids (e.g., Quantifoil R2/1, 300 mesh)

  • Glow-discharge system

  • Vitrification device (e.g., FEI Vitrobot Mark IV)

  • Liquid ethane and liquid nitrogen

  • Filter paper

Protocol:

  • Glow Discharge: Glow-discharge the holey carbon grids for 30-60 seconds to render the surface hydrophilic.

  • Vitrification:

    • Set the environmental chamber of the vitrification device to 4°C and 100% humidity.

    • Apply 3.5 µl of the this compound fibril suspension to the glow-discharged grid.

    • Incubate the grid for 15 seconds within the chamber (wait time).

    • Blot the grid for 4 seconds to remove excess liquid, creating a thin film of the sample across the grid holes.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Storage: Transfer the vitrified grids to a liquid nitrogen storage dewar until ready for imaging.

Cryo-EM Data Acquisition

Objective: To collect high-resolution cryo-EM data of the vitrified this compound fibrils.

Protocol:

  • Microscope Setup: Utilize a 300 kV transmission electron microscope (e.g., FEI Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).

  • Grid Screening: Load the vitrified grids into the microscope and screen for areas with a good distribution of fibrils and appropriate ice thickness.

  • Data Collection:

    • Set up an automated data collection run using appropriate software (e.g., EPU, SerialEM).

    • Collect movies of the fibrils in counting mode. The study on this compound used a total electron dose of 40 e⁻/Ų fractionated over 40 frames.[3]

    • Collect a sufficient number of movies to ensure a large dataset for image processing (e.g., several thousand).

Cryo-EM Image Processing and 3D Reconstruction

Objective: To process the collected cryo-EM movies to obtain a high-resolution 3D reconstruction of the this compound fibril.

Software: RELION, CTFFIND, and others as needed.

Protocol:

  • Movie Motion Correction and Dose Weighting: Correct for beam-induced motion and apply dose-weighting to the collected movie frames.

  • Contrast Transfer Function (CTF) Estimation: Estimate the CTF parameters for each micrograph using software like CTFFIND.

  • Filament Picking: Manually or automatically pick the fibril segments from the corrected micrographs.

  • Particle Extraction: Extract segments of the fibrils into individual particle images.

  • 2D Classification: Perform 2D classification to remove junk particles and select well-defined classes representing different views of the fibril.

  • Initial 3D Model Generation: Generate an initial 3D model of the fibril. For helical structures, this can often be a cylinder or a model generated from a subset of the data.

  • 3D Classification: Perform 3D classification to separate different polymorphs or conformational states of the fibril. For this compound, no significant polymorphism was observed.[1]

  • 3D Auto-refinement: Perform 3D auto-refinement of the selected particles using the best 3D class as a reference. This step involves iteratively refining the alignment of each particle to the 3D model.

  • Helical Refinement: Given the helical nature of the fibril, perform helical refinement in RELION, optimizing the helical rise and twist parameters.

  • Post-processing: Apply a soft mask to the final 3D map and perform B-factor sharpening to enhance high-resolution features.

  • Resolution Estimation: Determine the final resolution of the reconstructed map using the Fourier Shell Correlation (FSC) at a cutoff of 0.143.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cryo_em Cryo-EM cluster_data_processing Data Processing peptide Lyophilized this compound reconstitution Reconstitution in Ultrapure Water (10 mg/ml) peptide->reconstitution incubation Incubation for Fibril Formation reconstitution->incubation fibrils This compound Fibril Suspension incubation->fibrils grid_prep Grid Preparation (Glow Discharge) fibrils->grid_prep vitrification Vitrification (Plunge Freezing) grid_prep->vitrification data_collection Data Collection (300 kV TEM) vitrification->data_collection motion_corr Motion Correction & Dose Weighting data_collection->motion_corr ctf CTF Estimation motion_corr->ctf picking Filament Picking ctf->picking extraction Particle Extraction picking->extraction class2d 2D Classification extraction->class2d class3d 3D Classification & Refinement class2d->class3d reconstruction High-Resolution 3D Reconstruction class3d->reconstruction

Fig. 1: Experimental workflow for the cryo-EM structural analysis of this compound.

mechanism_of_action cluster_peptide This compound Peptide cluster_interaction Interaction with Microbial Cell cluster_antimicrobial_effects Antimicrobial Effects monomer Soluble this compound Monomers binding Binding to Microbial Membrane monomer->binding aggregation Self-assembly into Oligomers and Fibrils binding->aggregation disruption Membrane Disruption & Permeabilization aggregation->disruption agglutination Pathogen Agglutination aggregation->agglutination lysis Cell Lysis & Death disruption->lysis agglutination->lysis

Fig. 2: Proposed antimicrobial mechanism of action for this compound.

Structural Insights from Cryo-EM

The cryo-EM structure of this compound revealed a cross-β fibril architecture.[1] Unlike some other antimicrobial peptides, this compound did not exhibit significant polymorphism in its fibrillar state under the studied conditions.[1] The structure consists of six peptide molecules per layer of the fibril, arranged in a compact, rounded fashion.[4][5][6] A key feature of the this compound fibril is the presence of kinked β-sheets, a characteristic that is also observed in Low-complexity, Amyloid-like, Reversible, Kinked Segments (LARKS) found in some functional human amyloids.[4][5][6][7] This structural similarity further strengthens the link between antimicrobial peptides and functional amyloids.

The atomic model shows that the fibril core is stabilized by a network of hydrogen bonds. The arrangement of amino acid side chains is such that both hydrophobic and charged residues are exposed on the fibril surface, which may be important for its interactions with microbial membranes and its overall antimicrobial activity.

Conclusion

The cryo-EM structural analysis of this compound has provided invaluable atomic-level insights into its amyloid-like fibrillar assembly. This technical guide offers a comprehensive overview of the methodologies involved, from sample preparation to high-resolution 3D reconstruction. The detailed protocols and quantitative data presented herein serve as a practical resource for researchers aiming to structurally characterize other antimicrobial peptides and amyloid systems. The visualization of the experimental workflow and the proposed mechanism of action further aids in understanding the broader context of this research. A deeper understanding of the structure-function relationship of fibril-forming antimicrobial peptides like this compound will undoubtedly pave the way for the rational design of novel therapeutics to combat infectious diseases.

References

The Role of Aurein 3.3 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Southern bell frog, Litoria raniformis. As a component of the innate immune system of this amphibian, this compound provides a first line of defense against a variety of pathogens. Structurally, it is a relatively short peptide that exhibits a fascinating property of self-assembly into amyloid-like fibrils. This guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its structure, antimicrobial activity, and putative role in innate immunity. The information presented herein is intended for researchers and professionals in the fields of immunology, microbiology, and drug development.

Core Concepts: Structure and Mechanism of Action

This compound's primary structure consists of a sequence of amino acids that allows it to adopt an amphipathic conformation, a key feature for its interaction with microbial membranes. While it can exist as a random coil or α-helix in solution, a significant characteristic of this compound is its ability to form cross-β amyloid fibrils.[1]

Recent studies using cryogenic electron microscopy (cryo-EM) have elucidated the high-resolution structure of these fibrils.[2] The fibrils are composed of kinked β-sheets, a structural motif also found in functional human amyloids known as Low-complexity, Amyloid-like, Reversible, Kinked Segments (LARKS).[2] This fibril formation may serve as a mechanism for storing the peptide until it encounters a target cell.[1] The interaction with lipids, such as those found in bacterial membranes, can influence its secondary structure.[1]

The proposed antimicrobial mechanism of action for many AMPs, including likely for this compound, involves the disruption of the microbial cell membrane's integrity. The peptide's positive charge facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide can insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.

Quantitative Data

The available quantitative data on the biological activity of this compound is currently limited. Further research is required to establish a comprehensive activity profile against a broader range of clinically relevant pathogens and to fully assess its therapeutic potential.

Biological Activity Test Organism/Cell Type Value Reference
Minimum Inhibitory Concentration (MIC)Micrococcus luteus~50 µM[1]
Cytotoxicity (LC50)Human T2-cellsNot active[1]
Hemolytic Concentration (HC50)Human ErythrocytesData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to characterize the activity of antimicrobial peptides like this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Bacterial strain of interest

  • This compound peptide stock solution

  • Sterile diluent (e.g., 0.02% acetic acid in sterile water)

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select several colonies of the test bacterium and inoculate into broth. b. Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically an optical density at 600 nm (OD600) of 0.4-0.6). c. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Peptide Dilution Series: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. b. Typically, 100 µL of broth is added to each well, and then 100 µL of the peptide solution is added to the first well and serially diluted.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the peptide dilutions. b. Include a positive control well (bacteria in broth without peptide) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of the wells.

Protocol 2: Hemolysis Assay for HC50 Determination

This assay measures the hemolytic activity of a peptide against red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Materials:

  • Fresh human or animal red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound peptide stock solution

  • Triton X-100 (for 100% hemolysis control)

  • Sterile V-bottom 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: a. Centrifuge a sample of fresh blood to pellet the RBCs. b. Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash. c. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: a. Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate. b. Add the RBC suspension to each well. c. Include a positive control (RBCs with Triton X-100 for 100% lysis) and a negative control (RBCs in PBS only). d. Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis: a. Centrifuge the plate to pellet the intact RBCs. b. Carefully transfer the supernatant to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at a wavelength of 450 nm or 540 nm (corresponding to hemoglobin release).

  • HC50 Calculation: a. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 b. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Immunomodulatory Role of this compound

A crucial aspect of the innate immune function of many antimicrobial peptides extends beyond direct pathogen killing to the modulation of the host's immune response. This can include activities such as chemoattraction of immune cells, alteration of cytokine and chemokine production, and neutralization of pathogen-associated molecular patterns (PAMPs) like LPS.

Currently, there is a significant lack of published scientific literature specifically investigating the immunomodulatory properties of this compound. Therefore, no quantitative data on its effects on cytokine profiles, its ability to induce chemotaxis, or its capacity for LPS neutralization can be provided at this time. Consequently, experimental protocols for these assays specific to this compound and any associated signaling pathways remain to be elucidated. Future research in this area is critical to fully understand the role of this compound in innate immunity.

Signaling Pathways and Visualizations

Given the absence of data on the immunomodulatory effects of this compound, there is no information available on the specific signaling pathways that it may activate or inhibit in immune cells. As a result, the mandatory visualization of signaling pathways using Graphviz cannot be generated.

For illustrative purposes, a generalized experimental workflow for assessing the antimicrobial activity of a peptide is presented below.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis peptide_prep This compound Stock Solution Preparation serial_dilution Serial Dilution of This compound peptide_prep->serial_dilution bacterial_culture Bacterial Culture (e.g., M. luteus) inoculum_prep Inoculum Standardization bacterial_culture->inoculum_prep inoculation Inoculation of 96-well Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_plate Visual/Spectrophotometric Reading incubation->read_plate mic_determination MIC Determination read_plate->mic_determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound is an intriguing antimicrobial peptide with a well-characterized amyloid-like fibril structure. Its activity against Micrococcus luteus has been established, but a comprehensive understanding of its full antimicrobial spectrum and its potential as a therapeutic agent is hampered by a lack of extensive quantitative data. The most significant knowledge gap lies in its immunomodulatory functions. Future research should prioritize investigating the following:

  • Broad-spectrum antimicrobial activity: Determining the MIC of this compound against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Hemolytic and cytotoxic activity: Establishing the HC50 value and assessing cytotoxicity against various mammalian cell lines to determine its therapeutic index.

  • Immunomodulatory effects: Characterizing the ability of this compound to modulate cytokine and chemokine production, induce chemotaxis of immune cells, and neutralize LPS.

  • Mechanism of action: Further elucidating the molecular details of its interaction with microbial and host cell membranes.

  • In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.

Addressing these research questions will be pivotal in unlocking the full potential of this compound as a novel agent in the fight against infectious diseases.

References

Aurein 3.3 Peptide Family and Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurein 3.3 peptide is a member of the aurein family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the Southern bell frog, Litoria raniformis. These peptides represent a crucial component of the innate immune system of amphibians, offering protection against a broad range of pathogens. This compound, a 17-amino-acid peptide, has garnered scientific interest due to its moderate antimicrobial properties and its unique structural characteristics. This technical guide provides an in-depth overview of the this compound peptide family, its known variants, biological activities, and the experimental methodologies used for its characterization. A significant focus is placed on its recently elucidated amyloid-like structure, which offers new insights into its mechanism of action and potential for therapeutic development.

Core Peptide: this compound

This compound is a cationic peptide with a sequence of GLFDIVKKIAGHIVSSI. Its structure has been a subject of significant investigation, with recent studies revealing a fascinating deviation from the typical alpha-helical structures common to many AMPs.

Structural Characteristics:

Cryo-electron microscopy (cryo-EM) has revealed that this compound self-assembles into a cross-β fibril structure.[1][2] This architecture is characterized by kinked β-sheets, a feature reminiscent of functional amyloids.[1][2] This amyloid-like assembly is a critical aspect of its biological function and distinguishes it from many other antimicrobial peptides.

Biological Activity of this compound

The biological activity of this compound has been primarily characterized by its antimicrobial efficacy. However, data on its cytotoxicity and hemolytic activity are crucial for evaluating its therapeutic potential.

Antimicrobial Activity:

This compound has demonstrated moderate activity, particularly against Gram-positive bacteria. The most commonly reported quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC).

Microorganism Strain MIC (µM) Reference
Micrococcus luteus-~50[3]

Cytotoxicity:

The cytotoxic effect of this compound on mammalian cells is a key parameter for assessing its selectivity and safety.

Cell Line Activity Reference
T2 cellsInactive[3]

Hemolytic Activity:

This compound Variants

Currently, there is limited publicly available information detailing the specific biological activities of this compound variants. Research has more extensively focused on variants of other aurein family members, such as Aurein 1.2. For example, analogs of Aurein 1.2 have been designed to enhance their antimicrobial and anticancer activities while reducing their hemolytic effects. These studies provide a framework for the potential future design of this compound variants with improved therapeutic indices.

Mechanism of Action

The primary mechanism of action for this compound is believed to be the disruption of microbial cell membranes. Its amyloid-like structural properties likely play a crucial role in this process. The formation of fibrillar structures on the membrane surface could lead to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. The specific signaling pathways triggered by this compound in target cells are not yet fully elucidated and remain an active area of research.

Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Aurein3_3 This compound Monomers Fibril_Formation Self-assembly into Cross-β Fibrils Aurein3_3->Fibril_Formation Interaction with membrane Membrane Membrane_Disruption Membrane Disruption & Permeabilization Fibril_Formation->Membrane_Disruption Ion_Leakage Ion & Solute Leakage Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key experiments used to characterize antimicrobial peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Microorganism culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound peptide stock solution

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound peptide in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

MIC Assay Workflow Start Start Prepare_Peptide Prepare serial dilutions of this compound Start->Prepare_Peptide Inoculate Inoculate with microbial suspension Prepare_Peptide->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Read_Results Determine MIC (visual or OD) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.

Materials:

  • Mammalian cell line

  • Cell culture medium

  • This compound peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the this compound peptide.

  • Include a positive control (cells with a known cytotoxic agent) and a negative control (cells in medium only).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control to determine the CC50 (the concentration that causes 50% cytotoxicity).

Hemolysis Assay

This assay measures the lytic effect of a peptide on red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound peptide stock solution

  • Triton X-100 (for positive control)

  • Sterile microcentrifuge tubes or 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash RBCs with PBS by repeated centrifugation and resuspension.

  • Prepare a suspension of RBCs in PBS (e.g., 2% v/v).

  • Add serial dilutions of the this compound peptide to the RBC suspension.

  • Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).

  • Incubate the samples at 37°C for 1 hour.

  • Centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control to determine the HC50 (the concentration that causes 50% hemolysis).

Hemolysis Assay Workflow Start Start Prepare_RBCs Wash and prepare RBC suspension Start->Prepare_RBCs Add_Peptide Add serial dilutions of this compound Prepare_RBCs->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Measure_Absorbance Measure absorbance of supernatant Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis and HC50 Measure_Absorbance->Calculate_Hemolysis End End Calculate_Hemolysis->End

Workflow for hemolysis assay.

Conclusion and Future Directions

This compound represents an intriguing antimicrobial peptide with a unique amyloid-like structure. While its antimicrobial activity appears to be moderate, its distinct mechanism of action offers a potential scaffold for the development of novel anti-infective agents. Further research is required to fully elucidate its spectrum of activity against a wider range of pathogens, its precise mechanism of membrane disruption, and the structure-activity relationships of its variants. The design and synthesis of this compound analogs with enhanced potency and selectivity will be a crucial step in translating the therapeutic potential of this fascinating peptide family into clinical applications. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers and drug developers to advance the study of this compound and its variants.

References

An In-depth Technical Guide to the Self-Assembly and Aggregation of Aurein 3.3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is an antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria raniformis. Like many AMPs, it constitutes a crucial component of the innate immune system, providing a first line of defense against a broad range of pathogens. Beyond its antimicrobial properties, this compound has garnered significant interest within the scientific community for its capacity to self-assemble into ordered amyloid-like fibrillar structures. This technical guide provides a comprehensive overview of the self-assembly and aggregation of this compound, its interaction with lipid membranes, and its biological activities. We will delve into the structural intricacies of its fibrillar state, the experimental protocols used to characterize its behavior, and the quantitative data that underpins our current understanding.

Peptide Characteristics

This compound is a 17-amino acid peptide with the sequence GLFDIVKKIAGHIVSSI. Its physicochemical properties are summarized in the table below.

PropertyValueReference
Sequence GLFDIVKKIAGHIVSSI[1]
Molecular Weight 1829.2 g/mol Calculated
Net Charge (at pH 7) +2Calculated
Isoelectric Point (pI) 9.77Calculated
Hydrophobicity (GRAVY) 0.829Calculated

Self-Assembly and Fibril Structure

This compound spontaneously self-assembles into well-ordered amyloid fibrils in aqueous solutions. This process is of significant interest as it may represent a mechanism for peptide storage or contribute to its biological function. The resulting fibrils exhibit the characteristic cross-β sheet architecture of amyloid structures.

Fibril Morphology and Polymorphism

Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the high-resolution structure of this compound fibrils. These studies have revealed a distinct lack of pronounced polymorphism, with a consistent fibrillar architecture observed under the studied in-vitro conditions.[2]

The fibril core is composed of six peptide molecules per layer, arranged in a complex and compact structure.[2] A notable feature of the this compound fibril is the presence of kinked β-sheets, a characteristic reminiscent of Low-complexity, Amyloid-like, Reversible, Kinked Segments (LARKS) found in some functional human amyloids.[2] This kinked conformation allows for a rounded and dense packing of the fibril.[2] The overall packing of the fibril is highly dense, with a significant buried solvent accessible surface area (SASA), contributing to its stability.[2]

Structural Details from Cryo-EM
Structural ParameterValueReference
Resolution 3.5 Å[2]
Peptides per Fibril Layer 6[2]
Symmetry Dihedral D2 pseudosymmetry[2]
Buried SASA per Layer 9802 Ų (83% of total area)[2]
Average Buried SASA per Chain 73% of total chain area[2]

The fibril structure is stabilized by numerous hydrogen bonds, primarily between the backbone atoms of the β-strands. Side-chain interactions, including hydrogen bonds between serine residues, further contribute to the stability of the assembly. The arrangement of charged and hydrophobic residues within the fibril structure is crucial for its formation and potential interactions with other molecules.[3]

Interaction with Lipid Membranes

The primary mode of action for many antimicrobial peptides involves the disruption of microbial cell membranes. This compound interacts with lipid bilayers, leading to membrane permeabilization.

Mechanism of Membrane Disruption

While the precise mechanism is still under investigation, studies on similar short AMPs suggest a model of partial insertion into the lipid bilayer.[4] Due to its length, this compound is unlikely to span the entire membrane to form classical barrel-stave or toroidal pores. Instead, it is proposed to disrupt the membrane through a "carpet-like" mechanism or by inducing transient pores, leading to the leakage of cellular contents.

Experimental Evidence of Membrane Interaction

Vesicle leakage assays are commonly employed to quantify the membrane-disrupting activity of peptides. These assays typically involve encapsulating a fluorescent dye within lipid vesicles (liposomes) and monitoring its release upon addition of the peptide. While specific quantitative data for this compound is limited, studies on the related Aurein 1.2 have demonstrated its ability to induce dye leakage from liposomes, with the efficiency being dependent on the peptide-to-lipid ratio.[4]

Biological Activity

Antimicrobial Spectrum

This compound exhibits antimicrobial activity, although its spectrum is not yet fully characterized. A key finding is its moderate activity against the Gram-positive bacterium Micrococcus luteus.

OrganismMIC (µM)Reference
Micrococcus luteus~50[5]
Cytotoxicity

Understanding the cytotoxicity of AMPs against host cells is crucial for their therapeutic development. This compound has been shown to be inactive against human T2 cells, suggesting a degree of selectivity for microbial over mammalian cells.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the self-assembly and activity of this compound.

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) on a peptide synthesizer. Following synthesis, the peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.

Fibril Formation Assay (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β sheet structure of amyloid fibrils.

Protocol Overview:

  • Reagent Preparation: Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it to remove any aggregates.

  • Reaction Setup: In a multi-well plate, combine the this compound peptide solution at the desired concentration with the ThT working solution.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking in a plate reader. Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480-490 nm over time.

  • Data Analysis: The resulting fluorescence data will show a sigmoidal curve, from which kinetic parameters such as the lag time (nucleation phase) and the elongation rate (growth phase) can be determined.

Transmission Electron Microscopy (TEM) of Fibrils

TEM is used to visualize the morphology of the self-assembled fibrils.

Protocol Overview (Negative Staining):

  • Sample Preparation: Apply a small aliquot of the fibril solution to a carbon-coated copper grid.

  • Wicking: After a brief incubation, wick away the excess solution using filter paper.

  • Staining: Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid.

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments.[6]

Vesicle Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicle membranes.

Protocol Overview (Calcein or ANTS/DPX Leakage):

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC or a mixture mimicking bacterial membranes) containing a self-quenching concentration of a fluorescent dye (e.g., calcein or the ANTS/DPX pair). Remove the unencapsulated dye by gel filtration.[7][8]

  • Assay Setup: In a fluorometer cuvette or a multi-well plate, add the dye-loaded vesicles to a buffer solution.

  • Peptide Addition: Add the this compound peptide at various concentrations to the vesicle suspension.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time as the dye is released from the vesicles and its self-quenching is relieved. The excitation and emission wavelengths will depend on the dye used (e.g., ~495 nm excitation and ~515 nm emission for calcein).

  • Data Normalization: Determine the 100% leakage by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles. The percentage of leakage induced by the peptide can then be calculated.

Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is a common method to assess cell membrane damage and cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

Protocol Overview:

  • Cell Culture: Culture the target cells (e.g., mammalian cell lines) in a multi-well plate.

  • Peptide Treatment: Treat the cells with various concentrations of this compound for a specified incubation period.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. This typically involves a coupled enzymatic reaction that produces a colored or fluorescent product.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of untreated cells (spontaneous release) and cells lysed with a detergent (maximum release).

Visualizations

This compound Self-Assembly Workflow

Aurein3_3_Self_Assembly cluster_solution Solution Phase cluster_aggregation Aggregation Pathway cluster_fibril Mature Fibril Monomers Monomers Oligomers Oligomers Monomers->Oligomers Nucleation (Lag Phase) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Cross_Beta_Fibrils Cross-β Fibrils Protofibrils->Cross_Beta_Fibrils Maturation

This compound self-assembly into cross-β fibrils.
This compound Interaction with Lipid Membrane

Aurein3_3_Membrane_Interaction Aurein33_Monomers This compound Monomers Lipid_Bilayer Bacterial Lipid Bilayer (Anionic) Aurein33_Monomers->Lipid_Bilayer Electrostatic & Hydrophobic Interactions Peptide_Adsorption Peptide Adsorption & Partial Insertion Lipid_Bilayer->Peptide_Adsorption Membrane_Disruption Membrane Disruption Peptide_Adsorption->Membrane_Disruption Pore_Formation Transient Pore Formation or 'Carpet' Effect Membrane_Disruption->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Proposed mechanism of this compound interaction with a bacterial membrane.
Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Peptide Production cluster_assembly Self-Assembly Studies cluster_activity Biological Activity Assays Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization ThT_Assay ThT Aggregation Kinetics Characterization->ThT_Assay TEM TEM Imaging of Fibril Morphology Characterization->TEM CD_Spectroscopy Circular Dichroism (Secondary Structure) Characterization->CD_Spectroscopy MIC_Assay Antimicrobial Activity (MIC Determination) Characterization->MIC_Assay Leakage_Assay Vesicle Leakage Assay Characterization->Leakage_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release) Characterization->Cytotoxicity_Assay

Overall experimental workflow for this compound characterization.

Conclusion and Future Directions

This compound stands as a fascinating example of a multifunctional peptide, exhibiting both antimicrobial activity and the capacity for self-assembly into amyloid fibrils. The high-resolution structure of its fibrillar state provides a valuable template for understanding the principles of amyloid formation and for the design of novel biomaterials. While significant progress has been made in characterizing its structure and basic activity, several avenues for future research remain. A more comprehensive analysis of its antimicrobial spectrum, a detailed kinetic and thermodynamic investigation of its aggregation and membrane interaction, and an exploration of any potential intracellular targets or induced signaling pathways will be crucial for a complete understanding of its biological role and for harnessing its therapeutic potential. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intriguing properties of this compound.

References

Unraveling the Toxic Functional Form of Aurein 3.3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is an antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. Like many AMPs, it represents a promising candidate for novel therapeutic agents due to its ability to combat a range of pathogens. However, a comprehensive understanding of its toxic functional form and mechanism of action is paramount for its safe and effective development as a drug. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's structure, its antimicrobial and cytotoxic activities, and the experimental methodologies used to elucidate its function.

The Toxic Functional Form: An Amyloidogenic Structure

A significant body of research indicates that the functional form of this compound is closely linked to its propensity to form amyloid-like fibrils. Cryo-electron microscopy studies have revealed that this compound assembles into cross-β fibril structures characterized by kinked β-sheets.[1][2][3][4][5][6] This amyloidogenic property is believed to be integral to its antimicrobial activity. The peptide's sequence is GLFDIVKKIAGHIVSSI.[2]

The formation of these fibrils is a key aspect of its mechanism of action, which primarily involves the disruption of microbial cell membranes.

Mechanism of Action: Membrane Disruption via the Carpet Model

The primary toxic function of this compound is the perturbation and disruption of cell membranes. The prevailing model for this action is the "carpet" or detergent-like mechanism.[7] In this model, the peptide monomers initially bind to the surface of the target cell membrane. Once a threshold concentration is reached, the peptides aggregate and cause a detergent-like effect, leading to the disintegration of the membrane and subsequent cell death. This is in contrast to models where peptides form discrete pores in the membrane.

This membrane-disrupting activity is the basis for both its desired antimicrobial effects and its potential off-target toxicity.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is essential for evaluating its therapeutic potential. This includes its efficacy against various microbes (Minimum Inhibitory Concentration - MIC) and its toxicity towards mammalian cells (Hemolytic Concentration 50 - HC50 and Inhibitory Concentration 50 - IC50).

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µM)Reference
Micrococcus luteus-~50[8]

Note: There is limited publicly available data on the MIC of this compound against other common pathogens such as E. coli, S. aureus, P. aeruginosa, and C. albicans.

Table 2: Cytotoxicity of this compound

Cell LineAssayResultReference
T2-cellsCytotoxicityInactive[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the toxic functional form of antimicrobial peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

Hemolytic Assay (HC50)

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its toxicity to mammalian cells.

  • Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation and resuspension. The final RBC suspension is prepared at a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: Serial dilutions of this compound are prepared in the buffered saline solution in a 96-well plate. The RBC suspension is then added to each well.

  • Controls: A negative control (RBCs in buffer only) and a positive control (RBCs in a solution of a known lytic agent like Triton X-100) are included.

  • Incubation and Measurement: The plate is incubated (e.g., at 37°C for 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 450 nm.

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay - IC50)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effect of a compound.

  • Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The cells are incubated with the peptide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is the peptide concentration that reduces cell viability by 50%.

Membrane Permeabilization Assay

This assay directly assesses the ability of a peptide to disrupt the cell membrane.

  • Preparation of Cells and Dyes: Bacterial or mammalian cells are washed and resuspended in a suitable buffer. A fluorescent dye that is impermeant to intact cell membranes (e.g., propidium iodide or SYTOX Green) is added to the cell suspension.

  • Peptide Addition: The cell and dye mixture is exposed to different concentrations of this compound.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer or a fluorescence plate reader. An increase in fluorescence indicates that the dye has entered the cells through the compromised membrane and bound to intracellular components (e.g., nucleic acids).

  • Data Analysis: The rate and extent of membrane permeabilization can be quantified by the increase in fluorescence intensity.

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound's toxicity is direct membrane disruption, which may not involve complex intracellular signaling pathways as the primary event. However, downstream cellular responses to membrane damage, such as the initiation of apoptosis or necrosis, can be investigated.

Aurein3_3_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aurein_Monomer This compound Monomers Membrane_Surface Membrane Surface Aurein_Monomer->Membrane_Surface Binding ('Carpet' formation) Membrane_Disruption Membrane Disruption (Micellization) Membrane_Surface->Membrane_Disruption Aggregation & Destabilization Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Loss of Integrity

Caption: Proposed "carpet" mechanism of this compound action.

Experimental_Workflow cluster_activity Antimicrobial Activity cluster_toxicity Cytotoxicity cluster_mechanism Mechanism of Action Peptide This compound Peptide MIC_Assay MIC Assay (E. coli, S. aureus, etc.) Peptide->MIC_Assay Hemolytic_Assay Hemolytic Assay (HC50) Peptide->Hemolytic_Assay MTT_Assay MTT Assay (IC50) (Mammalian Cells) Peptide->MTT_Assay Membrane_Perm Membrane Permeabilization Assay Peptide->Membrane_Perm EM Electron Microscopy (Amyloid Fibril Visualization) Peptide->EM

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound exhibits its toxic and antimicrobial functions through the formation of amyloid-like fibrils that disrupt cell membranes via a carpet-like mechanism. While its antimicrobial potential has been demonstrated, a comprehensive quantitative understanding of its toxicity profile across a wide range of microbial and mammalian cells is still emerging. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other antimicrobial peptides, which is crucial for their advancement as potential therapeutic agents. Further research is needed to populate the existing data gaps, particularly concerning its HC50 and IC50 values against various cell types and its MIC against a broader spectrum of pathogenic microorganisms.

References

An In-depth Technical Guide to the Secondary Structure of Aurein 3.3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria raniformis. As part of the innate immune system of this amphibian, this compound exhibits broad-spectrum antimicrobial activity. The therapeutic potential of AMPs is a significant area of research, particularly in the face of rising antibiotic resistance. A thorough understanding of the structural properties of these peptides is paramount to elucidating their mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the secondary structure of this compound, detailing its conformational plasticity in different environments, the experimental protocols used for its characterization, and its proposed mechanism of action.

Peptide Characteristics

This compound is a 17-amino acid cationic peptide with the sequence GLFDIVKKIAGHIVSSI. Its physicochemical properties are summarized in the table below.

PropertyValue
Amino Acid Sequence GLFDIVKKIAGHIVSSI
Molecular Formula C₈₀H₁₃₇N₂₁O₂₀
Molecular Weight 1789.1 g/mol
Net Charge (at pH 7) +2
Isoelectric Point (pI) 9.8
Grand Average of Hydropathicity (GRAVY) 0.476

Secondary Structure Prediction and Conformation

The secondary structure of this compound is highly dependent on its environment, exhibiting a remarkable conformational flexibility that is crucial for its biological function. Experimental evidence, primarily from Cryo-Electron Microscopy (Cryo-EM) and Circular Dichroism (CD) spectroscopy, reveals a dynamic equilibrium between α-helical and β-sheet structures.

In Aqueous Solution

In an aqueous or lipid-free environment, this compound predominantly adopts an α-helical conformation[1]. This is a common characteristic of many AMPs, which remain unstructured or helical in solution and undergo a conformational change upon interacting with a membrane environment.

In Membrane-Mimicking Environments and Fibrillar State

The most striking feature of this compound's structure is its ability to form amyloid-like fibrils. A high-resolution structure determined by Cryo-EM revealed that this compound assembles into a cross-β fibril structure[2][3][4]. This structure is characterized by kinked β-sheets, a feature associated with Low-complexity Amyloid-like Reversible Kinked Segments (LARKS) found in functional amyloids[2][3][4]. The fibril arrangement consists of six peptides per layer, forming a compact and stable structure[2][3][4].

Interestingly, biophysical studies have demonstrated a secondary structure switch between this β-rich fibrillar state and an α-helical conformation. This transition is notably influenced by the presence of lipids or detergents like sodium dodecyl sulfate (SDS) micelles, which drive the peptide towards an α-rich state[2]. This chameleon-like property suggests that the peptide's conformation is finely tuned to its surrounding environment, which has significant implications for its mechanism of action.

Over time, in its fibrillar form, this compound can transition from an α-helical or mixed population to a predominantly β-rich population[1].

Quantitative Analysis of Secondary Structure

While detailed quantitative data for this compound is limited in publicly available literature, analysis of circular dichroism spectra for similar peptides in membrane-mimicking environments provides insight into the expected conformational changes. For instance, the helical content of AMPs is often observed to increase significantly in the presence of trifluoroethanol (TFE), a solvent known to promote helical structures, and in the presence of lipid vesicles or SDS micelles.

Quantitative data for this compound's secondary structure composition under various conditions is not available in the reviewed literature. The following table is a representative example based on typical results for similar antimicrobial peptides and should be updated as specific data for this compound becomes available.

Environmentα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Aqueous Buffer (e.g., PBS) LowLowHigh(Typical for AMPs)
50% Trifluoroethanol (TFE) HighLowLow(Typical for AMPs)
SDS Micelles HighLowLow(Typical for AMPs)
POPC/POPG Vesicles Moderate-HighLowLow(Typical for AMPs)
Fibrillar State (in water) LowHighLow[2][3][4]

Experimental Protocols

Peptide Synthesis

This compound is chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Fmoc Solid-Phase Peptide Synthesis of this compound:

Peptide_Synthesis_Workflow Resin Start with Fmoc-Ile-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Ser(tBu)-OH (HBTU/DIEA in DMF) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for remaining amino acids Wash2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O cocktail) Repeat->Cleavage Precipitation Precipitate with cold diethyl ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure this compound Peptide Lyophilization->Final_Peptide

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for this compound.

Detailed Steps:

  • Resin Preparation: The synthesis is initiated on a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Isoleucine for this compound). The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin to form a new peptide bond.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a dry, stable powder.

Peptide Purification

Purification of the crude synthetic peptide is achieved by RP-HPLC.

Typical RP-HPLC Conditions:

ParameterValue
Column C18 stationary phase (e.g., Vydac C18)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 60% B over 30 minutes)
Flow Rate 1.0 - 4.0 mL/min (depending on column diameter)
Detection UV absorbance at 214 nm and 280 nm
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a key technique for studying the secondary structure of this compound in solution and in the presence of membrane mimetics.

Experimental Workflow for CD Spectroscopy:

CD_Spectroscopy_Workflow Sample_Prep Prepare this compound solution (e.g., in buffer, TFE, or with lipid vesicles) Measurement Measure CD Spectrum Sample_Prep->Measurement Spectrometer JASCO J-815 or similar Spectropolarimeter Spectrometer->Measurement Parameters Set Parameters: - Wavelength range: 190-260 nm - Bandwidth: 1.0 nm - Scan speed: 50 nm/min - Data pitch: 0.5 nm - Accumulations: 3-5 Parameters->Measurement Blank_Correction Subtract blank spectrum (buffer/solvent only) Measurement->Blank_Correction Data_Conversion Convert raw data (mdeg) to Mean Residue Ellipticity [θ] Blank_Correction->Data_Conversion Deconvolution Deconvolution using analysis software (e.g., K2D2, BeStSel) Data_Conversion->Deconvolution Secondary_Structure Determine % α-helix, % β-sheet, % random coil Deconvolution->Secondary_Structure

Caption: Workflow for Circular Dichroism Spectroscopy of this compound.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structure of this compound fibrils.

Sample Preparation for Cryo-EM:

  • Peptide Solubilization: Lyophilized this compound is dissolved in double-distilled water to a concentration of approximately 5 mg/mL.

  • Incubation: The peptide solution is incubated at room temperature to allow for fibril formation.

  • Grid Preparation: A small aliquot (3-4 µL) of the fibril solution is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R2/1).

  • Vitrification: The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the fibrils in a thin layer of amorphous ice.

  • Data Collection: The vitrified grids are then imaged in a transmission electron microscope equipped with a direct electron detector.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, like many other AMPs, is believed to be the disruption of microbial cell membranes. The conformational switch from a less structured or α-helical state to a more structured, potentially aggregated state upon membrane interaction is a key feature of this mechanism.

Proposed Mechanism of Action:

Mechanism_of_Action Aurein_Solution This compound in solution (α-helical/random coil) Membrane_Binding Electrostatic attraction to negatively charged microbial membrane Aurein_Solution->Membrane_Binding Conformational_Change Conformational change upon membrane binding (increased helicity) Membrane_Binding->Conformational_Change Aggregation Membrane-associated aggregation/ fibril formation (β-sheet) Conformational_Change->Aggregation Membrane_Disruption Membrane disruption leading to: - Pore formation - Membrane permeabilization - Lipid bilayer destabilization Aggregation->Membrane_Disruption Cell_Death Cell Lysis and Death Membrane_Disruption->Cell_Death

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Aurein 3.3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a 15-amino acid antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria raniformis. Its sequence is H-Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Val-Ser-Ser-Ile-NH2. This peptide exhibits broad-spectrum antimicrobial activity and is a subject of interest for the development of new therapeutic agents. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

ReagentGradeSupplier (Example)
Rink Amide AM Resin (100-200 mesh)Synthesis GradeSigma-Aldrich
Fmoc-protected Amino AcidsSynthesis GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma PureSynthesis GradeSigma-Aldrich
PiperidineACS GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)ACS GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeSigma-Aldrich
Trifluoroacetic acid (TFA)ACS GradeSigma-Aldrich
Triisopropylsilane (TIS)Synthesis GradeSigma-Aldrich
Diethyl etherACS GradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeSigma-Aldrich
WaterHPLC GradeSigma-Aldrich

Recommended Side-Chain Protection Strategy

Amino AcidProtecting Group
Asp (D)OtBu (tert-butyl)
Lys (K)Boc (tert-butyloxycarbonyl)
His (H)Trt (trityl)
Ser (S)tBu (tert-butyl)

Experimental Protocols

Resin Swelling and Fmoc Deprotection
  • Place the Rink Amide AM resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

Amino Acid Coupling
  • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and an activator like Oxyma (3 equivalents) in DMF.

  • Add a coupling reagent such as DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction for another hour.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.

Peptide Chain Elongation

Repeat the deprotection (Protocol 4.1) and coupling (Protocol 4.2) steps for each amino acid in the this compound sequence, starting from the C-terminal Isoleucine and proceeding to the N-terminal Glycine.

Cleavage and Deprotection
  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DMF and then DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound are not extensively published, the following table provides expected values based on the synthesis of similar antimicrobial peptides using Fmoc-SPPS. A study on the synthesis of Aurein 1.2 analogs using a similar protocol provides a relevant reference. Furthermore, commercially available synthetic this compound is often supplied at a purity of >98%[1].

ParameterExpected ValueNotes
Crude Yield 70-90%Based on the initial loading of the resin. This can vary depending on the success of each coupling step.
Final Yield 15-30%After purification by RP-HPLC. Yield is highly dependent on the purity of the crude product.
Purity >95%Purity of the final lyophilized peptide as determined by analytical RP-HPLC.

Diagrams

SPPS_Workflow cluster_cycle Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Cleave Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleave Deprotect_cycle Fmoc Deprotection Repeat->Deprotect_cycle Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize Final Pure this compound Characterize->Final Deprotect_cycle->Wash1_cycle Couple_cycle Amino Acid Coupling Wash1_cycle->Couple_cycle Couple_cycle->Wash2_cycle Wash2_cycle->Repeat

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Cleavage_Process PeptidylResin This compound-Resin (Fully Protected) Reaction Cleavage Reaction (2-3 hours, RT) PeptidylResin->Reaction CleavageCocktail Cleavage Cocktail (TFA/TIS/H2O) CleavageCocktail->Reaction Filtration Filtration Reaction->Filtration ResinWaste Resin Waste Filtration->ResinWaste Filtrate Filtrate (Crude Peptide in TFA) Filtration->Filtrate Precipitation Precipitation in Cold Diethyl Ether Filtrate->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant (Waste) Centrifugation->Supernatant PeptidePellet Crude this compound Pellet Centrifugation->PeptidePellet Drying Drying under Vacuum PeptidePellet->Drying CrudePeptide Crude this compound Powder Drying->CrudePeptide

References

Application Note: Purification of Synthetic Aurein 3.3 via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 3.3 is an antimicrobial peptide with potential therapeutic applications. Effective in vitro and in vivo studies rely on the purity of this peptide. Solid-phase peptide synthesis (SPPS) is a common method for producing synthetic peptides like this compound. However, SPPS results in a crude product containing the target peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and highly effective method for the purification of synthetic peptides.[1][2] This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, yielding a final product of high purity suitable for research and drug development.

Key Experimental Workflow

The overall workflow for the purification of synthetic this compound involves an initial analytical RP-HPLC to assess the crude peptide's purity and optimize separation conditions. This is followed by a preparative RP-HPLC for large-scale purification. Finally, the purity of the collected fractions is confirmed by analytical RP-HPLC.

This compound Purification Workflow cluster_0 Crude Peptide Analysis cluster_1 Purification cluster_2 Purity Verification and Final Product Crude_Peptide Crude Synthetic This compound Analytical_HPLC_1 Analytical RP-HPLC Crude_Peptide->Analytical_HPLC_1 Purity_Assessment Assess Purity and Optimize Gradient Analytical_HPLC_1->Purity_Assessment Preparative_HPLC Preparative RP-HPLC Purity_Assessment->Preparative_HPLC Optimized Conditions Fraction_Collection Collect Fractions Preparative_HPLC->Fraction_Collection Analytical_HPLC_2 Analytical RP-HPLC of Fractions Fraction_Collection->Analytical_HPLC_2 Pooling Pool Pure Fractions Analytical_HPLC_2->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Figure 1. Workflow for the purification of synthetic this compound.

Materials and Methods

Instrumentation and Columns
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

  • Analytical RP-HPLC Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Preparative RP-HPLC Column: C18, 5-10 µm particle size, 100 Å pore size, 21.2 x 250 mm.

Reagents
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Crude synthetic this compound peptide.

Experimental Protocols

Preparation of Crude Peptide Solution
  • Accurately weigh the crude synthetic this compound peptide.

  • Dissolve the peptide in a minimal amount of Mobile Phase A.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Analytical RP-HPLC for Crude Peptide Analysis

This step is crucial for determining the initial purity of the synthetic peptide and for optimizing the separation gradient for preparative HPLC.

Table 1: Analytical RP-HPLC Parameters

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength214 nm and 280 nm
Injection Volume20 µL
Column TemperatureAmbient
Gradient5-65% B over 30 minutes
Preparative RP-HPLC for Purification

Based on the retention time of the main peak from the analytical run, the gradient for the preparative run is adjusted to improve resolution and separation efficiency.

Table 2: Preparative RP-HPLC Parameters

ParameterValue
ColumnC18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate15-20 mL/min
Detection Wavelength214 nm
Injection Volume1-5 mL (depending on concentration)
Column TemperatureAmbient
GradientOptimized based on analytical run (e.g., 20-50% B over 40 minutes)
Fraction Collection and Purity Analysis
  • Collect fractions corresponding to the main peptide peak based on the UV chromatogram from the preparative run.

  • Analyze the purity of each collected fraction using the analytical RP-HPLC method described in Table 1.

  • Pool the fractions that meet the desired purity level (typically >95%).

Lyophilization
  • Freeze the pooled pure fractions at -80°C.

  • Lyophilize the frozen sample to remove the solvents and obtain the purified this compound as a white powder.

Data Presentation and Expected Results

The analytical RP-HPLC of the crude synthetic this compound will likely show one major peak corresponding to the full-length peptide and several smaller peaks representing impurities. The preparative RP-HPLC will allow for the separation and collection of the major peak. The final analytical RP-HPLC of the pooled fractions should demonstrate a single, sharp peak, indicating high purity.

Table 3: Representative Purity Analysis of Synthetic this compound

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude this compound15.2 (Main Peak)65.8~65%
Purified this compound15.3>98>98%

Signaling Pathways and Logical Relationships

The purification process follows a logical progression from small-scale analysis to large-scale separation and final purity verification. This ensures an efficient and effective purification strategy.

Purification_Logic Crude_Sample Crude Synthetic Peptide Analytical_Run Analytical HPLC: Determine Retention Time & Purity Crude_Sample->Analytical_Run Method_Development Develop Preparative Method: Optimize Gradient Analytical_Run->Method_Development Preparative_Run Preparative HPLC: Separate Target Peptide Method_Development->Preparative_Run Fraction_Analysis Analytical HPLC of Fractions: Confirm Purity Preparative_Run->Fraction_Analysis Pooling_Lyophilization Pool Pure Fractions & Lyophilize Fraction_Analysis->Pooling_Lyophilization Final_Product High-Purity this compound Pooling_Lyophilization->Final_Product

Figure 2. Logical flow of the HPLC purification process.

Conclusion

The described RP-HPLC protocol provides a robust and reliable method for the purification of synthetic this compound. This method yields a highly pure peptide product that is suitable for a wide range of research applications, including antimicrobial and anticancer studies. The use of a systematic approach involving analytical assessment, preparative separation, and final purity verification ensures the quality and integrity of the final product.

References

Determining the Cytotoxicity of Aurein 3.3 in Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity. Beyond its antimicrobial properties, this compound has garnered interest for its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the disruption of the cell membrane integrity and the induction of apoptosis, making it a promising candidate for further investigation in drug development. The preferential interaction of cationic AMPs with the negatively charged membranes of cancer cells compared to the zwitterionic membranes of normal mammalian cells provides a basis for their selective toxicity.

These application notes provide a detailed overview of the methodologies used to determine the cytotoxicity of this compound in mammalian cells, including specific experimental protocols and data presentation.

Data Presentation

The cytotoxic activity of antimicrobial peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not widely published across a broad range of cell lines, data from a closely related peptide, Aurein 1.2, can provide valuable insights into the potential efficacy of the aurein family of peptides.

PeptideCell LineCell TypeIC50 (µM)
Aurein 1.2H838Human Lung Carcinoma26.94[1]
MCF-7Human Breast Adenocarcinoma~25 (estimated from graphical data)[1]
U251Human Glioblastoma>38.41[1]
SW480Human Colon Adenocarcinoma~10[2]

Note: The data for Aurein 1.2 is presented as a reference. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.

Experimental Protocols

To assess the cytotoxicity of this compound, a series of in vitro assays can be employed. These assays measure different aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound peptide (stock solution prepared in sterile, nuclease-free water or appropriate buffer)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • Mammalian cells cultured and treated with this compound as described in the MTT assay protocol.

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Culture and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (cells in medium) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the desired incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release from lysed cells, after correcting for spontaneous release.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Mammalian cells cultured and treated with this compound.

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Mammalian Cells in Microplates incubation Incubate for 24h (Cell Adhesion) start->incubation treatment Treat Cells with Serial Dilutions of this compound incubation->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh apoptosis Annexin V/PI Staining (Apoptosis Detection) incubation2->apoptosis analysis Determine IC50 & Mechanism of Cell Death mtt->analysis ldh->analysis apoptosis->analysis

Caption: Workflow for determining this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Aurein peptides are known to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This is initiated by the peptide's interaction with and disruption of the mitochondrial membrane.

G cluster_pathway This compound-Induced Apoptosis Pathway aurein This compound membrane Cancer Cell Membrane Interaction aurein->membrane mitochondria Mitochondrial Membrane Disruption membrane->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note: Thioflavin T Assay for Monitoring Aurein 3.3 Fibrillation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurein 3.3 is an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria raniformis. Like a growing number of AMPs, this compound has been shown to self-assemble into amyloid-like fibrils. The formation of these fibrillar structures is a critical area of research, as it may be linked to their mechanism of action, potential cytotoxicity, and could have implications for the development of new therapeutic agents. The Thioflavin T (ThT) assay is a widely used, simple, and sensitive method for monitoring the kinetics of amyloid fibrillation in real-time. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red shift in its emission spectrum upon binding to the cross-β-sheet structures that are characteristic of amyloid fibrils.[1][2] This application note provides a detailed protocol for utilizing the ThT assay to monitor the fibrillation kinetics of this compound.

Principle of the ThT Assay

In solution, Thioflavin T exists in a conformation where its two aromatic rings can freely rotate, leading to non-radiative decay of the excited state and consequently, low fluorescence. Upon binding to the β-sheet-rich channels of amyloid fibrils, the rotation of these rings is restricted.[1] This steric hindrance forces the molecule into a planar conformation, resulting in a dramatic increase in fluorescence emission. The intensity of the ThT fluorescence is directly proportional to the amount of amyloid fibrils present, allowing for the quantitative analysis of fibrillation kinetics.[2] The typical kinetic profile of amyloid formation, as monitored by ThT fluorescence, is a sigmoidal curve characterized by a lag phase (nucleation), an exponential or growth phase (elongation), and a plateau phase (saturation).[3]

Data Presentation

The fibrillation of this compound can be characterized by analyzing the sigmoidal curves obtained from the ThT assay. Key kinetic parameters, such as the lag time and the apparent growth rate, can be extracted from these curves to compare fibrillation under different conditions (e.g., varying peptide concentration, pH, temperature, or the presence of potential inhibitors/promoters).

Table 1: Representative Fibrillation Kinetic Parameters of this compound

ConditionPeptide Concentration (µM)Lag Time (t_lag, hours)Apparent Growth Rate (k_app, h⁻¹)Maximum Fluorescence (RFU)
Control (pH 7.4, 37°C)504.2 ± 0.50.8 ± 0.115,000 ± 500
Control (pH 7.4, 37°C)1002.5 ± 0.31.5 ± 0.228,000 ± 1,000
+ Inhibitor X (10 µM)1008.1 ± 0.70.5 ± 0.0812,000 ± 600
+ Promoter Y (10 µM)1001.0 ± 0.22.5 ± 0.330,000 ± 1,200

Data are presented as mean ± standard deviation from triplicate measurements. This is representative data and will vary based on experimental conditions.

Experimental Protocols

Materials and Reagents

  • This compound peptide (lyophilized, >95% purity)

  • Thioflavin T (ThT)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Black, clear-bottom 96-well microplates

  • Microplate reader with fluorescence detection capabilities (excitation ~440-450 nm, emission ~480-490 nm)

  • Incubator with shaking capabilities

Protocol 1: Preparation of this compound Stock Solution

To ensure the peptide is in a monomeric state and free of pre-formed aggregates, it is crucial to pretreat it with HFIP.

  • Dissolution: Dissolve the lyophilized this compound peptide in HFIP to a concentration of 1 mg/mL.

  • Sonication: Sonicate the solution in a bath sonicator for 10 minutes at room temperature.

  • Evaporation: Aliquot the solution into sterile microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.

  • Storage: Store the resulting peptide film at -20°C or -80°C until use.

  • Resuspension: Immediately before the assay, resuspend the peptide film in a small volume of DMSO and then dilute to the desired concentration with PBS (pH 7.4). The final DMSO concentration in the assay should be kept low (e.g., <1% v/v) to avoid interference with fibrillation.

Protocol 2: Thioflavin T Fibrillation Assay

  • Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, nuclease-free water. Filter the solution through a 0.22 µm syringe filter to remove any aggregates. Determine the precise concentration spectrophotometrically using an extinction coefficient of 36,000 M⁻¹cm⁻¹ at 412 nm. Store the stock solution protected from light at 4°C.

  • Prepare Assay Solution: In a microcentrifuge tube, prepare the final reaction mixture. For a 100 µL final volume per well, this may consist of:

    • X µL of this compound stock solution (to achieve the desired final peptide concentration)

    • 2 µL of 1 mM ThT stock solution (for a final concentration of 20 µM)

    • (100 - X - 2) µL of PBS (pH 7.4)

    • Include controls: a peptide-only control (to check for intrinsic fluorescence), a ThT-only control (for baseline fluorescence), and a buffer-only control.

  • Plate Loading: Pipette 100 µL of each reaction mixture and control into the wells of a black, clear-bottom 96-well plate. It is recommended to perform each measurement in triplicate.

  • Incubation and Measurement: Place the plate in a microplate reader pre-set to 37°C. The fibrillation kinetics are monitored by measuring the ThT fluorescence at regular intervals (e.g., every 10-15 minutes) for a duration sufficient to observe the entire sigmoidal curve (e.g., 24-48 hours). To promote fibrillation, intermittent shaking (e.g., 10 seconds of double orbital shaking before each reading) is recommended.

    • Excitation Wavelength: ~440-450 nm

    • Emission Wavelength: ~480-490 nm

    • Read from: Bottom

  • Data Analysis:

    • Subtract the average fluorescence of the ThT-only control from all experimental readings.

    • Plot the corrected fluorescence intensity as a function of time.

    • Fit the data to a sigmoidal equation to determine the lag time (t_lag) and the apparent growth rate (k_app). The lag time is the time at which the fluorescence begins to increase, and the apparent growth rate is the maximum slope of the growth phase.

Mandatory Visualizations

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Dissolve this compound in HFIP B Sonicate to Disaggregate A->B C Evaporate HFIP B->C D Resuspend in DMSO/PBS C->D F Mix Peptide, ThT, and Buffer D->F E Prepare ThT Stock Solution E->F G Load into 96-Well Plate F->G H Incubate at 37°C with Shaking G->H I Measure Fluorescence Periodically H->I J Subtract Background Fluorescence I->J K Plot Fluorescence vs. Time J->K L Fit to Sigmoidal Curve K->L M Extract Kinetic Parameters (t_lag, k_app) L->M

Caption: Experimental workflow for the Thioflavin T assay.

Fibrillation_Kinetics_Pathway cluster_phases Fibrillation Phases Monomers This compound Monomers Oligomers Soluble Oligomers Monomers->Oligomers Lag Phase (Nucleation) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Phase Fibrils Mature Fibrils (ThT Binding) Protofibrils->Fibrils Elongation & Maturation

Caption: Signaling pathway of this compound fibrillation.

References

Application Notes and Protocols for Studying Aurein 3.3 Secondary Structure using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurein 3.3 is an antimicrobial peptide (AMP) secreted by the Southern bell frog, Ranoidea raniformis. Like many AMPs, its antimicrobial activity is linked to its ability to interact with and disrupt microbial cell membranes. A key aspect of understanding the mechanism of action of this compound is the characterization of its secondary structure, which can be highly dependent on its environment. Circular Dichroism (CD) spectroscopy is a powerful and rapid technique for assessing the secondary structure of peptides in solution and for observing conformational changes upon interaction with membrane-mimicking environments.

These application notes provide a detailed protocol for using CD spectroscopy to analyze the secondary structure of this compound.

Principle of Circular Dichroism for Secondary Structure Analysis

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In peptides and proteins, the amide bonds of the polypeptide backbone are the primary chromophores in the far-UV region (190-250 nm). The distinct repeating arrangements of these amide bonds in secondary structural elements like α-helices, β-sheets, and random coils give rise to characteristic CD spectra.

  • α-Helical structures typically exhibit a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm.

  • β-Sheet structures generally show a negative peak around 218 nm and a positive peak between 195 and 200 nm.

  • Random coil or unordered structures are characterized by a strong negative peak near 197 nm.

By deconvoluting the CD spectrum of a peptide, the relative proportions of these secondary structural elements can be estimated.

Experimental Protocols

Materials and Reagents
  • Lyophilized this compound peptide (purity >95%)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Membrane-mimicking environments (optional):

    • Sodium dodecyl sulfate (SDS) micelles (e.g., 30 mM SDS in phosphate buffer)

    • Small unilamellar vesicles (SUVs) composed of lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) to mimic bacterial membranes.

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas for purging the CD instrument

Equipment
  • Circular dichroism spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Micropipettes

  • Centrifuge

Protocol for CD Spectroscopy of this compound
  • Peptide Stock Solution Preparation:

    • Dissolve lyophilized this compound in high-purity water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL).

    • Determine the precise concentration of the peptide stock solution using a reliable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by a colorimetric assay like the bicinchoninic acid (BCA) assay.

  • Sample Preparation for CD Measurement:

    • Dilute the this compound stock solution in the desired buffer (e.g., 10 mM phosphate buffer) to a final concentration of 0.2 mM.

    • For measurements in a membrane-mimicking environment, dilute the stock solution into the buffer containing either SDS or lipid SUVs. A common peptide-to-lipid ratio for such experiments is 1:3.

    • Prepare a blank sample containing the same buffer (and SDS or SUVs, if applicable) without the peptide.

  • CD Instrument Setup and Data Acquisition:

    • Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and stabilize as per the manufacturer's instructions.

    • Set the data acquisition parameters:

      • Wavelength range: 190 nm to 260 nm

      • Data pitch (step size): 1 nm

      • Bandwidth: 1 nm

      • Scanning speed: 100 nm/min

      • Response time: 0.5 - 1 s

      • Accumulations (scans to average): 5 scans

      • Temperature: 25°C

    • Place the quartz cuvette containing the blank solution into the sample holder and record a baseline spectrum.

    • Rinse the cuvette thoroughly with the peptide sample solution before filling it with the sample.

    • Record the CD spectrum of the this compound sample.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the measured ellipticity in millidegrees

      • c is the molar concentration of the peptide in mol/L

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues in the peptide

    • Deconvolute the resulting molar ellipticity spectrum to estimate the percentages of α-helix, β-sheet, and random coil using a web-based server such as BeStSel.[1][2][3][4][5]

Data Presentation

The secondary structure of this compound is highly dependent on its environment. In aqueous solution, it adopts a predominantly α-helical conformation.[6] However, under conditions that promote fibrillation, it can assemble into amyloid-like structures rich in β-sheets.[7]

ConditionPredominant Secondary Structureα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Aqueous Buffer (lipid-free)α-HelicalMajorMinorMinor[6]
Fibril State (in water)β-SheetMinorMajorMinor[7]
In presence of lipids/micellesα-HelicalMajorMinorMinor[6]

Note: The percentages are qualitative descriptions based on the available literature. Precise quantitative deconvolution data for this compound is not consistently reported across studies.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide_stock This compound Stock Solution sample_buffer Sample in Buffer peptide_stock->sample_buffer Dilute sample_membrane Sample in Membrane Mimetic peptide_stock->sample_membrane Dilute buffer Aqueous Buffer buffer->sample_buffer membrane_mimic Membrane Mimetic (SDS/SUVs) membrane_mimic->sample_membrane instrument_setup Instrument Setup & Blank Measurement sample_buffer->instrument_setup sample_membrane->instrument_setup data_acquisition Data Acquisition (190-260 nm) instrument_setup->data_acquisition data_processing Baseline Subtraction & Conversion to Molar Ellipticity data_acquisition->data_processing deconvolution Secondary Structure Deconvolution (e.g., BeStSel) data_processing->deconvolution results Quantitative Secondary Structure Estimation deconvolution->results

Caption: Experimental workflow for the analysis of this compound secondary structure using circular dichroism.

Aurein33_Conformation cluster_states Conformational States of this compound cluster_environments Environmental Conditions alpha_helix α-Helical Conformation beta_sheet β-Sheet Fibril solution Aqueous Solution / Lipid Membranes solution->alpha_helix Induces fibril_conditions Fibril-Forming Conditions fibril_conditions->beta_sheet Promotes

Caption: Conformational plasticity of this compound in different environments.

References

Application Notes and Protocols for Cryo-EM Studies of Aurein 3.3 Fibrils

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aurein 3.3 is an antimicrobial peptide (AMP) secreted by the Southern bell frog (Ranoidea raniformis)[1]. Like many AMPs, it exhibits the ability to self-assemble into ordered amyloid-like fibrils[2][3]. The study of these fibrillar structures via cryogenic electron microscopy (cryo-EM) provides atomic-level insights into their architecture. This understanding is crucial for elucidating the "amyloid-antimicrobial link" hypothesis, which posits a functional role for amyloid structures in antimicrobial activity[2][3][4]. These notes provide an overview of the structural data obtained for this compound fibrils and detailed protocols for their study using cryo-EM.

Part 1: Application Notes

Structural Insights from Cryo-EM

Cryo-EM studies have revealed that this compound assembles into a single, well-defined fibril polymorph, in contrast to the significant polymorphism observed in other AMPs[2][3]. The structure was determined to a resolution of 3.5 Å, providing a detailed view of its molecular organization[1][2][5].

  • Cross-β Architecture: The fibril is characterized by a cross-β architecture, a hallmark of amyloid fibrils, where β-sheets run perpendicular to the fibril axis[2][4][6].

  • Kinked β-Sheets: A distinctive feature of the this compound fibril is the presence of exceptionally sharp kinks in the peptide backbone, forming kinked β-sheets[2][7]. This motif is characteristic of Low-complexity Amyloid-like Reversible Kinked Segments (LARKS), which are often found in functional human amyloids[1][2][4][7].

  • Fibril Composition: The fibril is composed of six peptide chains per helical layer, arranged in a compact, rounded structure[2][3][4][6]. This dense packing results in a highly stable fibril, with 83% of the total solvent-accessible surface area (SASA) of a single layer being buried within the fibril core[3][7].

Functional Implications: The Amyloid-Antimicrobial Link

The determination of the this compound fibril structure provides strong, atomic-level validation for the formation of cross-β amyloid structures by AMPs[2][3]. This supports the hypothesis that amyloid formation is not merely a pathological process but can be a regulated, functional mechanism. For AMPs, fibril formation may serve as a regulatory mechanism for their antimicrobial activity. The high stability of the amyloid structure could also provide a template for designing robust antimicrobial agents with enhanced stability and surface adherence[2].

Antimicrobial_Mechanism Conceptual Link Between this compound Fibril Formation and Activity cluster_0 Peptide States cluster_1 Functional Outcome Aurein_Monomers This compound Monomers (Unstructured in Solution) Fibril_Assembly Self-Assembly & Fibril Formation Aurein_Monomers->Fibril_Assembly Cross_Beta_Structure Stable Cross-β Fibril (Kinked β-sheets) Fibril_Assembly->Cross_Beta_Structure Membrane_Interaction Interaction with Bacterial Membrane Cross_Beta_Structure->Membrane_Interaction Hypothesized Interaction Antimicrobial_Activity Antimicrobial Activity (e.g., Membrane Disruption) Membrane_Interaction->Antimicrobial_Activity

This compound: From Assembly to Antimicrobial Action.
Quantitative Structural and Data Collection Parameters

The following tables summarize the key structural parameters of the this compound fibril and the parameters used for cryo-EM data collection and processing, as deposited in the Electron Microscopy Data Bank (EMDB) under accession code EMD-14168[2][8].

Table 1: this compound Fibril Structural Data

Parameter Value Reference
EMDB Accession Code EMD-14168 [2][5][8]
Resolution 3.5 Å [1][2][5]
Symmetry Helical [1]
Helical Twist -0.96 ° EMD-14168
Helical Rise 4.85 Å EMD-14168,[6]
Peptides per Layer 6 [2][3][4]

| Point Group Symmetry | C1 | EMD-14168 |

Table 2: Cryo-EM Data Collection and Processing Parameters

Parameter Value Reference
Microscope FEI Titan Krios [8]
Accelerating Voltage 300 kV [8]
Detector Gatan K3 BioQuantum [8]
Total Electron Dose 40 e⁻/Ų [8]
Pixel Size 0.85 Å/pixel [8]
Number of Images 5,514 [8]
Number of Particles 35,289 [8]

| Reconstruction Software | RELION |[8] |

Part 2: Detailed Experimental Protocols

These protocols provide a generalized workflow based on the successful structure determination of this compound and other amyloid fibrils[2][9][10][11].

Protocol 1: this compound Fibril Formation

This protocol describes the in vitro formation of this compound fibrils suitable for cryo-EM analysis.

  • Peptide Synthesis and Purification:

    • Synthesize this compound peptide (GLFDIVKKVVGALGSL-NH2) using standard solid-phase peptide synthesis.

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the correct mass using mass spectrometry.

  • Fibril Assembly:

    • Dissolve the lyophilized, purified peptide in an appropriate buffer (e.g., Tris buffer or pure water) to a final concentration of 1-2 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 37°C) with gentle agitation for a period ranging from several hours to days to promote fibril formation.

    • Monitor fibril formation using Thioflavin T (ThT) fluorescence assay or by visualizing aliquots with negative stain transmission electron microscopy (TEM).

Protocol 2: Cryo-EM Grid Preparation

This protocol details the vitrification of fibril samples for cryo-EM imaging.

  • Grid Preparation:

    • Use copper grids with a continuous carbon film or holey carbon film (e.g., Quantifoil R2/2).

    • Glow-discharge the grids for 30-60 seconds immediately before sample application to render the surface hydrophilic.

  • Vitrification:

    • Set a vitrification robot (e.g., FEI Vitrobot Mark IV) to a controlled environment (e.g., 4°C and 100% humidity)[8].

    • Apply 3-4 µL of the this compound fibril solution to the glow-discharged grid.

    • Blot the grid with filter paper for a set time (e.g., 4 seconds) to create a thin film of the solution[8].

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

    • Store the vitrified grids in liquid nitrogen until imaging.

Protocol 3: Cryo-EM Data Acquisition

This protocol outlines the collection of high-resolution images of the vitrified fibrils.

  • Microscope Setup:

    • Use a 200-300 kV transmission electron microscope (e.g., FEI Titan Krios) equipped with a direct electron detector (e.g., Gatan K3)[8].

    • Align the microscope and ensure optimal performance.

  • Data Collection Strategy:

    • Load the vitrified grids into the microscope under cryogenic conditions.

    • Screen the grids to identify areas with a good distribution of individual fibrils in thin, vitreous ice.

    • Collect images (micrographs) in movie mode using an automated data collection software (e.g., EPU, SerialEM).

    • Use a defocus range of approximately -1.0 to -2.5 µm.

    • Ensure the total electron dose is fractionated over multiple frames (e.g., 40 frames) to allow for motion correction[8].

Protocol 4: Image Processing and 3D Helical Reconstruction

This protocol describes the computational workflow to reconstruct the 3D structure of the fibril from the collected 2D images. Software packages like RELION or CryoSPARC are commonly used[9][12][13][14].

Helical_Reconstruction_Workflow Cryo-EM Helical Reconstruction Workflow for this compound Fibrils Movie_Import 1. Import Movies Motion_Correction 2. Motion Correction (e.g., MotionCor2, RELION's implementation) Movie_Import->Motion_Correction CTF_Estimation 3. CTF Estimation (e.g., CTFFIND4, Gctf) Motion_Correction->CTF_Estimation Filament_Picking 4. Filament Picking (Manual or Automated) CTF_Estimation->Filament_Picking Particle_Extraction 5. Particle Extraction (Segmenting Fibrils) Filament_Picking->Particle_Extraction Classification_2D 6. 2D Classification (Select best classes) Particle_Extraction->Classification_2D Initial_Model 7. Ab Initio 3D Model Generation Classification_2D->Initial_Model Classification_3D 8. 3D Classification (Identify polymorphs, if any) Initial_Model->Classification_3D Refinement_3D 9. 3D Auto-Refinement (Refine helical parameters: twist & rise) Classification_3D->Refinement_3D Post_Processing 10. Post-Processing (Sharpening, Resolution Estimation) Refinement_3D->Post_Processing Model_Building 11. Atomic Model Building & Refinement Post_Processing->Model_Building

Computational workflow for cryo-EM data processing.
  • Preprocessing:

    • Import the raw movie files.

    • Perform beam-induced motion correction and dose-weighting.

    • Estimate the contrast transfer function (CTF) for each micrograph.

  • Fibril Segmentation:

    • Manually or automatically pick the fibril filaments from the corrected micrographs.

    • Extract overlapping segments (particles) along the picked fibril coordinates.

  • Classification and Initial Model Generation:

    • Perform several rounds of 2D classification to sort the segments and remove poor-quality particles. Well-resolved 2D class averages should show the characteristic helical repeats[13].

    • Generate an initial 3D model (ab initio reconstruction) from the selected 2D class averages[1].

  • 3D Reconstruction and Refinement:

    • Perform 3D classification to check for any structural heterogeneity (polymorphism). For this compound, no significant polymorphism was observed[2].

    • Carry out 3D auto-refinement, providing initial estimates for the helical twist and rise obtained from the 2D class averages or power spectra of the fibrils. The software will refine these parameters to high accuracy.

    • Perform post-processing steps, including B-factor sharpening and resolution estimation using the Fourier Shell Correlation (FSC = 0.143) criterion, to generate the final map[2].

  • Atomic Model Building:

    • Build an atomic model of the peptide into the final cryo-EM density map using software like Coot and ChimeraX.

    • Refine the atomic model against the map using tools like Phenix or ISOLDE[8].

References

Application Notes and Protocols: Determining the Antimicrobial Activity of Aurein 3.3 Against Micrococcus luteus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity. Its mechanism of action is multifaceted, with evidence suggesting it can disrupt bacterial cell membranes and form amyloid-like fibrils, which may contribute to its antimicrobial properties. Micrococcus luteus, a Gram-positive bacterium commonly found in the environment and on human skin, is often used as a sensitive indicator organism for antimicrobial susceptibility testing. This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound against Micrococcus luteus through the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

These protocols are intended for researchers in microbiology, drug discovery, and related fields to standardize the assessment of this compound's efficacy and to provide a basis for further investigation into its mechanism of action.

Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the antimicrobial activity of this compound against Micrococcus luteus. This data is representative of typical results obtained from the protocols described herein and is based on published findings indicating a moderate activity of this compound against M. luteus with a MIC of approximately 50 µM[1].

ParameterThis compound Concentration (µM)Result
Minimum Inhibitory Concentration (MIC) 50No visible growth after 24 hours
Minimum Bactericidal Concentration (MBC) 100≥99.9% reduction in CFU/mL
Time-Kill Kinetics (at 2x MIC) 100>3-log10 reduction in CFU/mL within 4 hours
Time-Kill Kinetics (at 4x MIC) 200>3-log10 reduction in CFU/mL within 2 hours

Experimental Protocols

Materials and Reagents
  • This compound peptide (lyophilized, high purity)

  • Micrococcus luteus (e.g., ATCC 4698)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

  • 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) for peptide dilution (optional, to prevent peptide loss)

  • Spectrophotometer

  • Plate reader (600 nm)

  • Shaking incubator (30-37°C)

  • Micropipettes and sterile tips

  • Spread plates and sterile spreaders

Preparation of Bacterial Inoculum
  • From a stock culture, streak Micrococcus luteus onto an MHA plate and incubate at 30°C for 24-48 hours until distinct colonies are visible.

  • Aseptically pick a single, well-isolated colony and inoculate it into a tube containing 5 mL of MHB.

  • Incubate the culture overnight at 30°C with agitation (180-200 rpm).

  • On the day of the experiment, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Further dilute the bacterial suspension in MHB to the final required concentration for each assay (typically ~5 x 10⁵ CFU/mL for MIC/MBC and time-kill assays).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the MIC of this compound.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water or the optional acetic acid/BSA solution. Perform serial two-fold dilutions of the peptide in MHB in polypropylene tubes to obtain a range of concentrations (e.g., 0.5 µM to 512 µM).

  • Plate Setup: In a sterile 96-well polypropylene plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL and the desired final peptide concentration.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to each well containing the peptide dilutions.

  • Controls:

    • Positive Control (Growth Control): 100 µL of MHB with 50 µL of the bacterial inoculum.

    • Negative Control (Sterility Control): 150 µL of sterile MHB.

  • Incubation: Seal the plate and incubate at 30°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. luteus[2]. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined subsequently to the MIC assay to ascertain the concentration of this compound required to kill the bacteria.

  • Following the MIC determination, select the wells that showed no visible growth.

  • Mix the contents of each of these wells thoroughly.

  • Aseptically pipette 10-100 µL from each selected well and spread it onto separate, labeled MHA plates.

  • Incubation: Incubate the MHA plates at 30°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count[3][4].

Protocol for Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills M. luteus.

  • Prepare a mid-logarithmic phase culture of M. luteus in MHB (OD₆₀₀ ≈ 0.4-0.6).

  • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks of fresh, pre-warmed MHB.

  • Add this compound to the flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask with no peptide.

  • Incubate all flasks at 30°C with agitation.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), aseptically withdraw an aliquot from each flask.

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 30°C for 24-48 hours and then count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[4][5].

Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bact_prep Prepare M. luteus Inoculum (~5 x 10^5 CFU/mL) plate_setup 96-Well Plate Setup: Peptide + Bacteria bact_prep->plate_setup pep_prep Prepare this compound Serial Dilutions pep_prep->plate_setup incubate_mic Incubate 18-24h at 30°C plate_setup->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic plate_mbc Plate from 'No Growth' Wells onto MHA read_mic->plate_mbc Subculture incubate_mbc Incubate 24-48h at 30°C plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Time_Kill_Assay_Workflow start Prepare Mid-Log Phase M. luteus Culture inoculate Inoculate Flasks with Bacteria (~5 x 10^5 CFU/mL) start->inoculate add_peptide Add this compound (0, 1x, 2x, 4x MIC) inoculate->add_peptide incubate Incubate with Agitation at 30°C add_peptide->incubate t0 T=0h incubate->t0 dilute_plate Serial Dilute and Plate on MHA incubate->dilute_plate Withdraw Aliquots t1 T=0.5h t2 T=1h t_n T=...24h count_cfu Incubate and Count CFU dilute_plate->count_cfu plot Plot log10(CFU/mL) vs. Time count_cfu->plot

Caption: Workflow for the time-kill kinetics assay.

References

Application Notes: LDH Release Colorimetric Assay for Measuring Aurein 3.3-Induced Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 3.3 is a member of the aurein family of antimicrobial peptides (AMPs), which are known to exhibit broad-spectrum antimicrobial activity. A primary mechanism of action for many AMPs is the disruption and lysis of microbial cell membranes. The lactate dehydrogenase (LDH) release assay is a widely used, reliable colorimetric method to quantify this membrane damage and subsequent cell lysis. LDH is a stable cytoplasmic enzyme present in all cells. Damage to the plasma membrane results in the release of LDH into the cell culture supernatant. This assay measures the activity of the released LDH, which is directly proportional to the number of lysed cells.

These application notes provide a detailed protocol for utilizing a colorimetric LDH release assay to quantify the cytotoxic and cell lytic activity of this compound against a target cell line.

Principle of the Assay

The LDH assay is based on the enzymatic conversion of lactate to pyruvate by LDH, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan produced is proportional to the amount of LDH released from damaged cells and can be quantified by measuring the absorbance at a specific wavelength (typically 490 nm).

The logical relationship of the LDH assay principle is illustrated below:

LDH_Assay_Principle IntactCell Intact Cell (LDH inside) LysedCell Lysed Cell (LDH released) LDH Released LDH LysedCell->LDH Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Formazan Formazan (red) NADH->Formazan Diaphorase INT INT (colorless) INT->Formazan Diaphorase Absorbance Measure Absorbance (490 nm) Formazan->Absorbance Quantify Aurein This compound Aurein->IntactCell

Caption: Principle of the LDH release assay for cell lysis.

Experimental Protocol

This protocol provides a step-by-step guide for performing the LDH release assay to assess the lytic activity of this compound.

Materials
  • Target cells (e.g., bacterial or cancer cell line)

  • This compound peptide

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • LDH assay kit (containing LDH reaction mixture, stop solution)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay_steps Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed target cells in a 96-well plate and incubate Peptide_Prep 2. Prepare serial dilutions of this compound Add_Peptide 3. Add this compound dilutions to the cells Cell_Seeding->Add_Peptide Controls 4. Set up controls: - Spontaneous LDH release - Maximum LDH release Incubate 5. Incubate for the desired time period Add_Peptide->Incubate Centrifuge 6. Centrifuge the plate Incubate->Centrifuge Transfer_Supernatant 7. Transfer supernatant to a new 96-well plate Centrifuge->Transfer_Supernatant Add_Reagent 8. Add LDH reaction mixture and incubate Transfer_Supernatant->Add_Reagent Stop_Reaction 9. Add stop solution Add_Reagent->Stop_Reaction Measure_Absorbance 10. Measure absorbance at 490 nm Stop_Reaction->Measure_Absorbance Calculate_Cytotoxicity 11. Calculate percent cytotoxicity Measure_Absorbance->Calculate_Cytotoxicity

Caption: Experimental workflow for the LDH release assay.

Procedure
  • Cell Seeding:

    • Seed target cells into a 96-well flat-bottom microplate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator until the cells reach the desired confluency (typically 24 hours).

  • Preparation of this compound and Controls:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Spontaneous LDH Release Control: Add 100 µL of culture medium only to at least three wells.

    • Maximum LDH Release Control: Add 10 µL of lysis buffer (e.g., 1% Triton X-100) to at least three wells 45 minutes before the end of the incubation period.

    • Background Control: Add 100 µL of culture medium to at least three empty wells (no cells).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells containing the cells.

    • Add 100 µL of the different concentrations of this compound to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 2, 4, 8, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • LDH Assay:

    • Following incubation, centrifuge the 96-well plate at 250 x g for 10 minutes. This will pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom microplate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

The quantitative data obtained from the LDH release assay can be effectively summarized in a table for easy comparison of the cytotoxic effects of this compound at different concentrations and incubation times.

Table 1: Cytotoxicity of this compound as Determined by LDH Release Assay

This compound Concentration (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity (Mean ± SD)
Controls
Spontaneous Release0.150 ± 0.0120%
Maximum Release0.950 ± 0.045100%
Experimental
10.182 ± 0.0154.0 ± 1.9%
50.325 ± 0.02121.9 ± 2.6%
100.560 ± 0.03351.3 ± 4.1%
250.890 ± 0.04192.5 ± 5.1%
500.945 ± 0.04899.4 ± 6.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and specific LDH assay kit used.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Spontaneous LDH Release - Over-confluent cells- Poor cell health- Contamination- Seed cells at a lower density- Ensure optimal cell culture conditions- Check for and eliminate contamination
Low Maximum LDH Release - Insufficient lysis buffer concentration or incubation time- Low cell number- Optimize lysis buffer concentration and incubation time- Increase the number of cells seeded
High Background Absorbance - Contaminated reagents- Scratched or dirty microplate- Use fresh, sterile reagents- Use a new, clean microplate
High Variability Between Replicates - Inaccurate pipetting- Uneven cell distribution- Use calibrated pipettes and proper technique- Ensure a single-cell suspension before seeding

Conclusion

The LDH release colorimetric assay is a robust and straightforward method for quantifying the membrane-disrupting and lytic activity of the antimicrobial peptide this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound and other membrane-active agents. This information is crucial for understanding their mechanism of action and for the development of new therapeutic agents.

Unlocking the Potential of Aurein 3.3: Application Notes for the Development of Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Aurein 3.3, a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea, presents a promising scaffold for the development of new anti-infective drugs. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound.

Quantitative Antimicrobial Activity

This compound has demonstrated activity primarily against Gram-positive bacteria. While comprehensive data across a wide range of pathogens is still emerging, existing studies provide a baseline for its antimicrobial potential.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microbial SpeciesStrainMIC (µM)Reference
Micrococcus luteus-~50[1]

Note: Data for a broader range of bacteria is limited in publicly available literature. Researchers are encouraged to perform comprehensive MIC testing against their specific strains of interest.

Cytotoxicity Profile

An essential aspect of antimicrobial development is ensuring selectivity for microbial cells over host cells. Preliminary data suggests this compound has a favorable cytotoxicity profile.

Table 2: Cytotoxicity of this compound

Cell LineAssayResultReference
T-lymphocyte (T2) cellsCytotoxicity AssayInactive[1]

Note: Further studies are required to establish a comprehensive cytotoxicity profile, including IC50 values against various mammalian cell lines and hemolytic (HC50) assays.

Synergy with Conventional Antibiotics

Combining AMPs with traditional antibiotics is a promising strategy to enhance efficacy and combat resistance. While specific data for this compound is not yet available, studies on derivatives of the related Aurein 2.2 peptide suggest potential for synergistic interactions. Researchers are encouraged to investigate the synergistic potential of this compound with various classes of antibiotics.

Mechanism of Action: Membrane Permeabilization and Fibril Formation

This compound is understood to exert its antimicrobial effect through membrane disruption. Like many AMPs, it is thought to interact with the negatively charged components of bacterial cell membranes, leading to permeabilization and cell death. One proposed mechanism is the formation of "toroidal pores," where the peptide inserts into the membrane, inducing curvature and creating a channel lined by both peptides and lipid head groups.

Furthermore, this compound has been shown to self-assemble into amyloid-like fibrils[2][3][4]. The role of this fibril formation in its antimicrobial activity is an active area of research, with possibilities including a role in concentrating the peptide at the bacterial surface or a direct involvement in membrane disruption.

Aurein3_3_Mechanism cluster_bacterial_cell Bacterial Cell Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Pore_Formation Toroidal Pore Formation Cell_Membrane->Pore_Formation Membrane Insertion & Curvature Intracellular_Components Leakage of Intracellular Components Pore_Formation->Intracellular_Components Cell_Lysis Cell Lysis Intracellular_Components->Cell_Lysis Aurein_3_3 This compound Peptide Aurein_3_3->Cell_Membrane Electrostatic Attraction Fibril_Formation Amyloid-like Fibril Formation Aurein_3_3->Fibril_Formation Self-assembly Fibril_Formation->Cell_Membrane Interaction with Membrane

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound as a novel antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

MIC_Workflow Start Start Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Peptide Dilutions and Bacterial Inoculum Prepare_Peptide->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC: Lowest Concentration with no Visible Growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Materials:

  • This compound peptide

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Time_Kill_Workflow Start Start Prepare_Culture Prepare Mid-logarithmic Phase Bacterial Culture (approx. 10^6 CFU/mL) Start->Prepare_Culture Add_Peptide Add this compound at Desired Concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Culture->Add_Peptide Incubate_Shake Incubate with Shaking at 37°C Add_Peptide->Incubate_Shake Take_Aliquots Take Aliquots at Specific Time Points (e.g., 0, 30, 60, 120 min) Incubate_Shake->Take_Aliquots Plate_Dilutions Perform Serial Dilutions and Plate on Agar Take_Aliquots->Plate_Dilutions Incubate_Plates Incubate Plates at 37°C for 18-24 hours Plate_Dilutions->Incubate_Plates Count_CFU Count CFUs and Plot log10 CFU/mL vs. Time Incubate_Plates->Count_CFU End End Count_CFU->End

Caption: Workflow for time-kill kinetics assay.

Materials:

  • This compound peptide

  • Bacterial strain of interest

  • MHB and Mueller-Hinton Agar (MHA)

  • Sterile tubes and plates

  • Incubator with shaking capabilities

Procedure:

  • Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in MHB. Dilute the culture to a starting concentration of approximately 10^6 CFU/mL.

  • Peptide Addition: Add this compound at various concentrations (typically multiples of the MIC, e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the peptide.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate them on MHA plates.

  • Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate the time-kill curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Mammalian Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours to Allow Adherence Seed_Cells->Incubate_Cells Add_Peptide Add Serial Dilutions of This compound to Wells Incubate_Cells->Add_Peptide Incubate_Again Incubate for a Defined Period (e.g., 24, 48 hours) Add_Peptide->Incubate_Again Add_MTT Add MTT Reagent to Each Well Incubate_Again->Add_MTT Incubate_Formazan Incubate for 2-4 hours to Allow Formazan Crystal Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) and Determine IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • This compound peptide

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that causes 50% inhibition of cell viability) can be determined by plotting cell viability against peptide concentration.

Conclusion

This compound represents a valuable lead compound in the quest for novel antimicrobial agents. Its activity against Gram-positive bacteria and favorable preliminary cytotoxicity profile warrant further investigation. The protocols and information provided herein offer a framework for researchers to systematically evaluate and optimize this compound and its analogues, paving the way for the development of next-generation therapeutics to combat the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols: Designing Aurein 3.3 Analogs with Enhanced Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the rational design of Aurein 3.3 analogs with the goal of enhancing antimicrobial activity and improving the therapeutic index. The protocols outlined below are based on established methodologies for the synthesis, characterization, and evaluation of antimicrobial peptides (AMPs). While specific data for a wide range of this compound analogs is limited in publicly available literature, this document leverages data from the closely related Aurein 1.2 to illustrate key principles and experimental workflows.

Introduction to this compound

This compound is an antimicrobial peptide first isolated from the skin secretions of the Australian Southern Bell Frog, Litoria raniformis. Like other members of the aurein family, it exhibits broad-spectrum antimicrobial activity. A notable characteristic of this compound is its ability to self-assemble into amyloid-like fibrils with a cross-β structure.[1][2][3] This property may play a role in its mechanism of action and stability. The primary mode of antimicrobial action for aurein peptides is believed to be the disruption of bacterial cell membranes.[4] The design of analogs with enhanced activity often focuses on modulating key physicochemical properties such as cationicity, hydrophobicity, and amphipathicity to improve membrane interaction and selectivity.

Strategies for Designing this compound Analogs

The rational design of more potent and selective this compound analogs can be approached through several key strategies:

  • Increasing Cationicity: The net positive charge of AMPs is crucial for their initial electrostatic interaction with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids). Substituting neutral or acidic amino acids with cationic residues like Lysine (K) or Arginine (R) can enhance this attraction.

  • Optimizing Hydrophobicity: The hydrophobic moment of the peptide influences its ability to insert into and disrupt the lipid bilayer. Strategic substitution with hydrophobic residues can enhance antimicrobial potency. However, excessive hydrophobicity can lead to increased toxicity towards mammalian cells.

  • Enhancing Amphipathicity: The spatial separation of cationic/polar and hydrophobic residues in a helical conformation is critical for membrane interaction. Design strategies often aim to improve the amphipathic character of the peptide's secondary structure.

  • Amino Acid Substitution: Replacing specific amino acids can impact activity. For instance, substituting with Tryptophan (W) can enhance membrane interaction due to its unique side-chain properties. The introduction of non-proteinogenic amino acids can increase stability against proteolysis.[1]

  • Introducing Cell-Penetrating Peptide (CPP) Motifs: Incorporating short sequences known to facilitate cell entry can potentially enhance the ability of the peptide to reach intracellular targets.

Data Presentation: Activity of Aurein Analogs

Due to the limited availability of extensive analog data for this compound, the following tables present data for rationally designed analogs of the closely related Aurein 1.2. This data serves as a valuable model for understanding the structure-activity relationships that are likely applicable to this compound.

Table 1: Amino Acid Sequences of Aurein 1.2 and its Designed Analogs

PeptideSequenceNet Charge
Aurein 1.2GLFDIIKKIAESF-NH₂+3
Aurein M1GLFDIIKKIW ESF-NH₂+3
Aurein M2GLFK IIKKIAK SF-NH₂+5
Aurein M3GLFK IIKKIW K**SF-NH₂+5

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Aurein 1.2 and its Analogs [4]

PeptideS. aureus (ATCC 25923)E. coli (ATCC 25922)
Aurein 1.216128
Aurein M11664
Aurein M2816
Aurein M348

Table 3: Hemolytic Activity and Therapeutic Index of Aurein 1.2 and its Analogs [4]

PeptideHC₅₀ (µg/mL)¹Therapeutic Index (S. aureus)²Therapeutic Index (E. coli)²
Aurein 1.2>256>16>2
Aurein M1>256>16>4
Aurein M2128168
Aurein M364168

¹HC₅₀: Concentration of peptide causing 50% hemolysis of human red blood cells. ²Therapeutic Index = HC₅₀ / MIC

Experimental Protocols

Peptide Synthesis and Purification

Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a Rink Amide resin to obtain C-terminally amidated peptides. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the deprotected resin and allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin extensively with DMF and then dichloromethane (DCM).

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity by mass spectrometry.

Antimicrobial Activity Assays

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the peptide stock solution in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assays

Protocol 4.3.1: Hemolytic Activity Assay

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 minutes). Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • HC₅₀ Determination: The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Visualizations

Experimental Workflow for Analog Design

G cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Aurein3_3 This compound Sequence SAR Structure-Activity Relationship Analysis Aurein3_3->SAR AnalogDesign Analog Design (e.g., increased cationicity, hydrophobicity modulation) SAR->AnalogDesign SPPS Solid-Phase Peptide Synthesis AnalogDesign->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization MIC Antimicrobial Activity (MIC Assay) Characterization->MIC Hemolysis Cytotoxicity (Hemolytic Assay) Characterization->Hemolysis TI Therapeutic Index Calculation MIC->TI Hemolysis->TI

Caption: Workflow for designing and evaluating this compound analogs.

Proposed Mechanism of Action of Aurein Peptides

G cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Aurein This compound Analog Membrane Lipid Bilayer Aurein->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Insertion Disruption Membrane Depolarization & Ion Efflux Pore->Disruption IntracellularTargets Potential Intracellular Targets (DNA, RNA, Enzymes) Pore->IntracellularTargets Translocation CellDeath Cell Death Disruption->CellDeath IntracellularTargets->CellDeath

Caption: Mechanism of action for membrane-active Aurein peptides.

Logical Relationship for Enhancing Therapeutic Index

G IncreaseActivity Increase Antimicrobial Activity (Lower MIC) EnhancedTI Enhanced Therapeutic Index IncreaseActivity->EnhancedTI DecreaseToxicity Decrease Cytotoxicity (Higher HC50) DecreaseToxicity->EnhancedTI

Caption: Relationship between activity, toxicity, and therapeutic index.

References

Investigating the Interaction of Aurein 3.3 with Lipid Bilayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the interaction of the antimicrobial peptide Aurein 3.3 with lipid bilayers. The protocols outlined below are based on established methodologies and are intended to assist researchers in characterizing the peptide's mechanism of action, including membrane permeabilization, structural changes, and effects on bilayer properties.

Introduction to this compound and its Interaction with Lipid Bilayers

This compound is an antimicrobial peptide that has been shown to exhibit activity against various pathogens. Its primary mode of action is believed to involve the disruption of the cell membrane's lipid bilayer. Understanding the specifics of this interaction is crucial for the development of new antimicrobial agents. Studies have suggested that this compound can induce the formation of pores in the membrane, lead to a thinning of the lipid bilayer, and under certain conditions, self-assemble into amyloid-like fibrils.[1] The nature and extent of these interactions are influenced by factors such as the lipid composition of the bilayer, the peptide-to-lipid ratio, and the experimental conditions.

Key Experimental Techniques and Protocols

To elucidate the multifaceted interaction of this compound with lipid bilayers, a combination of biophysical techniques is recommended. The following sections provide detailed protocols for some of the most informative assays.

Vesicle Leakage Assay

This assay is fundamental for quantifying the membrane-permeabilizing efficacy of this compound. It relies on the release of a fluorescent dye encapsulated within lipid vesicles upon peptide-induced membrane disruption.

Protocol: Calcein Leakage Assay

  • Vesicle Preparation:

    • Prepare a lipid film of the desired composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) at a 3:1 molar ratio) in a round-bottom flask.

    • Dry the lipid film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of 50 mM calcein in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL.

    • Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to create multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes with a pore size of 100 nm (21 passes) using a mini-extruder to form large unilamellar vesicles (LUVs).

    • Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the same buffer.

  • Leakage Measurement:

    • Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration of 50 µM in a fluorometer cuvette.

    • Monitor the baseline fluorescence of the vesicle suspension at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

    • Add this compound to the cuvette at the desired final concentrations (e.g., in a range of peptide-to-lipid molar ratios from 1:200 to 1:10).

    • Record the increase in fluorescence over time as calcein is released from the vesicles and its self-quenching is relieved.

    • After the reaction reaches a plateau, add 10 µL of a 10% Triton X-100 solution to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

    • Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

Data Presentation:

Peptide:Lipid RatioMaximum Leakage (%)
1:200Insert experimental value
1:100Insert experimental value
1:50Insert experimental value
1:10Insert experimental value

Note: The actual leakage values will depend on the specific experimental conditions and lipid composition.

Experimental Workflow for Vesicle Leakage Assay:

Vesicle_Leakage_Workflow cluster_prep Vesicle Preparation cluster_measurement Leakage Measurement LipidFilm Lipid Film Formation Hydration Hydration with Calcein LipidFilm->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion (LUVs) FreezeThaw->Extrusion Purification Purification (Size Exclusion) Extrusion->Purification Baseline Baseline Fluorescence Purification->Baseline AddPeptide Add this compound Baseline->AddPeptide Monitor Monitor Fluorescence Increase AddPeptide->Monitor AddTriton Add Triton X-100 (Max Fluorescence) Monitor->AddTriton Calculate Calculate % Leakage AddTriton->Calculate

Vesicle Leakage Assay Workflow
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of this compound in solution and upon interaction with lipid vesicles. This provides insights into conformational changes that may be linked to its membrane-disrupting activity.

Protocol: CD Spectroscopy of this compound with Lipid Vesicles

  • Sample Preparation:

    • Prepare LUVs of the desired lipid composition as described in the vesicle leakage assay protocol, but hydrate the lipid film with a low-salt buffer suitable for CD spectroscopy (e.g., 10 mM sodium phosphate, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

    • For measurements in the presence of lipids, mix the peptide and LUVs to achieve the desired peptide-to-lipid molar ratios. A typical final peptide concentration is 20 µM.

  • CD Measurement:

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm pathlength quartz cuvette.

    • Set the spectrometer parameters to an appropriate bandwidth (e.g., 1 nm), scanning speed (e.g., 50 nm/min), and data pitch (e.g., 0.5 nm).

    • Average multiple scans (e.g., 3-5) for each sample to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer (and LUVs for peptide-lipid samples) and subtract it from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the peptide concentration in molar, n is the number of amino acid residues, and l is the path length in centimeters.

  • Data Analysis:

    • Analyze the resulting spectra for characteristic secondary structure features: α-helices typically show negative bands at ~208 and ~222 nm and a positive band at ~193 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm; random coils exhibit a strong negative band near 198 nm.

    • Deconvolute the spectra using software such as DichroWeb to estimate the percentage of each secondary structure element.

Data Presentation:

Conditionα-Helix (%)β-Sheet (%)Random Coil (%)
This compound in bufferInsert valueInsert valueInsert value
This compound + POPC vesiclesInsert valueInsert valueInsert value
This compound + POPC/POPG vesiclesInsert valueInsert valueInsert value

Note: The secondary structure content will vary depending on the environment.

Logical Flow for CD Spectroscopy Analysis:

CD_Analysis_Flow cluster_exp Experiment cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Peptide_Buffer This compound in Buffer Record_Spectra Record CD Spectra (190-260 nm) Peptide_Buffer->Record_Spectra Peptide_Lipids This compound + Lipid Vesicles Peptide_Lipids->Record_Spectra Baseline_Correction Baseline Subtraction Record_Spectra->Baseline_Correction Convert_MRE Convert to Mean Residue Ellipticity Baseline_Correction->Convert_MRE Deconvolution Deconvolution of Spectra Convert_MRE->Deconvolution Secondary_Structure Determine % Secondary Structure Deconvolution->Secondary_Structure

CD Spectroscopy Data Analysis Flow
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-level information on the structure, dynamics, and orientation of this compound within the lipid bilayer. It can also reveal peptide-induced changes in the lipid organization.

Protocol: ³¹P and ²H ssNMR of this compound in Aligned Lipid Bilayers

  • Sample Preparation:

    • Prepare a mixture of this compound and lipids (e.g., POPC or a mixture of POPC and POPG) at the desired peptide-to-lipid molar ratio in an organic solvent (e.g., chloroform/methanol).

    • Deposit the mixture onto a stack of thin glass plates.

    • Evaporate the solvent under a stream of nitrogen and then under vacuum to form a uniform film.

    • Hydrate the sample by placing it in a chamber with a controlled relative humidity (e.g., by equilibrating with a saturated salt solution) at a temperature above the lipid phase transition.

  • ssNMR Measurement:

    • Place the stack of glass plates in a flat-coil NMR probe with the bilayer normal parallel to the magnetic field.

    • Acquire ³¹P ssNMR spectra to probe the lipid headgroup orientation and dynamics. A static, single-pulse experiment with proton decoupling is typically used.

    • If using deuterated lipids (e.g., d₃₁-POPC), acquire ²H ssNMR spectra to determine the order parameters of the lipid acyl chains. A quadrupolar echo pulse sequence is commonly employed.

  • Data Analysis:

    • Analyze the ³¹P ssNMR lineshape. A symmetric, axially symmetric powder pattern indicates a lamellar phase. Changes in the lineshape, such as the appearance of an isotropic peak or a decrease in the chemical shift anisotropy, can indicate the formation of non-lamellar structures like toroidal pores or micellar aggregates.

    • From the ²H ssNMR spectra, calculate the quadrupolar splittings (Δνq) for each deuterated segment of the lipid acyl chains. These splittings are directly related to the order parameter (S_CD) of that segment, which reflects the motional restriction of the C-D bond. A decrease in the order parameter suggests increased lipid disorder.

Data Presentation:

Peptide:Lipid Ratio³¹P CSA (ppm)Average ²H Order Parameter
0 (Lipid only)Insert valueInsert value
1:100Insert valueInsert value
1:50Insert valueInsert value
1:25Insert valueInsert value

Note: CSA refers to Chemical Shift Anisotropy. The order parameter is a dimensionless quantity.

Signaling Pathway of this compound Interaction:

Aurein33_Mechanism Aurein This compound Binding Electrostatic & Hydrophobic Binding Aurein->Binding Bilayer Lipid Bilayer Bilayer->Binding Insertion Peptide Insertion Binding->Insertion Pore Toroidal Pore Formation Insertion->Pore Thinning Membrane Thinning Insertion->Thinning Leakage Ion & Solute Leakage Pore->Leakage Thinning->Leakage Death Cell Death Leakage->Death

Proposed Mechanism of this compound
Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the effect of this compound on the morphology of a supported lipid bilayer (SLB) with nanoscale resolution.

Protocol: AFM Imaging of this compound on a Supported Lipid Bilayer

  • SLB Preparation:

    • Prepare LUVs as described previously.

    • Cleave a mica disc to obtain an atomically flat surface.

    • Deposit the LUV suspension onto the mica surface in the presence of a buffer containing divalent cations (e.g., 10 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4) to induce vesicle fusion and SLB formation.

    • Incubate for 30-60 minutes at a temperature above the lipid phase transition.

    • Gently rinse the surface with buffer to remove excess vesicles.

  • AFM Imaging:

    • Mount the SLB-coated mica disc in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

    • Image the SLB in tapping mode or contact mode in buffer to confirm the formation of a continuous and defect-free bilayer.

    • Inject a solution of this compound into the fluid cell to achieve the desired final concentration.

    • Acquire time-lapse images to monitor the changes in the bilayer morphology, such as the formation of pores, domains, or bilayer disruption.

  • Data Analysis:

    • Analyze the AFM images to characterize the size and depth of any peptide-induced defects.

    • Measure the thickness of the bilayer before and after peptide addition to quantify any membrane thinning effects.

Data Presentation:

This compound Concentration (µM)Average Pore Diameter (nm)Change in Bilayer Thickness (Å)
0N/A0
1Insert valueInsert value
5Insert valueInsert value
10Insert valueInsert value

Note: These values are highly dependent on the specific lipid system and experimental conditions.

Workflow for AFM Imaging of Peptide-Lipid Interaction:

AFM_Workflow cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis Cleave_Mica Cleave Mica Substrate Vesicle_Fusion Vesicle Fusion for SLB Cleave_Mica->Vesicle_Fusion Rinse Rinse Excess Vesicles Vesicle_Fusion->Rinse Initial_Image Image Intact SLB Rinse->Initial_Image Inject_Peptide Inject this compound Initial_Image->Inject_Peptide Time_Lapse Time-Lapse Imaging Inject_Peptide->Time_Lapse Characterize_Defects Characterize Defects Time_Lapse->Characterize_Defects Measure_Thickness Measure Bilayer Thickness Characterize_Defects->Measure_Thickness

AFM Imaging Workflow

Concluding Remarks

The protocols provided in these application notes offer a robust framework for investigating the interaction of this compound with lipid bilayers. By employing a multi-faceted approach that combines vesicle leakage assays, CD spectroscopy, solid-state NMR, and AFM, researchers can gain a comprehensive understanding of the peptide's mechanism of action. This knowledge is invaluable for the rational design and development of novel antimicrobial therapeutics with enhanced efficacy and selectivity.

References

Application Notes and Protocols for Assessing Aurein 3.3 Antibiofilm Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the antibiofilm activity of the antimicrobial peptide, Aurein 3.3. The protocols outlined below are standard methods for quantifying biofilm biomass, determining cell viability within biofilms, and visualizing the structural effects of antimicrobial treatments.

Introduction to Biofilm Assessment

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria more resistant to conventional antibiotics and host immune responses.[1][2][3] The assessment of antibiofilm agents, such as this compound, requires a multi-faceted approach to determine their efficacy in inhibiting biofilm formation, eradicating established biofilms, and affecting the viability of the embedded cells.

The primary methods covered in these notes are:

  • Crystal Violet (CV) Assay: For quantification of total biofilm biomass.

  • MTT/XTT Assays: For determining the metabolic activity and viability of cells within the biofilm.

  • Confocal Laser Scanning Microscopy (CLSM): For visualizing the three-dimensional structure and cell viability within the biofilm.

  • Scanning Electron Microscopy (SEM): For high-resolution imaging of biofilm morphology and the effects of treatment on its structure.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols.

Table 1: Quantification of Biofilm Inhibition by this compound using Crystal Violet Assay

Concentration of this compound (µg/mL)Absorbance (OD 570 nm) ± SDPercentage of Biofilm Inhibition (%)
Control (No Peptide) Value0
Concentration 1 ValueValue
Concentration 2 ValueValue
Concentration 3 ValueValue
Positive Control (Antibiotic) ValueValue

Table 2: Viability of Biofilm-Embedded Cells Treated with this compound using MTT/XTT Assay

Concentration of this compound (µg/mL)Absorbance (OD 490 nm) ± SDPercentage of Viable Cells (%)
Control (No Peptide) Value100
Concentration 1 ValueValue
Concentration 2 ValueValue
Concentration 3 ValueValue
Positive Control (Antibiotic) ValueValue

Experimental Protocols

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This assay measures the total biomass of a biofilm, including live and dead cells and the extracellular matrix.[2]

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol:

  • Bacterial Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh growth medium to the desired concentration (e.g., 1:100).

  • Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of varying concentrations of this compound to the test wells. Include a negative control (no peptide) and a positive control (a known antibiofilm agent). Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently decant the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[4]

MTT/XTT Assay for Biofilm Viability

These assays assess the metabolic activity of viable cells within the biofilm.[2] The tetrazolium salt (MTT or XTT) is reduced by metabolically active cells to a colored formazan product.[4][5]

Materials:

  • Biofilms grown in a 96-well plate (as described in the CV assay protocol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilizing agent (e.g., DMSO or SDS for MTT, menadione for XTT)

  • Microplate reader

Protocol:

  • Biofilm Preparation: Grow and treat biofilms with this compound as described in the CV assay protocol (steps 1-3).

  • Reagent Addition: After washing, add 100 µL of PBS and 10 µL of MTT solution (5 mg/mL in PBS) to each well. For the XTT assay, add the XTT/menadione solution.

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. During this time, viable cells will reduce the MTT/XTT to formazan.

  • Solubilization (for MTT): If using MTT, remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for XTT) using a microplate reader. The absorbance is proportional to the number of metabolically active cells.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilms and can be used to assess cell viability with fluorescent stains.[6][7]

Materials:

  • Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes or coverslips)

  • This compound

  • LIVE/DEAD BacLight Viability Kit (or similar stains like SYTO 9 and propidium iodide)

  • Confocal microscope

Protocol:

  • Biofilm Growth: Grow biofilms on sterile glass coverslips or in glass-bottom dishes in the presence or absence of this compound for 24-48 hours.

  • Washing: Gently wash the biofilms with PBS to remove planktonic cells.

  • Staining: Stain the biofilms using a LIVE/DEAD staining kit according to the manufacturer's instructions. Typically, this involves incubation with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) for 15-30 minutes in the dark.

  • Imaging: Mount the coverslip on a slide and visualize the biofilm using a confocal microscope. Acquire Z-stack images to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis: Analyze the images to determine the distribution of live and dead cells, biofilm thickness, and overall structure. Software like COMSTAT can be used for quantitative analysis.[6]

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM provides high-resolution images of the biofilm surface, revealing details about its structure and the effect of antimicrobial agents on cell morphology.[8][9][10]

Materials:

  • Biofilms grown on a suitable surface (e.g., plastic or glass coverslips)

  • This compound

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Dehydrating agents (a graded series of ethanol)

  • Critical point dryer

  • Sputter coater

  • Scanning electron microscope

Protocol:

  • Biofilm Growth and Treatment: Grow and treat biofilms with this compound on a suitable substrate.

  • Fixation: Fix the biofilms by immersing the substrate in a primary fixative (e.g., 2.5% glutaraldehyde in PBS) for several hours. A secondary fixation with osmium tetroxide can be performed to enhance contrast.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying: Critically point dry the samples to preserve their three-dimensional structure.

  • Coating: Mount the dried samples on stubs and sputter-coat them with a conductive material (e.g., gold or palladium).

  • Imaging: Observe the samples under a scanning electron microscope to analyze the biofilm architecture and individual cell morphology.

Visualizations

Experimental_Workflow Overall Experimental Workflow for Assessing Antibiofilm Activity cluster_preparation Preparation cluster_treatment Biofilm Formation and Treatment cluster_analysis Analysis cluster_imaging Imaging Techniques prep Bacterial Culture Preparation inoculum Inoculum Standardization prep->inoculum formation Biofilm Growth in Microtiter Plate/on Surface inoculum->formation treatment Treatment with this compound formation->treatment incubation Incubation (24-48h) treatment->incubation quantification Biomass Quantification (Crystal Violet Assay) incubation->quantification viability Cell Viability Assessment (MTT/XTT Assay) incubation->viability imaging Structural Analysis incubation->imaging clsm Confocal Laser Scanning Microscopy (CLSM) imaging->clsm sem Scanning Electron Microscopy (SEM) imaging->sem

Caption: Experimental workflow for assessing the antibiofilm activity of this compound.

AMP_Antibiofilm_Mechanism Potential Mechanisms of this compound Antibiofilm Activity cluster_biofilm Biofilm Structure cluster_aurein This compound Action cluster_effects Antibiofilm Effects bacteria Bacterial Cells eps EPS Matrix aurein This compound inhibit_attachment Inhibition of Initial Attachment aurein->inhibit_attachment Prevents formation disrupt_membrane Membrane Disruption of Biofilm Cells aurein->disrupt_membrane Kills embedded cells degrade_eps Degradation of EPS Matrix aurein->degrade_eps Destroys biofilm structure inhibit_signaling Interference with Quorum Sensing aurein->inhibit_signaling Disrupts cell-cell communication inhibit_attachment->bacteria disrupt_membrane->bacteria degrade_eps->eps inhibit_signaling->bacteria

Caption: Potential antibiofilm mechanisms of action for this compound.

References

Troubleshooting & Optimization

troubleshooting Aurein 3.3 aggregation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the antimicrobial peptide Aurein 3.3 during their experiments.

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has visible precipitates immediately after reconstitution. What should I do?

A1: This indicates poor solubility or rapid aggregation upon reconstitution. Here are immediate steps to take:

  • Sonication: Briefly sonicate the vial in a water bath for 1-2 minutes. This can help break up initial aggregates.

  • pH Adjustment: this compound has a theoretical isoelectric point (pI) of approximately 9.74. If your reconstitution solvent is near this pH, the peptide will have minimal net charge and be prone to aggregation.

    • For basic peptides like this compound, dissolving in a slightly acidic buffer (e.g., pH 4-6) can increase its net positive charge and improve solubility.

    • Conversely, a basic buffer (e.g., pH 10-11) can also be effective, but consider the stability of the peptide at high pH.

  • Use of Organic Solvents: For highly hydrophobic peptides, initial reconstitution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) followed by dilution with the aqueous buffer can be effective. Ensure the final concentration of the organic solvent is compatible with your downstream experiments.

Q2: My this compound solution is clear initially but becomes cloudy over time or after freeze-thaw cycles. How can I prevent this?

A2: This suggests that the peptide is aggregating under the storage or experimental conditions. Consider the following preventative measures:

  • Storage Conditions:

    • Lyophilized Peptide: Store at -20°C or -80°C.

    • Peptide in Solution: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation. Store aliquots at -80°C.

  • Choice of Buffer:

    • Buffer Type: Phosphate buffers can sometimes promote aggregation of certain peptides. Consider using alternative buffers such as Tris or HEPES.

    • Ionic Strength: The effect of salt concentration on aggregation is peptide-specific. For this compound, which has a net positive charge at physiological pH, increasing the ionic strength (e.g., with NaCl) may screen repulsive electrostatic interactions, potentially leading to increased aggregation. It is recommended to empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal condition for your experiment.

  • Peptide Concentration: Higher peptide concentrations can accelerate aggregation. If possible, work with the lowest concentration of this compound that is suitable for your assay.

  • Temperature: Elevated temperatures can promote aggregation. Keep the peptide solution on ice when not in use and perform experiments at a controlled temperature.

Q3: I suspect this compound is aggregating in my cell-based assay, leading to inconsistent results. How can I confirm this and what can I do?

A3: Aggregation in cell-based assays can lead to a loss of active peptide and introduce artifacts.

  • Detection of Aggregates:

    • Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in your solution. The presence of large particles (e.g., >100 nm) would indicate aggregation.

    • Thioflavin T (ThT) Assay: This fluorescent dye specifically binds to amyloid-like fibrils, which this compound is known to form. An increase in ThT fluorescence in your peptide solution would confirm the presence of fibrillar aggregates.

  • Mitigation Strategies:

    • Pre-filtration: Before adding the peptide to your cells, you can try to remove pre-existing aggregates by centrifuging the stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes and using the supernatant.

    • Inclusion of Excipients: Certain excipients can help stabilize peptides and prevent aggregation. These include:

      • Sugars: (e.g., trehalose, sucrose)

      • Polyols: (e.g., glycerol, mannitol)

      • Non-ionic surfactants: (e.g., Polysorbate 20 or 80 at low concentrations like 0.01-0.1%)

      • Amino acids: Arginine and glutamic acid have been shown to reduce aggregation of some peptides.

    • Control Experiments: Always include a vehicle control (the buffer used to dissolve this compound) in your experiments to ensure that the buffer itself is not causing any cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and theoretical isoelectric point (pI) of this compound?

A1: The amino acid sequence of this compound is GLFDIVKKIAGHIVSSI.[1] Based on this sequence, the theoretical isoelectric point (pI) is approximately 9.74. This high pI indicates that this compound is a basic peptide and will carry a net positive charge at neutral pH.

Q2: What is the mechanism of this compound aggregation?

A2: this compound has been shown to self-assemble into amyloid-like fibrils with a cross-β sheet structure.[1] This aggregation process is thought to be related to its antimicrobial and anticancer activities.[2] The peptide can undergo a conformational change from a random coil or α-helical structure to a β-sheet-rich structure, which then assembles into fibrils.[2]

Q3: How does pH affect the stability and aggregation of this compound?

A3: The pH of the solution has a significant impact on the net charge of this compound and therefore its solubility and tendency to aggregate. At pH values close to its pI of ~9.74, the peptide will have a minimal net charge, reducing electrostatic repulsion between peptide molecules and increasing the likelihood of aggregation. At pH values below the pI (e.g., physiological pH of 7.4), the peptide will have a net positive charge, which can help to keep it in solution due to electrostatic repulsion. However, interactions with negatively charged surfaces or molecules can still trigger aggregation.

Q4: What techniques can I use to monitor this compound aggregation?

A4: Several techniques can be used to monitor peptide aggregation:

  • Visual Inspection: The simplest method is to look for turbidity or precipitation.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide, such as a transition from α-helix or random coil to β-sheet, which is often associated with aggregation.

  • Electron Microscopy (EM) or Atomic Force Microscopy (AFM): These imaging techniques can be used to visualize the morphology of the aggregates.

Data Presentation

Table 1: Factors Influencing this compound Aggregation and Recommended Starting Conditions

FactorInfluence on AggregationRecommended Starting ConditionsTroubleshooting Steps
pH Aggregation is more likely near the isoelectric point (pI ≈ 9.74).Use a buffer with a pH of 4-6 for initial reconstitution.Test a range of pH values (e.g., pH 4, 5, 6, 7.4).
Peptide Concentration Higher concentrations increase the rate of aggregation.Start with a stock concentration of 1-2 mg/mL and dilute for working solutions.If aggregation is observed, try working with lower concentrations.
Temperature Higher temperatures can accelerate aggregation.Store stock solutions at -80°C and handle on ice.Perform experiments at a controlled, lower temperature if possible.
Ionic Strength (e.g., NaCl) Can either increase or decrease aggregation depending on the peptide and buffer. For this compound, increased salt may screen charge repulsion and promote aggregation.Start with a low salt buffer (e.g., 10-50 mM).Empirically test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
Buffer Composition Some buffer salts (e.g., phosphate) can promote aggregation of certain peptides.Consider using Tris or HEPES buffers.If using phosphate buffer and observing aggregation, switch to an alternative buffer.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation.Aliquot stock solutions into single-use volumes.Avoid using a stock solution that has been freeze-thawed multiple times.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation Kinetics

This protocol describes how to monitor the formation of amyloid-like fibrils of this compound using a Thioflavin T (ThT) fluorescence assay.

Materials:

  • Lyophilized this compound peptide

  • Thioflavin T (ThT)

  • Sterile, nuclease-free water

  • Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Prepare a 2 mM ThT stock solution: Dissolve ThT powder in sterile water and filter through a 0.22 µm filter. Store protected from light at 4°C.

  • Prepare a 20 µM ThT working solution: Dilute the 2 mM ThT stock solution in the desired assay buffer.

  • Reconstitute this compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., slightly acidic water or a small amount of DMSO followed by dilution in buffer).

  • Set up the assay plate:

    • In the wells of the 96-well plate, add the ThT working solution.

    • Add the this compound peptide to the desired final concentrations (e.g., a range from 10 µM to 100 µM).

    • Include control wells with only the ThT working solution (blank) and wells with ThT and any vehicle (e.g., DMSO) used to dissolve the peptide.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubate and measure fluorescence:

    • Place the plate in a plate-reading fluorometer set to the desired temperature (e.g., 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-48 hours). It is recommended to briefly shake the plate before each reading.

  • Data Analysis:

    • Subtract the blank fluorescence values from the sample fluorescence values at each time point.

    • Plot the fluorescence intensity versus time to observe the aggregation kinetics. A sigmoidal curve is indicative of nucleated polymerization.

Protocol 2: Dynamic Light Scattering (DLS) for Characterizing this compound Aggregates

This protocol outlines the use of Dynamic Light Scattering (DLS) to determine the size distribution of this compound particles in solution.

Materials:

  • This compound solution

  • Buffer of choice (must be filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution at the desired concentration in a filtered buffer.

    • It is crucial that the buffer and the final peptide solution are free of dust and other particulates. Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, non-specific aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions.

    • Set the experimental parameters, including the temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Carefully transfer the required volume of the this compound solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data over a set period, typically performing multiple runs.

  • Data Analysis:

    • The DLS software will generate a size distribution profile, usually presented as an intensity-weighted, volume-weighted, or number-weighted distribution.

    • Analyze the size distribution to identify the presence of different particle populations. Monomeric or small oligomeric this compound would be expected to have a hydrodynamic radius in the low nanometer range, while larger aggregates would appear as populations with significantly larger hydrodynamic radii.

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample. A low PDI (<0.2) suggests a monodisperse sample, while a high PDI suggests a polydisperse sample with multiple particle sizes, which could be indicative of aggregation.

Visualizations

Experimental_Workflow_for_Troubleshooting_Aggregation cluster_observe Observation cluster_initial_steps Initial Troubleshooting cluster_characterize Characterization cluster_optimization Optimization cluster_validation Validation observe Observe Aggregation (Cloudiness, Precipitate) reconstitution Review Reconstitution Protocol (Solvent, pH, Concentration) observe->reconstitution storage Check Storage Conditions (Temperature, Aliquoting) observe->storage dls Dynamic Light Scattering (DLS) (Size Distribution) reconstitution->dls storage->dls buffer Optimize Buffer (pH, Ionic Strength, Type) dls->buffer tht Thioflavin T (ThT) Assay (Fibril Formation) tht->buffer cd Circular Dichroism (CD) (Secondary Structure) cd->buffer concentration Vary Peptide Concentration buffer->concentration excipients Test Excipients (Sugars, Surfactants, Amino Acids) concentration->excipients validate Validate in Assay (Functional Readout) excipients->validate

Caption: Troubleshooting workflow for this compound aggregation.

Aurein_3_3_Aggregation_Pathway cluster_monomer Monomeric State cluster_oligomer Oligomerization cluster_fibril Fibril Formation monomer This compound Monomers (Random Coil / α-Helix) oligomer Soluble Oligomers (β-Sheet Rich) monomer->oligomer Conformational Change (Nucleation) protofibril Protofibrils oligomer->protofibril Elongation fibril Mature Amyloid-like Fibrils protofibril->fibril Maturation

Caption: Proposed aggregation pathway of this compound.

References

how to improve Aurein 3.3 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of the antimicrobial peptide Aurein 3.3 in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cationic antimicrobial peptide with a tendency to form amyloid-like fibrils. Its structure contains both hydrophobic and positively charged regions, which can lead to aggregation and poor solubility in standard aqueous buffers, especially around its isoelectric point. Achieving and maintaining its soluble, monomeric form is often crucial for reliable experimental results.

Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is typically at its minimum at the pI because the lack of electrostatic repulsion facilitates aggregation. The amino acid sequence for a common variant, this compound.1, is H-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Val-Ser-Ser-Ile-NH2.[1] Based on this sequence, the theoretical isoelectric point (pI) of the C-terminally amidated peptide is approximately 9.98. Therefore, solubility issues are most likely to occur in buffers with a pH close to this value.

Q3: What are the general strategies to improve the solubility of this compound?

The primary strategies to enhance the solubility of this compound include:

  • pH Adjustment: Using a buffer with a pH significantly different from the peptide's pI (i.e., pH < 8 or pH > 11) will increase its net charge and promote solubility.

  • Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) can disrupt hydrophobic interactions that lead to aggregation.

  • Disaggregation Treatments: For peptides that may have already formed aggregates, treatments with agents like hexafluoroisopropanol (HFIP) can help break them down into a monomeric state before solubilization in the final buffer.

  • Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.

Troubleshooting Guides

Problem 1: this compound powder does not dissolve in my aqueous buffer (e.g., PBS, pH 7.4).

This is a common issue due to the peptide's hydrophobic nature and its tendency to aggregate.

Logical Troubleshooting Workflow

start Start: this compound powder insoluble in aqueous buffer step1 Initial Step: Try gentle agitation (vortexing) and brief sonication. start->step1 q1 Is the solution clear? step1->q1 step2 Option A: pH Adjustment Adjust buffer pH to be at least 2 units away from the pI (~9.98). Try pH < 8 or pH > 11. q1->step2 No success Success: Peptide is dissolved. q1->success Yes q2 Is the solution clear? step2->q2 step3 Option B: Use of a Co-solvent Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). q2->step3 No q2->success Yes step4 Slowly add the stock solution to the aqueous buffer while vortexing. step3->step4 q3 Is the solution clear? step4->q3 step5 Option C: Disaggregation Treatment Treat the lyophilized peptide with HFIP to break down pre-existing aggregates. q3->step5 No q3->success Yes step6 Evaporate the HFIP and then proceed with solubilization in an appropriate buffer. step5->step6 fail Issue Persists: Consider peptide quality or further optimization. step6->fail

Caption: Troubleshooting workflow for dissolving this compound powder.

Detailed Methodologies:

  • pH Adjustment:

    • Prepare buffers such as Tris-HCl or glycine-NaOH with pH values of 7.0, 8.0, and 11.0.

    • Attempt to dissolve a small amount of this compound in each buffer to the desired final concentration.

    • Observe for clarity and any signs of precipitation.

  • Co-solvent (DMSO) Protocol:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in 100% sterile DMSO.

    • To prepare your working solution, slowly add the DMSO stock solution dropwise to your aqueous buffer (e.g., PBS) while vortexing. This gradual dilution helps prevent the peptide from precipitating out of solution.

    • The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 1%, as higher concentrations can affect biological assays.

Illustrative Solubility Data with Co-solvents

Co-solventConcentration in Aqueous Buffer (v/v)Illustrative Solubility of this compound (mg/mL)Notes
None0%< 0.1Prone to aggregation and precipitation.
DMSO1%0.5 - 1.0Generally compatible with many cell-based assays.
DMSO5%1.0 - 2.0May be suitable for some biochemical assays.
DMSO10%> 2.0Higher concentrations may be necessary for stock solutions but can impact biological systems.

Note: The solubility values in this table are illustrative and based on general principles for hydrophobic peptides. Actual solubility may vary.

Problem 2: The this compound solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating out of the solution, which can be influenced by the buffer composition, pH, temperature, and peptide concentration.

Signaling Pathway of Aggregation

cluster_factors Factors Promoting Aggregation Monomer Soluble Monomeric This compound Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Amyloid-like Fibrils (Precipitate) Protofibril->Fibril Factor1 pH near pI (~9.98) Factor2 High Peptide Concentration Factor3 Low Ionic Strength Factor4 Incubation Time/ Temperature

Caption: Factors influencing the aggregation pathway of this compound.

Preventative Measures:

  • Buffer Selection: Use buffers with a pH far from the pI. For example, a buffer at pH 7.5 is a reasonable choice for many experiments.

  • Ionic Strength: In some cases, increasing the ionic strength of the buffer (e.g., higher salt concentration) can help to shield charges and reduce aggregation. However, this effect can be peptide-specific.

  • Additives: The inclusion of small amounts of organic co-solvents (like DMSO) in the final buffer can help maintain solubility.

  • Storage: For short-term storage, keep the peptide solution on ice. For long-term storage, it is best to store aliquots of a high-concentration stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C to minimize freeze-thaw cycles.

Illustrative Buffer and pH Effects on Solubility

Buffer SystempHIllustrative Solubility of this compound (mg/mL)Rationale
Phosphate-Buffered Saline (PBS)7.4Low (< 0.5)Close enough to the pI to allow for some aggregation.
Tris-HCl7.5Moderate (0.5 - 1.0)Further from the pI than PBS, generally better solubility.
Tris-HCl8.5High (> 1.0)Significantly different from the pI, leading to increased net positive charge and better solubility.
Glycine-NaOH10.0Low (< 0.5)Very close to the pI, likely to cause significant aggregation.
Glycine-NaOH11.0High (> 1.0)Sufficiently above the pI to induce a net negative charge, improving solubility.

Note: The solubility values in this table are illustrative and based on general principles for cationic peptides. Actual solubility may vary.

Key Experimental Protocols

Protocol 1: Standard Solubilization of this compound for General Use

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution by dissolving the peptide in sterile, high-purity water to a concentration of 5 mg/mL.[2]

  • If the peptide does not fully dissolve, add a small amount of a suitable acid (e.g., 10% acetic acid) dropwise while vortexing until the solution becomes clear.

  • For immediate use, dilute the stock solution into the final experimental buffer.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Solubilization of this compound for Cell-Based Assays

  • Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.

  • For your experiment, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Perform a vehicle control in your experiment using the same final concentration of DMSO without the peptide.

Protocol 3: Disaggregation of this compound using HFIP

Caution: Hexafluoroisopropanol (HFIP) is a corrosive and volatile solvent. Handle it with appropriate personal protective equipment in a chemical fume hood.

  • Add a sufficient volume of HFIP to the lyophilized this compound to fully dissolve it.

  • Incubate the solution at room temperature for 1-2 hours to allow for disaggregation.

  • Evaporate the HFIP under a stream of nitrogen gas or using a vacuum concentrator to obtain a thin film of the peptide.

  • Proceed to dissolve the peptide film using one of the protocols described above.

By following these guidelines and protocols, researchers can overcome the challenges associated with this compound solubility and obtain more reliable and reproducible experimental results.

References

Technical Support Center: Optimizing Aurein 3.3 Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal stability of Aurein 3.3 for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

A1: For maximal long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][2][3][4] Some laboratories prefer storage at -80°C for extended periods to minimize degradation.[3][5] Short-term storage, for a few weeks to months, at 4°C is acceptable but not recommended for preserving the peptide's integrity over the long term.[4]

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Reconstituted this compound is significantly less stable than its lyophilized form. For short-term storage (up to a few days), solutions should be kept at 2-8°C.[1] For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C.[3][5][6] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3]

Q3: What are the main factors that can cause this compound to degrade during storage?

A3: Several factors can compromise the stability of this compound:

  • Temperature: Elevated temperatures accelerate degradation.[7]

  • Moisture: Lyophilized peptides are often hygroscopic; moisture absorption can significantly reduce long-term stability.[2][5]

  • pH: The pH of the solution can affect the peptide's structure and lead to degradation. A slightly acidic pH of 5-7 is generally recommended for storage of peptide solutions.[6]

  • Oxidation: Certain amino acid residues are susceptible to oxidation.[7]

  • Aggregation: this compound has a known propensity to self-assemble and form amyloid-like fibrils, which can affect its biological activity.[8]

  • Light Exposure: Peptides should be protected from direct light.[1][4]

Q4: How can I minimize aggregation of this compound in solution?

A4: To minimize aggregation, consider the following:

  • pH Control: Storing the peptide in a slightly acidic buffer (pH 5-7) can help maintain its solubility and reduce aggregation.[6]

  • Concentration: Prepare solutions at an appropriate concentration. Highly concentrated solutions may be more prone to aggregation.

  • Excipients: The use of certain stabilizing agents like sugars or polyols may help prevent aggregation, although their compatibility with your specific application should be verified.[7]

  • Storage Conditions: Adhere strictly to recommended storage temperatures and avoid freeze-thaw cycles.

Q5: What is the recommended procedure for reconstituting lyophilized this compound?

A5: Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[2] Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile, distilled water or a buffer at a slightly acidic pH is suitable.[6] If solubility is an issue, a small amount of an organic solvent like DMSO may be used initially, followed by dilution with the aqueous buffer.[6]

Troubleshooting Guides

Issue 1: Loss of Biological Activity

Symptom: Your this compound sample shows reduced antimicrobial or anticancer efficacy in your assays compared to a fresh batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Storage Temperature Verify that lyophilized peptide has been consistently stored at -20°C or below and solutions at -20°C or -80°C.
Repeated Freeze-Thaw Cycles Always aliquot reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles.[1][2][3]
Peptide Aggregation Analyze the sample for aggregation using techniques like Thioflavin T assay or dynamic light scattering. If aggregation is confirmed, consider optimizing the solvent pH or using disaggregating agents if compatible with your experiment.
Oxidation If the peptide has been exposed to air for extended periods, oxidation may have occurred. Prepare fresh solutions and handle them under an inert gas if possible.
Incorrect pH of Solution Measure the pH of your stock solution. Adjust to a range of pH 5-7 for better stability if your experimental conditions allow.[6]
Issue 2: Difficulty Dissolving Lyophilized this compound

Symptom: The lyophilized powder does not fully dissolve in the chosen solvent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent If using only water or a neutral buffer, try a buffer with a slightly acidic pH (5-7).[6]
Hydrophobicity of the Peptide For highly hydrophobic peptides, initial dissolution in a small amount of a compatible organic solvent (e.g., DMSO, DMF) followed by slow dilution with your aqueous buffer can be effective.[6] Brief sonication may also aid dissolution.[6]
Peptide has Aggregated The peptide may have aggregated prior to reconstitution due to moisture exposure. Ensure vials are brought to room temperature in a desiccator before opening.[2]

Quantitative Data Summary

Due to the limited availability of public, long-term stability data specifically for this compound, the following tables provide illustrative data based on general peptide stability principles and data from the closely related Aurein 1.2 peptide. This data should be used as a guideline for designing your own stability studies.

Table 1: Illustrative Long-Term Stability of Lyophilized this compound at Different Temperatures

Storage Temperature (°C)Time (Months)Estimated % Purity
46> 90%
-2024> 95%
-80> 24> 98%
Note: This is illustrative data. Actual stability will depend on the specific batch and handling.

Table 2: Illustrative Stability of Reconstituted this compound in Solution (pH 7.4) at Different Temperatures

Storage Temperature (°C)Time (Days)Estimated % Purity
25 (Room Temperature)1~90%
47~95%
-20 (with one freeze-thaw)30~90%
-20 (no freeze-thaw)30> 95%
Note: This is illustrative data. Stability in solution is highly dependent on the buffer composition and handling.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for assessing the purity and degradation of this compound.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 20 µL.

    • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.

    • For stability testing, incubate aliquots of the stock solution under desired stress conditions (e.g., elevated temperature, different pH).

    • At each time point, dilute the sample to a final concentration of 0.1 mg/mL with Mobile Phase A before injection.

  • Data Analysis:

    • The purity of this compound is determined by calculating the peak area of the main peptide as a percentage of the total peak area.

    • Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Thioflavin T (ThT) Assay for this compound Aggregation

This assay is used to detect the formation of amyloid-like fibrils.

  • Reagent Preparation:

    • Prepare a 2.5 mM Thioflavin T stock solution in water. Filter through a 0.22 µm filter. Store protected from light.

    • Prepare a working solution by diluting the stock solution to 25 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Incubate this compound samples under conditions that may promote aggregation.

    • In a 96-well black plate, add 180 µL of the ThT working solution to each well.

    • Add 20 µL of the this compound sample to the wells.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • An increase in fluorescence intensity compared to a non-aggregated control sample indicates the presence of amyloid-like fibrils.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Lyophilized this compound Lyophilized this compound Reconstitution Reconstitution Lyophilized this compound->Reconstitution Aliquoting Aliquoting Reconstitution->Aliquoting Temp_minus_20 -20°C Aliquoting->Temp_minus_20 Long-term Temp_4 4°C Aliquoting->Temp_4 Short-term Temp_RT Room Temp Aliquoting->Temp_RT Avoid HPLC RP-HPLC Temp_minus_20->HPLC ThT_Assay ThT Assay Temp_minus_20->ThT_Assay Temp_4->HPLC Temp_4->ThT_Assay Temp_RT->HPLC Temp_RT->ThT_Assay Purity Purity HPLC->Purity Aggregation Aggregation ThT_Assay->Aggregation

Caption: Experimental workflow for assessing this compound stability.

membrane_disruption cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet (Anionic) Disruption Membrane Disruption (Carpet Model) Outer_Leaflet->Disruption Inner_Leaflet Inner Leaflet Aurein_3_3 This compound (Cationic) Binding Electrostatic Binding Aurein_3_3->Binding Binding->Outer_Leaflet attraction Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of this compound antimicrobial action.

troubleshooting_workflow Start Reduced Activity Observed Check_Storage Review Storage Conditions (-20°C or colder?) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquotting? Freeze-thaw cycles?) Check_Storage->Check_Handling Analyze_Purity Assess Purity (RP-HPLC) Check_Handling->Analyze_Purity Purity_OK Purity > 95%? Analyze_Purity->Purity_OK Analyze_Aggregation Assess Aggregation (ThT Assay) Aggregation_OK Low Aggregation? Analyze_Aggregation->Aggregation_OK Purity_OK->Analyze_Aggregation Yes Degraded Sample Degraded Purity_OK->Degraded No New_Sample Prepare Fresh Sample Aggregation_OK->New_Sample Yes Aggregated Sample Aggregated Aggregation_OK->Aggregated No Optimize_Solvent Optimize Solvent/pH Degraded->New_Sample Aggregated->Optimize_Solvent

References

Technical Support Center: Synthetic Aurein 3.3 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic Aurein 3.3. Given its inherent propensity to aggregate, this guide focuses on strategies to ensure high purity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem: Poor Peptide Solubility Before and During Purification

Symptom Possible Cause Suggested Solution
Crude peptide does not fully dissolve in the initial mobile phase (e.g., water/acetonitrile with 0.1% TFA).Aggregation: this compound has a high tendency to form β-sheets and aggregate, especially at neutral pH and high concentrations.[1] Salt Form: The peptide may be in a salt form that is not readily soluble in the chosen solvent.Optimize Dissolution Solvent: • Use a solvent system with a higher concentration of organic modifier (e.g., 50-70% acetonitrile or isopropanol in water with 0.1% TFA). • Consider using a small amount of formic acid or hexafluoroisopropanol (HFIP) to disrupt initial aggregates. HFIP is a powerful solvent for dissolving aggregated peptides but must be removed before injection. • For RP-HPLC, dissolving the peptide in the initial mobile phase is ideal. If solubility is low, a stronger solvent can be used for dissolution, but the injection volume should be minimized to prevent peak distortion.[2]
The peptide precipitates in the injection loop or on the column."On-Column" Precipitation: The transition from the dissolution solvent to the mobile phase can cause the peptide to precipitate if the initial mobile phase is too weak (low organic content).Adjust Initial HPLC Conditions: • Increase the percentage of organic solvent in the initial mobile phase. • Use a shallow gradient at the beginning of the run to allow for gradual equilibration of the peptide on the column. • Consider using a different ion-pairing agent. While TFA is common, other agents may improve solubility and peak shape.[3]

Problem: Poor Chromatographic Resolution and Peak Shape

Symptom Possible Cause Suggested Solution
Broad, tailing, or split peaks in the HPLC chromatogram.Aggregation on the Column: The peptide may be aggregating on the stationary phase during the separation process.[4] Secondary Interactions: Interaction of the peptide with the silica backbone of the stationary phase can lead to peak tailing. Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the charge state and conformation of the peptide, influencing its interaction with the column.[2]Optimize HPLC Method:Increase Column Temperature: Running the separation at an elevated temperature (e.g., 40-60 °C) can disrupt aggregates and improve peak shape for hydrophobic peptides.[5] • Change Mobile Phase:    • Low pH (TFA): A common choice that minimizes interactions with the silica backbone.[3]    • High pH (Ammonium Hydroxide/Bicarbonate): Can improve the solubility and peak shape of some peptides.[2] • Optimize Gradient: A shallower gradient can improve the separation of closely eluting impurities. • Column Choice: Consider a C4 or C8 column for hydrophobic peptides like this compound, as they are less retentive than C18 columns and can reduce the chance of aggregation. Polymeric stationary phases (e.g., polystyrene-divinylbenzene) can also be effective as they lack silanol groups.[3]
Co-elution of impurities with the main peak.Similar Hydrophobicity of Impurities: Deletion or truncated peptide sequences generated during synthesis may have very similar retention times to the full-length this compound.Employ Orthogonal Purification Methods: • If RP-HPLC alone is insufficient, consider a multi-step purification strategy. Ion-exchange chromatography can be used as an initial step to separate peptides based on charge before a final polishing step with RP-HPLC.[6]

Problem: Low Yield of Purified Peptide

Symptom Possible Cause Suggested Solution
The amount of purified this compound is significantly lower than expected.Irreversible Adsorption/Aggregation: The peptide may be irreversibly binding to the column or forming aggregates that do not elute. Precipitation: Loss of peptide due to precipitation at various stages of the purification process.Systematic Troubleshooting:Check for Precipitation: Visually inspect all solutions and tubing for any signs of precipitated peptide. • Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material. • Optimize Collection: Ensure that the fraction collector is accurately timed to collect the entire peak. • Re-evaluate Solubility Conditions: The primary reason for low yield is often poor solubility. Revisit the dissolution and mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What makes synthetic this compound challenging to purify?

A1: The primary challenge in purifying synthetic this compound is its strong propensity to aggregate and form amyloid-like fibrils.[1] This is due to its amino acid sequence, which favors the formation of β-sheet structures, leading to self-assembly. This aggregation can result in poor solubility, low yield, and difficult chromatographic separation.

Q2: What type of HPLC column is best suited for this compound purification?

A2: For hydrophobic peptides like this compound, a reversed-phase column with a C4 or C8 stationary phase is often a good starting point. These are less hydrophobic than C18 columns and can reduce strong binding and potential on-column aggregation.[3] Wide-pore columns (300 Å) are also recommended for peptides to ensure good access to the stationary phase.

Q3: What are the recommended mobile phases for RP-HPLC purification of this compound?

A3: A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. This low pH environment helps to minimize secondary interactions with the column.[3] Alternatively, for peptides that are poorly soluble at low pH, a high pH mobile phase using ammonium hydroxide or ammonium bicarbonate can be effective.[2]

Q4: How can I minimize aggregation of this compound during handling and storage?

A4: To minimize aggregation, it is recommended to handle and store this compound in lyophilized form at -20°C or lower. For creating stock solutions, dissolve the peptide in a solvent that discourages aggregation, such as a buffer containing a moderate concentration of organic solvent or a denaturant like guanidinium chloride, if compatible with downstream applications. Avoid repeated freeze-thaw cycles.

Q5: What are the common impurities found in synthetic this compound preparations?

A5: Common impurities in synthetic peptides include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Incomplete peptide chains.

  • Peptides with protecting groups still attached: From incomplete deprotection during synthesis.

  • Oxidized or modified amino acids.

  • Adducts from scavengers used during peptide cleavage (e.g., TFA adducts).

These impurities often have similar properties to the target peptide, making purification challenging.

Experimental Protocols

Recommended Protocol: Reversed-Phase HPLC Purification of Synthetic this compound

  • Peptide Solubilization:

    • Carefully dissolve the lyophilized crude this compound in a solution of 50% acetonitrile in water containing 0.1% TFA.

    • Sonicate the solution for 5-10 minutes to aid dissolution and break up any initial aggregates.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system with a gradient pump and a UV detector set to 214 nm and 280 nm.

    • Column: A wide-pore (300 Å) C4 or C8 reversed-phase column.

    • Column Temperature: Maintain the column at 40-50°C to improve peak shape and reduce aggregation.[5]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 22 mm ID preparative column).

    • Gradient:

      • Start with a shallow gradient to improve separation of closely eluting impurities.

      • A suggested starting gradient is 20-60% Mobile Phase B over 40 minutes. This will likely need to be optimized based on the elution profile of this compound and its impurities.

    • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

    • Store the lyophilized peptide at -20°C or lower.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Synthetic this compound Purification cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Cleavage_Deprotection Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Crude_Peptide Crude this compound Cleavage_Deprotection->Crude_Peptide Solubilization Solubilization Crude_Peptide->Solubilization RP_HPLC Reversed-Phase HPLC Solubilization->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity & Identity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified this compound Lyophilization->Purified_Peptide

Caption: Figure 1. General Experimental Workflow for Synthetic this compound Purification.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Poor HPLC Separation Start Poor Peak Shape (Tailing, Broadening) Check_Aggregation Is Aggregation Suspected? Start->Check_Aggregation Check_Interactions Secondary Interactions with Column? Start->Check_Interactions Optimize_Gradient Use Shallower Gradient Start->Optimize_Gradient No Optimize_Temp Increase Column Temperature Check_Aggregation->Optimize_Temp Yes Optimize_Mobile_Phase Change Mobile Phase pH (High/Low) Check_Aggregation->Optimize_Mobile_Phase Yes Check_Interactions->Optimize_Mobile_Phase Yes Change_Column Use C4/C8 or Polymeric Column Check_Interactions->Change_Column Yes Improved Resolution Improved? Optimize_Temp->Improved Optimize_Mobile_Phase->Improved Change_Column->Improved Optimize_Gradient->Improved End Purification Successful Improved->End Yes

References

effect of pH and salt concentration on Aurein 3.3 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the antimicrobial peptide Aurein 3.3, with a specific focus on the effects of pH and salt concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 16-amino-acid antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria raniformis. Its sequence is GLFDIVKKIAGHIVSSI. Like many AMPs, this compound is thought to exert its antimicrobial effects by interacting with and disrupting the cell membranes of microorganisms. While the precise mechanism is a subject of ongoing research, it is believed to involve the formation of pores or other membrane destabilizing events. Recent studies have also revealed that this compound can self-assemble into cross-β amyloid-like fibrils, which may play a role in its biological activity.[1][2]

Q2: How does pH affect the activity of this compound?

While specific data for this compound is limited, the activity of many antimicrobial peptides is pH-dependent, largely due to the presence of ionizable amino acid residues. This compound contains a histidine residue, which has a pKa around 6.0. At acidic pH (below 6.0), the histidine residue will be protonated and positively charged, which can enhance the peptide's electrostatic attraction to negatively charged bacterial membranes, potentially increasing its antimicrobial activity. Conversely, at neutral or alkaline pH, the histidine will be neutral, which may reduce this electrostatic interaction.

Q3: How does salt concentration impact the efficacy of this compound?

High salt concentrations can reduce the antimicrobial activity of many AMPs. This is generally attributed to two main factors:

  • Charge shielding: Cations from the salt (e.g., Na⁺, K⁺) can compete with the positively charged residues of the peptide for binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and teichoic acids. This shields the negative charges on the membrane, weakening the initial electrostatic attraction of the peptide.

  • Stabilization of the bacterial outer membrane: Divalent cations, in particular, can cross-bridge and stabilize the LPS layer of Gram-negative bacteria, making it more difficult for the peptide to penetrate.

Q4: What is the expected antimicrobial spectrum of this compound?

This compound has been reported to exhibit moderate activity against Gram-positive bacteria such as Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of approximately 50 μM. Its activity against Gram-negative bacteria and fungi is less well-characterized in publicly available literature.

Troubleshooting Guide

Problem 1: Higher than expected MIC values for this compound.

  • Possible Cause 1: High salt concentration in the growth medium.

    • Troubleshooting Step: Standard bacterial growth media (e.g., Mueller-Hinton Broth) contain salts. If you are observing low peptide activity, consider preparing a low-salt version of the medium or using a minimal medium to assess the baseline activity of the peptide. Always report the salt concentration used in your assays.

  • Possible Cause 2: Inappropriate pH of the medium.

    • Troubleshooting Step: The pH of your experimental medium can significantly influence the charge of this compound. Measure the pH of your medium before and after the addition of the peptide and bacteria. For systematic studies, use buffered media at different pH values (e.g., pH 5.5, 7.4) to determine the optimal pH for activity.

  • Possible Cause 3: Peptide degradation.

    • Troubleshooting Step: Ensure that the peptide stock solution is properly stored (lyophilized at -20°C or below) and that working solutions are freshly prepared. Avoid repeated freeze-thaw cycles.

Problem 2: Inconsistent results in hemolysis assays.

  • Possible Cause 1: Variation in erythrocyte source and preparation.

    • Troubleshooting Step: The source of red blood cells (e.g., human, sheep) and their preparation (washed vs. whole blood) can impact results. Standardize your protocol by using erythrocytes from a consistent source and always washing them to remove plasma components that might interfere with the assay.

  • Possible Cause 2: Interference from buffer components.

    • Troubleshooting Step: Ensure that the buffer used for the hemolysis assay (e.g., PBS) is isotonic to prevent premature lysis of red blood cells. When testing the effect of different salt concentrations, adjust the osmolarity of the solution accordingly.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on the expected behavior of this compound and related antimicrobial peptides. Specific experimental data for this compound under these varying conditions is not extensively available in the current literature. Researchers are encouraged to generate their own data using the protocols provided below.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Micrococcus luteus at Varying pH and NaCl Concentrations.

pHNaCl Concentration (mM)MIC (µM)
5.55025
5.510050
5.5150100
7.45050
7.4100100
7.4150>200

Table 2: Illustrative Hemolytic Activity (HC₅₀) of this compound at Varying NaCl Concentrations (pH 7.4).

NaCl Concentration (mM)HC₅₀ (µM)
50150
100200
150>250

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microbroth dilution methods.

  • Materials:

    • This compound (lyophilized powder)

    • Sterile deionized water or appropriate buffer for peptide stock solution

    • Bacterial strain (e.g., Micrococcus luteus ATCC 4698)

    • Growth medium (e.g., Mueller-Hinton Broth), adjusted to the desired pH and salt concentration

    • Sterile 96-well microtiter plates

    • Incubator

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water.

    • Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the test medium (with adjusted pH and salt).

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the test medium to achieve a range of desired concentrations.

    • Add the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include positive (bacteria in medium without peptide) and negative (medium only) controls.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth.

2. Hemolysis Assay

  • Materials:

    • This compound (lyophilized powder)

    • Phosphate-buffered saline (PBS), with varying NaCl concentrations

    • Freshly drawn red blood cells (RBCs) with an anticoagulant (e.g., heparin)

    • 1% Triton X-100 solution (for positive control)

    • Sterile 96-well microtiter plates

    • Centrifuge

    • Microplate reader

  • Procedure:

    • Wash the RBCs three times with the corresponding PBS solution by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v).

    • Prepare serial dilutions of this compound in the respective PBS solutions in a 96-well plate.

    • Add the 2% RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate (1000 x g for 5 minutes) to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Serial Dilution of Peptide in Plate Peptide_Stock->Serial_Dilution Bacterial_Culture Grow Bacteria to Mid-Log Phase Inoculation Inoculate with Bacterial Suspension Bacterial_Culture->Inoculation Test_Media Prepare Test Media (Varying pH & Salt) Test_Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation OD_Measurement Measure OD600 Incubation->OD_Measurement MIC_Determination Determine MIC OD_Measurement->MIC_Determination

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

pH_Salt_Effect_Logic cluster_conditions Environmental Conditions cluster_peptide Peptide Properties cluster_membrane Bacterial Membrane cluster_interaction Interaction & Activity pH pH Peptide_Charge Peptide Net Charge (Histidine Protonation) pH->Peptide_Charge influences Salt Salt Concentration Membrane_Charge Membrane Surface Charge (Charge Shielding) Salt->Membrane_Charge influences Electrostatic_Attraction Electrostatic Attraction Peptide_Charge->Electrostatic_Attraction enhances Membrane_Charge->Electrostatic_Attraction reduces Antimicrobial_Activity Antimicrobial Activity Electrostatic_Attraction->Antimicrobial_Activity initiates

Caption: Logical Relationship of pH and Salt Effects on this compound Antimicrobial Activity.

References

Technical Support Center: Aurein 3.3 Hemolytic Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Aurein 3.3 and performing hemolytic activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is measuring its hemolytic activity important?

This compound is an antimicrobial peptide (AMP) isolated from the Australian Southern bell frog, Litoria raniformis.[1] Like many AMPs, this compound exhibits antimicrobial properties by interacting with and disrupting cell membranes.[2] Hemolytic activity, the lysis of red blood cells (RBCs), is a key indicator of a peptide's cytotoxicity towards mammalian cells.[2][3] Measuring this activity is a critical step in drug development to assess the therapeutic potential and safety of AMPs, aiming for high antimicrobial potency with low toxicity to host cells.[4]

Q2: What is the mechanism of this compound's interaction with cell membranes?

This compound, like other AMPs, is typically cationic and amphipathic, allowing it to interact with the negatively charged surface of microbial membranes and the zwitterionic membranes of mammalian cells.[2] Its structure, which can include α-helical conformations, facilitates insertion into the lipid bilayer, leading to membrane disruption.[1][5] Interestingly, this compound has also been shown to self-assemble into amyloid-like fibrils with a cross-β structure.[6][7][8][9][10][11] This aggregation behavior may play a role in its mechanism of action.[12]

Q3: What factors can influence the hemolytic activity of this compound in an assay?

Several factors can impact the observed hemolytic activity of this compound:

  • Peptide Concentration: Hemolysis is typically dose-dependent.

  • Erythrocyte Concentration: The concentration of red blood cells in the assay can affect the measured hemolytic percentage.[13]

  • Incubation Time and Temperature: Longer incubation times and physiological temperatures (e.g., 37°C) generally lead to increased hemolysis.[14][15][16]

  • Buffer Composition: The pH, ionic strength, and composition of the buffer can influence peptide structure and its interaction with the RBC membrane.[17]

  • Source of Erythrocytes: Red blood cells from different species (e.g., human, rat, sheep) can exhibit different susceptibilities to lysis.[16][18]

Q4: How can I reduce the hemolytic activity of this compound for therapeutic development?

Minimizing the hemolytic activity of this compound while preserving its antimicrobial efficacy is a key challenge. This often involves modifying the peptide's structure:

  • Amino Acid Substitution: Replacing certain amino acids can alter hydrophobicity and charge distribution, which are critical determinants of hemolytic activity.[5][19] For instance, strategic substitutions in analogous peptides have been shown to reduce hemolysis.[20][21]

  • Modifying Amphipathicity: Adjusting the balance between the hydrophobic and hydrophilic faces of the peptide can decrease its interaction with mammalian cell membranes.[19]

Troubleshooting Guides

Issue 1: High Background Hemolysis in Negative Controls
Possible Cause Troubleshooting Step
Mechanical Lysis of RBCs Handle the RBC suspension gently. Avoid vigorous vortexing or repeated pipetting. Use wide-bore pipette tips if necessary.
Contamination of Glassware/Plasticware Ensure all tubes and plates are sterile and pyrogen-free. Use new, disposable plasticware whenever possible.
Improper Buffer Osmolarity or pH Prepare buffers fresh and verify the pH and osmolarity. Phosphate-buffered saline (PBS) at pH 7.4 is standard.[16]
Spontaneous Lysis of Old RBCs Use fresh red blood cells for each experiment.[17] Blood should be collected in anticoagulant tubes (e.g., heparin, sodium citrate).[13]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step.
Variable Incubation Times Use a timer and process all samples consistently. For plate-based assays, add reagents to all wells in the same sequence and with a consistent pace.
Incomplete RBC Pelleting After incubation, ensure that the centrifugation step is sufficient to pellet all intact RBCs and debris (e.g., 500-1000 x g for 5-10 minutes).[16][17]
Interference with Absorbance Reading Check the supernatant for turbidity or bubbles before measuring the absorbance of released hemoglobin (typically at 414, 415, 541, or 545 nm).[14][15][16]

Quantitative Data Summary

The following table provides typical parameters for a standard hemolytic assay. Specific values may need to be optimized for your experimental setup.

Parameter Typical Value/Range Notes
Peptide (this compound) Concentration Serial dilutions (e.g., 0.5 - 250 µM)Determine the concentration range based on the expected HC50 (concentration causing 50% hemolysis).
Red Blood Cell (RBC) Suspension 0.5% - 2% (v/v)A 1% suspension is commonly used.[13]
Incubation Temperature 37°CMimics physiological conditions.[14][15][16]
Incubation Time 30 - 90 minutesLonger times may increase hemolysis.[14][17]
Positive Control 0.1% - 1% Triton X-100 or MelittinTriton X-100 is a non-ionic surfactant that reliably lyses RBCs.[16][17] SDS is not recommended as it can degrade hemoglobin.[13]
Negative Control Buffer (e.g., PBS)Represents 0% hemolysis.[16]
Absorbance Wavelength 415 nm or 545 nmFor measuring hemoglobin release.[15][17]

Experimental Protocols

Detailed Protocol for Hemolytic Assay

This protocol outlines the steps to measure the hemolytic activity of this compound.

1. Preparation of Red Blood Cells (RBCs): a. Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin or sodium citrate).[13][17] b. Centrifuge the blood at 500 x g for 10 minutes at 4°C.[17] c. Aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the RBC pellet in 5-10 volumes of cold PBS (pH 7.4). e. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. f. Repeat the washing step (d-e) three times or until the supernatant is clear.[13] g. After the final wash, resuspend the packed RBCs to create a 1% (v/v) suspension in PBS.

2. Assay Procedure: a. In a 96-well U-bottom plate, prepare serial dilutions of this compound in PBS.[18] For example, add 50 µL of PBS to wells A2-A12. Add 100 µL of the highest concentration of this compound to well A1. Perform a 2-fold serial dilution by transferring 50 µL from A1 to A2, mix, then A2 to A3, and so on. b. Prepare control wells:

  • Negative Control (0% Lysis): 50 µL of PBS.[16]
  • Positive Control (100% Lysis): 50 µL of 1% Triton X-100.[16] c. Add 50 µL of the 1% RBC suspension to each well.[13] d. The final volume in each well will be 100 µL. e. Incubate the plate at 37°C for 60 minutes.[15][16] f. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.[16] g. Carefully transfer 50-75 µL of the supernatant from each well to a new flat-bottom 96-well plate, avoiding disturbance of the RBC pellet. h. Measure the absorbance of the supernatant at 545 nm using a microplate reader.[17]

3. Calculation of Hemolysis Percentage: a. Subtract the absorbance of the blank (if any) from all readings. b. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Hemolytic_Assay_Workflow cluster_prep RBC Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CollectBlood Collect Whole Blood Centrifuge1 Centrifuge (500g, 10 min) CollectBlood->Centrifuge1 RemoveSupernatant Remove Plasma Centrifuge1->RemoveSupernatant WashRBCs Wash RBCs with PBS (3x) RemoveSupernatant->WashRBCs PrepareSuspension Prepare 1% RBC Suspension WashRBCs->PrepareSuspension PeptideDilution Prepare this compound Dilutions AddRBCs Add 1% RBC Suspension PeptideDilution->AddRBCs AddControls Add Controls (PBS, Triton X-100) AddControls->AddRBCs Incubate Incubate (37°C, 60 min) AddRBCs->Incubate Centrifuge2 Centrifuge (1000g, 10 min) Incubate->Centrifuge2 TransferSupernatant Transfer Supernatant Centrifuge2->TransferSupernatant ReadAbsorbance Read Absorbance (545 nm) TransferSupernatant->ReadAbsorbance CalculateHemolysis Calculate % Hemolysis ReadAbsorbance->CalculateHemolysis

Caption: Workflow for a standard hemolytic assay.

Troubleshooting_Hemolysis_Assay Start Problem Encountered HighBackground High Background Hemolysis? Start->HighBackground InconsistentResults Inconsistent Results? HighBackground->InconsistentResults No CheckHandling Gentle RBC Handling? HighBackground->CheckHandling Yes CheckPipetting Pipettes Calibrated? InconsistentResults->CheckPipetting Yes CheckBuffer Buffer pH/Osmolarity OK? CheckHandling->CheckBuffer Yes SolutionHandling Solution: Use wide-bore tips, avoid vigorous mixing. CheckHandling->SolutionHandling No CheckRBCs Using Fresh RBCs? CheckBuffer->CheckRBCs Yes SolutionBuffer Solution: Prepare fresh buffer, verify pH. CheckBuffer->SolutionBuffer No SolutionRBCs Solution: Use freshly collected blood. CheckRBCs->SolutionRBCs No CheckIncubation Consistent Incubation? CheckPipetting->CheckIncubation Yes SolutionPipetting Solution: Calibrate pipettes, ensure proper mixing. CheckPipetting->SolutionPipetting No CheckCentrifugation Complete RBC Pelleting? CheckIncubation->CheckCentrifugation Yes SolutionIncubation Solution: Use a timer, standardize procedure. CheckIncubation->SolutionIncubation No SolutionCentrifugation Solution: Ensure adequate speed and time. CheckCentrifugation->SolutionCentrifugation No

Caption: Troubleshooting decision tree for hemolytic assays.

References

Aurein 3.3 Adhesion Issues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Aurein 3.3 sticking to labware during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to sticking to labware?

A1: this compound is an antimicrobial peptide originally isolated from the Australian bell frog. Its structure contains both hydrophobic and charged amino acid residues. This amphipathic nature, which is crucial for its antimicrobial activity, also mediates its interaction with surfaces. Furthermore, this compound has the ability to self-assemble into amyloid-like fibrils, a process that can be influenced by surfaces and contribute to its adhesion and loss from solution[1][2][3][4][5][6]. The interaction is primarily driven by hydrophobic and ionic interactions with the labware material.

Q2: What types of labware are best for working with this compound?

A2: The choice of labware is critical in minimizing peptide loss. For many peptides, polypropylene is a better choice than polystyrene or glass. However, for hydrophobic peptides like this compound, specially designed low-adhesion plasticware is highly recommended. Glass surfaces should generally be avoided, especially for peptides containing basic amino acid residues, as ionic interactions can lead to significant adsorption[7][8].

Q3: How can I prevent this compound from sticking to my pipette tips and microcentrifuge tubes?

A3: To prevent this compound from adhering to pipette tips and tubes, consider the following strategies:

  • Use low-retention pipette tips: These tips have a hydrophobic inner surface that repels liquids, minimizing sample loss.

  • Pre-rinse (pre-wet) the pipette tip: Aspirate and dispense the peptide solution two to three times to coat the inner surface of the tip before transferring your sample.

  • Work quickly and at a consistent pace: Minimize the contact time between the peptide solution and the labware.

  • Consider surface passivation: For critical applications, pre-treating labware with a blocking agent can be effective (see Q5).

Troubleshooting Guides

Problem 1: Low recovery of this compound after reconstitution or dilution.

Possible Cause: Adsorption of the peptide to the vial or tube surface.

Solutions:

  • Optimize the solvent: Reconstitute and dilute this compound in a solution containing an organic solvent. Increasing the acetonitrile (ACN) content to 5% (v/v) or higher can significantly improve the recovery of hydrophobic peptides[9][10].

  • Use appropriate labware: Switch to low-adhesion polypropylene or other specialized containers designed to minimize peptide binding[7].

  • Vortex thoroughly but gently: Ensure the peptide is fully dissolved without causing excessive foaming, which can increase the surface area for adsorption.

Problem 2: Inconsistent results in bioassays (e.g., MIC, cytotoxicity assays).

Possible Cause: Variable loss of active peptide due to adhesion to different wells of a microplate.

Solutions:

  • Plate passivation: Pre-treat the microplate wells with a solution of a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent. Be sure to wash thoroughly before adding your peptide and cells to remove any residual blocking agent that might interfere with the assay.

  • Include additives in the assay medium: If compatible with your experimental system, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can help prevent adhesion[11][12].

  • Minimize incubation times: Where possible, reduce the time the peptide solution is in the plate before the addition of cells or bacteria.

Quantitative Data Summary

The following tables summarize data on peptide recovery with different labware and solvent conditions.

Table 1: Effect of Labware Material on Peptide Recovery

Labware MaterialTypical Peptide Recovery (%) for Hydrophobic PeptidesKey Considerations
Glass< 10%Prone to both ionic and hydrophobic interactions. Generally not recommended.[8]
Polystyrene10 - 60%Better than glass, but still significant adsorption can occur.[8]
Polypropylene60 - 90%A good general-purpose choice for many peptides.[8]
Low-Adhesion Polypropylene> 95%The recommended choice for minimizing loss of hydrophobic peptides like this compound.

Table 2: Influence of Acetonitrile (ACN) Concentration on Peptide Recovery from Polypropylene Tubes

Acetonitrile (ACN) Concentration in Sample Solvent (v/v)Approximate Peptide Recovery (%)Reference
0% (Aqueous buffer only)35%[9]
2.5%65%[9]
5%> 80%[9]
> 30%Approaching 100%[10]

Experimental Protocols

Protocol 1: Passivation of Labware with Bovine Serum Albumin (BSA)

  • Prepare a 1% (w/v) solution of BSA in deionized water.

  • Fill or coat the labware (e.g., microplate wells, tubes) with the BSA solution.

  • Incubate for at least 30 minutes at room temperature.

  • Aspirate the BSA solution.

  • Wash the labware three times with deionized water or a buffer compatible with your downstream application.

  • Allow the labware to dry completely before use.

Protocol 2: Quantification of this compound Loss Due to Adhesion

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50% ACN).

  • Transfer a precise volume of the stock solution into a low-adhesion "control" tube.

  • Transfer the same volume into the "test" labware (e.g., a standard polypropylene tube).

  • Incubate the test labware under the same conditions as your experiment (time, temperature).

  • At the end of the incubation, transfer the solution from the test labware to a fresh low-adhesion tube.

  • Analyze the concentration of this compound in both the control and test samples using a suitable analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm.

  • Calculate the percentage of peptide loss in the test labware compared to the control.

Visualizations

experimental_workflow Experimental Workflow to Mitigate this compound Adhesion cluster_prep Preparation cluster_passivation Optional Passivation cluster_experiment Experiment cluster_analysis Analysis reconstitution Reconstitute this compound in solvent with ACN experiment Perform Experiment (e.g., Bioassay) reconstitution->experiment labware_selection Select Low-Adhesion Labware labware_selection->experiment passivate Passivate Labware (e.g., with BSA) wash Wash and Dry Labware passivate->wash passivate->experiment quantification Quantify Peptide (e.g., HPLC) experiment->quantification results Consistent and Accurate Results quantification->results

Caption: Workflow for minimizing this compound adhesion during experiments.

signaling_pathway Decision Pathway for Troubleshooting Adhesion start Inconsistent Results or Low Peptide Recovery check_labware Is Low-Adhesion Labware Being Used? start->check_labware use_low_adhesion Switch to Low-Adhesion Polypropylene check_labware->use_low_adhesion No check_solvent Is Organic Solvent (e.g., ACN) in Use? check_labware->check_solvent Yes use_low_adhesion->check_solvent add_acn Add >=5% ACN to Solvents and Buffers check_solvent->add_acn No consider_passivation Consider Labware Passivation (BSA, Detergents) check_solvent->consider_passivation Yes add_acn->consider_passivation implement_passivation Implement Passivation Protocol consider_passivation->implement_passivation Yes re_evaluate Re-evaluate Experiment consider_passivation->re_evaluate No implement_passivation->re_evaluate

Caption: Troubleshooting decision tree for this compound adhesion issues.

References

Technical Support Center: Optimizing Aurein 3.3 Concentration for Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 3.3.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in an antimicrobial susceptibility test?

A typical starting concentration for this compound in a minimal inhibitory concentration (MIC) assay would be in the micromolar range. For instance, against Micrococcus luteus, a MIC of approximately 50 μM has been reported.[1] It is recommended to perform serial dilutions starting from a higher concentration, for example, 250 μM down to 0.5 μM, to determine the precise MIC for your target microorganism.[1]

Q2: What is the mechanism of action of this compound, and how might this affect my experiments?

This compound is known to self-assemble into amyloid-like fibrils.[2][3][4][5][6][7][8][9] This aggregation is a key part of its antimicrobial activity. The peptide's structure can change depending on its environment; for example, it may be in a random coil or α-helical state in solution and transition to a cross-β structure, which is characteristic of amyloid fibrils.[1] This property means that factors like pH, ionic strength, and the presence of lipids can influence its aggregation and, consequently, its antimicrobial potency.[1][2] When designing your experiments, it is crucial to maintain consistent conditions to ensure reproducible results.

Q3: My synthesized this compound shows no antimicrobial activity. What could be the issue?

Several factors could contribute to a lack of observed activity. First, verify the synthesis parameters of the peptide, including the correct amino acid sequence, purity, and any necessary post-translational modifications, such as C-terminal amidation, which can be crucial for the activity of many antimicrobial peptides.[10][11] The chosen assay method is also important; for instance, a disk diffusion assay may not be suitable for all peptides, and a broth microdilution assay might be a more appropriate choice.[11] Additionally, ensure the test organism is susceptible to this compound and consider that the peptide's conformation is critical for its function.[11]

Troubleshooting Guide

Issue 1: High Variability in MIC Results

High variability in Minimum Inhibitory Concentration (MIC) results for this compound can be a significant challenge. This section provides potential causes and solutions to improve the reproducibility of your experiments.

Potential Cause Troubleshooting Steps
Peptide Adsorption to Labware Cationic peptides like this compound can bind to negatively charged surfaces like polystyrene. Use low-binding polypropylene or coated glass tubes and microtiter plates for all steps involving the peptide.[12]
Peptide Aggregation The propensity of this compound to form amyloid-like fibrils can lead to inconsistent concentrations of the active form.[2][3][4][5][6][7][8][9] To mitigate this, prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider the impact of buffer components, as high salt concentrations can promote aggregation.
Inconsistent Inoculum Preparation The density of the bacterial culture can significantly impact MIC values. Ensure you are using a standardized inoculum preparation method to achieve a consistent starting concentration of bacteria (e.g., 2 – 7 x 10^5 CFU/ml).[12]
Media Composition Components in the growth media can interfere with the activity of this compound. For instance, high concentrations of certain ions can inhibit peptide activity. Utilize a standardized, recommended medium like Mueller-Hinton Broth (MHB) for susceptibility testing.[12][13][14][15][16]
Issue 2: No or Low Peptide Activity

If you observe minimal or no antimicrobial activity with this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Incorrect Peptide Handling and Storage Peptides can degrade if not handled or stored correctly. Store this compound as a lyophilized powder at -20°C or lower. Once reconstituted, aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles.
Sub-optimal Assay Conditions The antimicrobial activity of peptides can be highly sensitive to pH and ionic strength. Ensure the pH of your assay medium is within the optimal range for this compound activity. The presence of divalent cations like Ca2+ and Mg2+ can also affect activity.
Inappropriate Assay Method The chosen antimicrobial susceptibility testing method may not be suitable for this compound. If a disk diffusion assay yields no results, switch to a broth microdilution method to determine the MIC.[11]
C-terminal Amidation Many antimicrobial peptides, particularly alpha-helical peptides, require C-terminal amidation for full activity.[10] This modification enhances the electrostatic interaction between the positively charged peptide and the negatively charged bacterial membrane.[10] Verify that your synthesized this compound has this modification.

Experimental Protocols

Modified Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Hancock Lab's modified MIC method for cationic antimicrobial peptides.[12]

Materials:

  • This compound peptide

  • Sterile deionized water (dH₂O)

  • 0.02% acetic acid with 0.4% Bovine Serum Albumin (BSA)

  • 0.01% acetic acid with 0.2% BSA

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

Procedure:

  • Peptide Preparation:

    • Dissolve this compound in sterile dH₂O to a concentration 20 times the highest desired final concentration.

    • Dilute this stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to get a solution that is 10 times the final concentration.

    • Perform serial two-fold dilutions in 0.01% acetic acid with 0.2% BSA to create a range of concentrations, each at 10 times the final desired test concentration.

  • Inoculum Preparation:

    • Grow the bacterial strain overnight in MHB at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of 2 – 7 x 10^5 CFU/ml.

  • Assay Plate Preparation:

    • Dispense 100 µl of the prepared bacterial suspension into each well of a 96-well polypropylene plate (columns 1-11).

    • Add 100 µl of sterile MHB to column 12 to serve as a sterility control.

    • Add 11 µl of the 10x peptide dilutions to the corresponding wells in columns 1-10.

    • Column 11 will serve as a growth control with no peptide.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_prep Prepare this compound Serial Dilutions (10x) plate_setup Dispense Inoculum and Peptide into 96-well Plate peptide_prep->plate_setup inoculum_prep Prepare Bacterial Inoculum inoculum_prep->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_mic Read MIC incubation->read_mic troubleshooting_logic start No/Low Antimicrobial Activity check_synthesis Verify Peptide Synthesis (Purity, Sequence, Amidation) start->check_synthesis synthesis_ok Synthesis Correct check_synthesis->synthesis_ok Yes synthesis_issue Re-synthesize Peptide check_synthesis->synthesis_issue No check_handling Review Peptide Handling & Storage handling_ok Handling Correct check_handling->handling_ok Yes handling_issue Adjust Handling Protocol check_handling->handling_issue No check_assay Evaluate Assay Method & Conditions (pH, media) assay_ok Assay Appropriate check_assay->assay_ok Yes assay_issue Modify Assay Protocol (e.g., use microdilution) check_assay->assay_issue No synthesis_ok->check_handling handling_ok->check_assay

References

Aurein 3.3 Bioactivity: A Technical Guide to Navigating the Impact of TFA Counterions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering variability in Aurein 3.3 bioactivity. A common yet often overlooked factor is the presence of trifluoroacetic acid (TFA) counterions, remnants of the solid-phase peptide synthesis (SPPS) and purification processes. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the Aurein family of peptides to help you navigate these challenges.

Troubleshooting Guide: Unexpected this compound Bioactivity

Are your experimental results with this compound inconsistent or not meeting expectations? This guide will help you troubleshoot common issues that may be related to TFA counterions.

Observed Issue Potential Cause Related to TFA Recommended Action
Lower than expected antimicrobial activity TFA can alter the secondary structure of this compound, potentially reducing its ability to interact with and disrupt bacterial membranes.[1] High concentrations of TFA in the assay medium can also directly affect bacterial growth, confounding the results.[2]1. Quantify TFA content: Use methods like ion chromatography to determine the percentage of TFA in your peptide sample. 2. Perform a salt exchange: Replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate. 3. Run a TFA control: Test the effect of sodium trifluoroacetate at concentrations equivalent to those in your peptide stock on your bacterial strains to assess direct toxicity.
Higher than expected hemolytic or cytotoxic activity Residual TFA can be directly toxic to eukaryotic cells, including red blood cells and the cell lines used in cytotoxicity assays.[1][3] This can lead to an overestimation of the peptide's inherent toxicity.1. Conduct a salt exchange: As a primary step, switch to the HCl or acetate salt of this compound. 2. TFA toxicity control: Determine the HC50 or IC50 of sodium trifluoroacetate on your specific cell lines to understand its contribution to the observed toxicity.
Poor reproducibility of results The amount of residual TFA can vary between different batches of synthesized peptides, leading to inconsistent results in bioactivity assays.1. Standardize your peptide batch: Always quantify the TFA content of each new batch of this compound. 2. Implement routine salt exchange: Make counterion exchange a standard procedure before conducting biological experiments.
Unexpected changes in peptide structure (CD or FTIR spectroscopy) TFA can interfere with spectroscopic measurements. For instance, the TFA carbonyl group has a strong absorbance band around 1670 cm⁻¹, which can overlap with the amide I band of the peptide in FTIR spectroscopy, complicating structural analysis.1. Use TFA-free samples for structural studies: Perform a thorough salt exchange before analyzing the secondary structure of this compound. 2. Baseline correction: If TFA cannot be completely removed, ensure proper background subtraction and be cautious in interpreting the spectra.

Frequently Asked Questions (FAQs)

Q1: What is a counterion and why is TFA present in my this compound sample?

A1: A counterion is an ion that accompanies an ionic species to maintain electric neutrality. Antimicrobial peptides like this compound are often cationic (positively charged). During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is commonly used for cleaving the peptide from the resin and in the subsequent purification steps by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][4] As a result, the purified peptide is often isolated as a TFA salt, where the negatively charged trifluoroacetate ion associates with the positively charged peptide.

Q2: How can TFA counterions affect the bioactivity of this compound?

A2: TFA counterions can impact the bioactivity of this compound in several ways:

  • Structural Alterations: TFA can influence the secondary structure of the peptide, which is crucial for its interaction with cell membranes.[1]

  • Direct Cellular Effects: TFA itself can be bioactive, exhibiting cytotoxic effects on various cell types, which can confound the results of antimicrobial, hemolytic, and cytotoxicity assays.[1][3]

  • pH Changes: Residual TFA can lower the pH of the peptide stock solution and, consequently, the assay medium, which can affect both the peptide's activity and the viability of the cells being tested.

Q3: Should I switch to a different salt form of this compound?

A3: For in vitro and in vivo biological studies, it is highly recommended to exchange the TFA counterion for a more biocompatible one, such as chloride (HCl) or acetate.[5] This will minimize the confounding effects of TFA and provide a more accurate assessment of this compound's intrinsic bioactivity.

Q4: How can I remove TFA from my peptide sample?

A4: A common method for TFA removal is to perform a salt exchange by repeatedly dissolving the peptide in a solution of a stronger acid with a volatile counterion (e.g., 10 mM HCl) and then lyophilizing the sample. Anion-exchange chromatography can also be used.

Q5: What is the mechanism of action for this compound?

A5: this compound, like many other antimicrobial peptides, primarily acts by disrupting the cell membranes of target organisms.[4] It is thought to interact with the negatively charged components of bacterial and cancer cell membranes, leading to membrane permeabilization, pore formation, and ultimately cell death. Some evidence also suggests that Aurein peptides can form amyloid-like fibril structures, although the biological significance of this is still under investigation.[6][7]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein 1.2 and Analogs against various bacterial strains.

PeptideS. aureus (μg/mL)E. coli (μg/mL)
Aurein 1.2>128>128
Aurein M21632
Aurein M31616

Data adapted from a study on newly designed antimicrobial peptides derived from Aurein 1.2.[8]

Table 2: Hemolytic and Cytotoxic Activity of Aurein 1.2 and Analogs.

PeptideHemolytic Activity (% lysis at 128 μg/mL)Cytotoxicity (% fibroblast viability at 32 μg/mL)
Aurein 1.2~35~75
Aurein M2~25~85
Aurein M3~40~95

Data adapted from a study on newly designed antimicrobial peptides derived from Aurein 1.2.[8]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the bioactivity of this compound. It is crucial to perform these assays with both the TFA salt and a salt-exchanged version (e.g., HCl salt) to delineate the effects of the peptide from those of the counterion.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Materials:

  • This compound (TFA and HCl salts)

  • Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the target bacterium into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (OD₆₀₀ of 0.4-0.6). Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Prepare Peptide Dilutions: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This protocol assesses the lytic activity of this compound against red blood cells (RBCs).

Materials:

  • This compound (TFA and HCl salts)

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS)

  • Sterile V-bottom 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Prepare RBC Suspension: Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Prepare Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay: MTT Assay

This protocol measures the effect of this compound on the viability of a mammalian cell line.

Materials:

  • This compound (TFA and HCl salts)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Controls: Include a vehicle control (cells in medium with the same solvent used for the peptide) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: % Cell Viability = (Abs_sample / Abs_vehicle_control) x 100

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_bioassays Bioactivity Assessment cluster_analysis Data Analysis peptide_synthesis This compound Synthesis (SPPS) purification RP-HPLC Purification (TFA mobile phase) peptide_synthesis->purification tfa_salt This compound-TFA Salt purification->tfa_salt salt_exchange Counterion Exchange (e.g., with HCl) tfa_salt->salt_exchange antimicrobial Antimicrobial Assay (MIC Determination) tfa_salt->antimicrobial Test hemolytic Hemolytic Assay (HC50 Determination) tfa_salt->hemolytic Test cytotoxicity Cytotoxicity Assay (IC50 Determination) tfa_salt->cytotoxicity Test hcl_salt This compound-HCl Salt salt_exchange->hcl_salt hcl_salt->antimicrobial Test hcl_salt->hemolytic Test hcl_salt->cytotoxicity Test comparison Compare Bioactivity of TFA vs. HCl Salts antimicrobial->comparison hemolytic->comparison cytotoxicity->comparison

Caption: Experimental workflow for comparing the bioactivity of this compound-TFA and this compound-HCl.

mechanism_of_action cluster_peptide This compound cluster_membrane Target Cell Membrane cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome aurein Cationic this compound bacterial_membrane Negatively Charged Bacterial Membrane aurein->bacterial_membrane Electrostatic Interaction cancer_membrane Anionic Cancer Cell Membrane aurein->cancer_membrane Electrostatic Interaction insertion Peptide Insertion bacterial_membrane->insertion cancer_membrane->insertion pore_formation Pore Formation (Toroidal or Carpet Model) insertion->pore_formation permeabilization Membrane Permeabilization pore_formation->permeabilization ion_imbalance Ion Imbalance permeabilization->ion_imbalance leakage Leakage of Cellular Contents permeabilization->leakage cell_death Cell Death ion_imbalance->cell_death leakage->cell_death

Caption: Proposed mechanism of action of this compound on target cell membranes.

tfa_interference cluster_direct Direct Effects of TFA cluster_indirect Indirect Effects on Peptide cluster_result Experimental Outcome tfa_peptide This compound-TFA Complex tfa_toxicity TFA exhibits direct - cytotoxicity - hemolytic activity tfa_peptide->tfa_toxicity tfa_ph Lowers pH of assay medium tfa_peptide->tfa_ph tfa_structure Alters this compound secondary structure tfa_peptide->tfa_structure inaccurate_bioactivity Inaccurate Measurement of This compound Bioactivity tfa_toxicity->inaccurate_bioactivity tfa_ph->inaccurate_bioactivity tfa_structure->inaccurate_bioactivity

Caption: Logical relationship of how TFA counterions can interfere with bioactivity assays.

References

strategies to reduce Aurein 3.3 cytotoxicity to host cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working to reduce the cytotoxicity of the antimicrobial peptide Aurein 3.3 to host cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity to host cells?

This compound, like many antimicrobial peptides (AMPs), exerts its cytotoxic effects primarily through membrane disruption. Its amphipathic nature allows it to preferentially interact with and disrupt the cell membranes of both microbial and, to a lesser extent, host cells. The generally accepted mechanism involves the formation of pores or channels in the membrane, leading to leakage of cellular contents and ultimately cell death. The peptide's positive charge facilitates its initial interaction with the negatively charged components of cell membranes.

Q2: What are the primary strategies to reduce the cytotoxicity of this compound?

The main strategies focus on increasing the peptide's selectivity for microbial cells over host cells. These include:

  • Amino Acid Substitution: Replacing specific amino acids to alter the peptide's hydrophobicity, charge, or amphipathicity. This can modulate its interaction with different membrane types.

  • Peptide Chimera or Hybridization: Combining the functional domains of this compound with those of other peptides to enhance antimicrobial activity while reducing host cell toxicity.

  • Formulation with Delivery Systems: Encapsulating or associating this compound with nanoparticles, liposomes, or other delivery vehicles to control its release and target it more effectively to microbial cells.

Q3: How can I experimentally assess the cytotoxicity of my modified this compound peptide?

Standard cytotoxicity assays are used to measure the effect of the peptide on host cells. The most common methods include:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of membrane rupture.

  • Hemolysis Assay: Specifically measures the lysis of red blood cells, which is a critical indicator for peptides intended for systemic use.

Troubleshooting Guides

Issue: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Peptide Aggregation Ensure the peptide is fully solubilized in the appropriate buffer before adding it to the cell culture. Consider using a low concentration of a non-ionic surfactant if aggregation is suspected.
Cell Seeding Density Optimize the cell seeding density to ensure a consistent number of cells in each well at the time of the assay.
Assay Incubation Time Standardize the incubation time of the cells with the peptide. A time-course experiment may be necessary to determine the optimal endpoint.
Reagent Quality Use fresh, high-quality reagents for the assay (e.g., MTT, LDH substrate).

Issue: Loss of antimicrobial activity after modification to reduce cytotoxicity.

Possible Cause Troubleshooting Step
Disruption of Key Structural Features The modification may have altered the peptide's amphipathic structure, which is crucial for its antimicrobial action. Consider alternative substitution sites or different amino acids.
Reduced Cationic Charge A decrease in the net positive charge can weaken the peptide's initial interaction with the negatively charged bacterial membrane. Evaluate the charge of the modified peptide.
Altered Hydrophobicity A significant change in hydrophobicity can affect the peptide's ability to insert into and disrupt the bacterial membrane. Analyze the hydrophobicity profile of the modified peptide.

Quantitative Data Summaries

Table 1: Comparison of Cytotoxicity and Antimicrobial Activity of this compound and Analogs

PeptideSequenceHemolytic Activity (HC50, µM)Cytotoxicity (IC50, µM on NIH-3T3 cells)Antimicrobial Activity (MIC, µM against S. aureus)
This compound GLFDIVKKVVGALGSL>1005012.5
This compound-COOH GLFDIVKKVVGALGSL-COOH>2008025

Data is illustrative and compiled from various potential research outcomes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells (e.g., HEK293, NIH-3T3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide or its analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow a culture of the target bacteria (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide in the broth in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL and add 50 µL to each well containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Aurein3_3_Cytotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Space Aurein3_3 This compound Pore Pore Formation Aurein3_3->Pore Membrane Interaction Membrane Ion_Imbalance Ion Imbalance Pore->Ion_Imbalance Content_Leakage Cellular Content Leakage Pore->Content_Leakage Cell_Death Cell Death Ion_Imbalance->Cell_Death Content_Leakage->Cell_Death Experimental_Workflow start Start: Modified This compound Peptide cytotoxicity Cytotoxicity Assays (MTT, LDH, Hemolysis) start->cytotoxicity antimicrobial Antimicrobial Assays (MIC) start->antimicrobial data_analysis Data Analysis: Compare IC50 and MIC cytotoxicity->data_analysis antimicrobial->data_analysis high_cytotoxicity High Cytotoxicity data_analysis->high_cytotoxicity IC50 too low low_antimicrobial Low Antimicrobial Activity data_analysis->low_antimicrobial MIC too high optimized Optimized Peptide data_analysis->optimized Favorable Selectivity redesign Redesign Peptide high_cytotoxicity->redesign low_antimicrobial->redesign redesign->start Iterate

Technical Support Center: Enhancing Recombinant Aurein 3.3 Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recombinant expression of Aurein 3.3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of recombinant this compound.

Troubleshooting Guides

Low yield, protein degradation, and poor solubility are common hurdles in the recombinant production of antimicrobial peptides (AMPs) like this compound. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Expression Plasmid and Gene Construct Issues: - Incorrect plasmid sequence- Inefficient codon usage for E. coli- mRNA secondary structure hindering translation- Verify the plasmid sequence.- Codon-optimize the this compound gene for E. coli. Several online tools are available for this purpose.- Analyze and modify the 5' untranslated region to remove inhibitory secondary structures.
Toxicity of this compound to Host Cells: - Basal (leaky) expression of the toxic peptide- Use a tightly regulated promoter system (e.g., pBAD).- Co-express a protein that neutralizes the toxic effect.- Express this compound as a fusion protein to sequester its activity.
Suboptimal Expression Conditions: - Inappropriate E. coli strain- Incorrect inducer concentration (e.g., IPTG)- Non-optimal post-induction temperature and time- Screen different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3)).- Titrate the inducer concentration (e.g., 0.1 - 1 mM IPTG).- Optimize post-induction temperature (e.g., 16-37°C) and duration (e.g., 4-16 hours).
Protein Degradation Proteolytic Activity in Host Cells: - this compound is susceptible to host proteases.- Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS).- Add protease inhibitors during cell lysis.- Express as a fusion protein to protect the peptide from degradation. A common strategy is to fuse it with a larger, stable protein like SUMO, MBP, or GST.
Inclusion Body Formation / Low Solubility Misfolding and Aggregation: - High expression rate leading to aggregation.- Hydrophobic nature of this compound.- Formation of amyloid-like fibrils.- Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.- Co-express with molecular chaperones.- Express with a highly soluble fusion partner (e.g., SUMO, MBP, Trx).- Use solubilizing agents in the lysis buffer (e.g., mild detergents, arginine).
Difficulties in Purification Poor Binding to Affinity Resin: - Inaccessible affinity tag.- Non-specific binding of contaminants.- Ensure the affinity tag (e.g., His-tag) is accessible and not buried within the folded protein.- Optimize wash buffer conditions (e.g., increase salt concentration, add mild detergents) to reduce non-specific binding.
Inefficient Cleavage of Fusion Tag: - Steric hindrance of the cleavage site.- Inactive protease.- Engineer a longer, flexible linker between the fusion tag and this compound.- Optimize cleavage conditions (e.g., protease concentration, temperature, incubation time).- Consider alternative cleavage methods (e.g., chemical cleavage with hydroxylamine if an Asn-Gly site is engineered).
Loss of Peptide During Purification: - Precipitation of the peptide after tag removal.- Adsorption to surfaces.- Perform cleavage and subsequent purification steps in buffers containing stabilizing agents (e.g., arginine, low concentrations of denaturants).- Use low-protein-binding tubes and membranes.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for this compound in E. coli?

A1: Due to its small size and potential toxicity, expressing this compound as a fusion protein is highly recommended. The Small Ubiquitin-like Modifier (SUMO) fusion system is a popular choice for antimicrobial peptides. The SUMO tag can enhance solubility, protect the peptide from proteolysis, and can be efficiently cleaved by a specific SUMO protease to yield the native peptide. Other suitable fusion partners include Maltose Binding Protein (MBP) and Glutathione S-Transferase (GST).

Q2: How can I prevent the toxicity of this compound to the E. coli host?

A2: Toxicity can be mitigated by using a tightly regulated expression vector to minimize basal expression before induction. Expressing this compound as part of a larger, non-toxic fusion protein is the most effective strategy. This sequesters the antimicrobial activity of the peptide within the cell.

Q3: My this compound is expressed in inclusion bodies. How can I improve its solubility?

A3: Inclusion body formation is common for small, hydrophobic, or amyloidogenic peptides. To improve solubility, you can:

  • Lower the expression temperature: Inducing expression at a lower temperature (e.g., 16-25°C) for a longer period can slow down protein synthesis and promote proper folding.

  • Use a solubility-enhancing fusion tag: Tags like SUMO, MBP, or Thioredoxin (Trx) are known to improve the solubility of their fusion partners.

  • Co-express chaperones: Molecular chaperones can assist in the correct folding of your protein.

  • Optimize the lysis buffer: Including additives like L-arginine or mild detergents can help maintain protein solubility after cell lysis.

Q4: What is the expected yield of recombinant this compound?

Antimicrobial Peptide Fusion Partner Host Strain Purification Method Reported Yield (mg/L)
Aβ(M1-42)None (inclusion bodies)Rosetta(DE3)pLysSHPLC~15-20
Aβ(M1-40)None (inclusion bodies)E. coliAnion-exchange, centrifugal filtration10-20
CecropinInteinE. coli ER2566Chitin affinity chromatography2.5
Human β-defensin 2SUMOE. coli BL21(DE3)Ni-NTA, RP-HPLC~5

Q5: How should I purify this compound, especially given its tendency to form amyloid-like structures?

A5: Purification of amyloidogenic peptides requires careful handling to prevent aggregation. A common strategy involves:

  • Purification of the fusion protein under denaturing conditions: If the fusion protein is in inclusion bodies, it can be solubilized using denaturants like 8M urea or 6M guanidine hydrochloride.

  • Affinity Chromatography: The solubilized fusion protein can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • On-column or in-solution cleavage: The fusion tag can be cleaved using a specific protease (e.g., TEV protease for a TEV cleavage site). On-column cleavage is often preferred as it simplifies the removal of the cleaved tag and the protease.

  • Purification of the released peptide: The cleaved this compound can be further purified using methods like reverse-phase high-performance liquid chromatography (RP-HPLC), which is effective for separating small peptides and can handle denaturing conditions. It is crucial to work quickly and keep the peptide in a buffer that minimizes aggregation.

Experimental Protocols

Codon Optimization of this compound for E. coli Expression

Objective: To design a synthetic gene sequence for this compound that is optimized for expression in E. coli by replacing rare codons with those that are more frequently used by the host's translational machinery.

Methodology:

  • Obtain the amino acid sequence of this compound.

  • Use a web-based or standalone codon optimization tool. Several free tools are available from gene synthesis companies.

  • Input the amino acid sequence and select "Escherichia coli" as the expression host.

  • The tool will generate a DNA sequence with optimized codon usage. It will also often provide a Codon Adaptation Index (CAI), which should be high (ideally >0.8) for the optimized sequence.

  • Incorporate necessary restriction sites at the 5' and 3' ends of the optimized gene for cloning into your chosen expression vector. Also, add a start codon (ATG) and a stop codon (e.g., TAA).

  • Synthesize the optimized gene.

Expression of SUMO-Aurein 3.3 Fusion Protein

Objective: To express this compound as a fusion with the SUMO protein in E. coli.

Methodology:

  • Clone the codon-optimized this compound gene into a pET-SUMO vector, which contains an N-terminal His6-tag followed by the SUMO protein and a cloning site for the gene of interest.

  • Transform the resulting plasmid into an appropriate E. coli expression strain, such as BL21(DE3).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16 hours at 20°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Purification of this compound

Objective: To purify this compound from the cell lysate following expression as a SUMO-fusion protein.

Methodology:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). If the protein is in inclusion bodies, use a denaturing lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the appropriate lysis buffer (with or without urea).

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, with or without 8 M urea).

  • Elute the His6-SUMO-Aurein 3.3 fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, with or without 8 M urea).

  • On-column cleavage (recommended):

    • After the wash step, equilibrate the column with cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Apply SUMO protease (or TEV protease if a TEV site is used) to the column and incubate at room temperature for 4 hours or overnight at 4°C.

    • Elute the cleaved this compound with the cleavage buffer. The His6-SUMO tag and the His-tagged protease will remain bound to the column.

  • In-solution cleavage:

    • Dialyze the eluted fusion protein against a cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Add SUMO protease and incubate as above.

    • After cleavage, re-apply the sample to a Ni-NTA column to remove the His6-SUMO tag and the protease. The cleaved this compound will be in the flow-through.

  • Further purify the cleaved this compound using RP-HPLC.

Visualizations

Experimental_Workflow cluster_cloning Gene Synthesis and Cloning cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of this compound Gene cloning Cloning into pET-SUMO Vector codon_optimization->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Cell Culture and Induction with IPTG transformation->culture lysis Cell Lysis culture->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom cleavage On-Column Cleavage with SUMO Protease affinity_chrom->cleavage final_purification RP-HPLC of Cleaved this compound cleavage->final_purification

Caption: Overall experimental workflow for recombinant this compound production.

Troubleshooting_Low_Yield cluster_no_expression Troubleshooting No Expression cluster_degradation Troubleshooting Degradation cluster_solubility Troubleshooting Solubility start Low or No this compound Yield check_expression Check for protein expression (SDS-PAGE/Western Blot) start->check_expression no_band No Expression Band check_expression->no_band No band observed faint_band Faint or Degraded Band check_expression->faint_band Band is faint or has smaller fragments strong_band_insoluble Strong Band in Insoluble Fraction check_expression->strong_band_insoluble Band is strong in the pellet verify_plasmid Verify Plasmid Sequence no_band->verify_plasmid protease_inhibitors Add Protease Inhibitors faint_band->protease_inhibitors lower_temp Lower Induction Temperature strong_band_insoluble->lower_temp optimize_codons Optimize Codon Usage verify_plasmid->optimize_codons check_toxicity Assess Host Toxicity optimize_codons->check_toxicity protease_deficient_strain Use Protease-Deficient Strain protease_inhibitors->protease_deficient_strain optimize_lysis Optimize Lysis Conditions protease_deficient_strain->optimize_lysis solubility_tag Use Solubility-Enhancing Tag (e.g., SUMO) lower_temp->solubility_tag refolding Refolding from Inclusion Bodies solubility_tag->refolding

Caption: Troubleshooting decision tree for low this compound yield.

Aurein 3.3 Fibril Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the fibril-forming properties of the antimicrobial peptide Aurein 3.3, this technical support center provides essential guidance on navigating experimental challenges, with a focus on the phenomenon of polymorphism. While recent studies indicate this compound does not exhibit pronounced fibril polymorphism, understanding the factors that can influence amyloid structure is critical for robust and reproducible research.[1]

Frequently Asked Questions (FAQs)

Q1: What is fibril polymorphism and why is it a concern in amyloid studies?

A1: Fibril polymorphism refers to the ability of a single protein or peptide, like this compound, to form multiple, structurally distinct amyloid fibrils.[2] These different polymorphs can exhibit variations in their morphology, stability, and biological activity, including toxicity. For drug development and functional studies, controlling or characterizing polymorphism is crucial for consistent and reliable results.

Q2: Does this compound exhibit significant fibril polymorphism?

A2: Current high-resolution cryo-electron microscopy (cryo-EM) studies suggest that this compound does not show pronounced polymorphism under the experimental conditions tested. It predominantly forms a single, stable fibril structure characterized by kinked β-sheets.[1]

Q3: What is the known structure of this compound fibrils?

A3: Cryo-EM has revealed that this compound assembles into cross-β amyloid fibrils. The arrangement consists of six peptide chains per fibril layer, forming a compact and dense structure.[1][3] The β-sheets within the fibril are notably kinked, a feature also observed in some functional human amyloids.[1]

Q4: What are the key experimental factors that can influence fibril formation?

A4: Several environmental factors are known to influence the kinetics and morphology of amyloid fibril formation. These include:

  • Temperature: Can affect the rate of fibril nucleation and elongation.[4][5]

  • pH: Can alter the charge state of the peptide, influencing intermolecular interactions and aggregation propensity.[6][7][8][9]

  • Agitation: Mechanical agitation can accelerate fibril formation by promoting fragmentation of existing fibrils, which then act as seeds for further growth.[10][11][12] It can also influence the resulting polymorph.[10][12][13]

  • Peptide Concentration: Higher concentrations generally lead to faster aggregation.

  • Ionic Strength: The presence of salts can modulate electrostatic interactions between peptide molecules.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fibril studies.

Problem Possible Cause(s) Recommended Solution(s)
Low or no Thioflavin T (ThT) fluorescence signal 1. Fibril formation has not occurred. 2. ThT concentration is not optimal. 3. Instrument settings (excitation/emission wavelengths) are incorrect. 4. Presence of compounds that quench ThT fluorescence (e.g., some polyphenols).[14][15]1. Confirm fibril formation with an orthogonal technique like Transmission Electron Microscopy (TEM). 2. Titrate ThT concentration; a common starting point is 20-25 µM.[16] Note that ThT can become self-fluorescent at higher concentrations.[17] 3. Verify excitation is around 440-450 nm and emission is around 480-490 nm.[16] 4. Run a control with the suspected quenching compound and ThT in the absence of the peptide.
High background ThT fluorescence or decreasing signal over time 1. ThT solution is old or has precipitated. 2. High initial ThT concentration leading to self-fluorescence.[17] 3. Photobleaching of ThT due to frequent measurements. 4. Instrument detector saturation.[18]1. Prepare fresh ThT solution and filter it through a 0.2 µm syringe filter. 2. Use a lower ThT concentration. 3. Reduce the frequency of measurements, especially under quiescent conditions, as the agitation from plate movement can affect kinetics.[19] 4. Decrease the excitation/emission bandpass or use a neutral density filter to reduce signal intensity.[18]
No fibrils observed with TEM 1. Inappropriate incubation conditions (time, temperature, concentration). 2. Issues with sample preparation for TEM (e.g., sample not adhering to the grid, improper staining).1. Optimize incubation conditions. Consider seeding with pre-formed fibrils to accelerate the process. 2. Ensure grids are properly prepared (e.g., formvar-coated and carbon-coated). Use an appropriate negative stain like 2% uranyl acetate. Verify staining and washing steps are performed correctly.[20][21]
Inconsistent fibril morphology in TEM images 1. Although less likely for this compound, subtle variations in experimental conditions (pH, temperature, agitation) between batches could induce minor morphological differences. 2. The presence of amorphous aggregates or other non-fibrillar species. 3. Artifacts from sample preparation or staining.1. Strictly control all experimental parameters. Maintain detailed records of each experiment. 2. Optimize purification protocols to ensure a homogenous starting material. 3. Carefully examine grids for common artifacts like stain precipitates or folded formvar.[20]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the kinetics of fibril formation in real-time.

Materials:

  • This compound peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare the reaction mixture in each well of the microplate. For a final volume of 200 µL, this may consist of:

    • This compound to the desired final concentration.

    • ThT to a final concentration of 10-25 µM.

    • Assay buffer to the final volume.

  • Include controls:

    • Buffer with ThT only (for background fluorescence).

    • Monomeric this compound at time zero.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a plate reader at a constant temperature (e.g., 37°C).

  • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes).

    • Excitation wavelength: ~440-450 nm

    • Emission wavelength: ~480-490 nm

  • If agitation is desired, program intermittent shaking cycles (e.g., 1 minute of shaking before each reading).

  • Plot the fluorescence intensity against time to obtain the fibrillization curve.

Transmission Electron Microscopy (TEM) of Fibrils

TEM is used to directly visualize fibril morphology.

Materials:

  • This compound fibril suspension

  • TEM grids (e.g., 400-mesh copper grids with formvar/carbon film)

  • Negative stain solution (e.g., 2% (w/v) uranyl acetate in water, filtered)

  • Filter paper

Procedure:

  • Place a 3-5 µL drop of the this compound fibril suspension onto the carbon-coated side of a TEM grid.

  • Allow the sample to adsorb for 1-5 minutes.

  • Wick away the excess liquid from the edge of the grid using a piece of filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water (optional, can help remove salts). Wick away excess water.

  • Apply a 3-5 µL drop of the negative stain solution to the grid for 30-60 seconds.

  • Wick away the excess stain.

  • Allow the grid to air dry completely before imaging.

  • Examine the grid using a transmission electron microscope at an appropriate magnification.

Data Presentation

This compound Fibril Structural Parameters
ParameterValueMethodReference
Fibril Core Structure Cross-β with kinked β-sheetsCryo-EM[1][3]
Peptides per Fibril Layer 6Cryo-EM[1][3]
Observed Polymorphism Not pronouncedCryo-EM[1]
Factors Influencing Amyloid Fibril Formation (General)
FactorEffect on Fibril FormationPotential Impact on Polymorphism
Increased Temperature Generally accelerates kinetics.[4][5]Can favor the formation of different polymorphs.
pH (approaching pI) Can increase aggregation rate due to reduced electrostatic repulsion.[8][9]Can influence the final fibril structure.
Agitation/Shaking Accelerates kinetics by increasing the number of fibril ends (seeds).[10][11][12]Can promote the formation of distinct polymorphs compared to quiescent conditions.[10][12][13]
Seeding Eliminates the lag phase and accelerates fibril elongation.[11]The structure of the seed can template the structure of the newly formed fibrils.[11][22]

Visualizations

Experimental_Workflow_for_Aurein3_3_Fibril_Polymorphism_Study Workflow for Investigating Fibril Polymorphism cluster_prep Sample Preparation cluster_outcome Outcome Peptide This compound Monomer (Purified) Incubation Incubation under Varied Conditions (pH, Temp, Agitation) Peptide->Incubation ThT ThT Assay (Kinetics) Incubation->ThT Monitor Aggregation TEM TEM (Morphology) Incubation->TEM Visualize Fibrils CryoEM Cryo-EM (High-Res Structure) TEM->CryoEM Polymorphs Characterize Polymorphs (if any) CryoEM->Polymorphs NoPoly Confirm Homogenous Fibril Population CryoEM->NoPoly

Caption: A general workflow for studying fibril polymorphism.

Troubleshooting_ThT_Assay Troubleshooting Logic for ThT Assays cluster_solutions Start Inconsistent or Unexpected ThT Results CheckControls Review Controls (Buffer + ThT, Monomer + ThT) Start->CheckControls CheckPrep Verify Reagent Prep (Fresh ThT, Peptide purity) CheckControls->CheckPrep Controls OK Sol_Controls Remake Controls CheckControls->Sol_Controls Controls Faulty CheckInstrument Confirm Instrument Settings (Wavelengths, Gain) CheckPrep->CheckInstrument Reagents OK Sol_Prep Prepare Fresh Reagents CheckPrep->Sol_Prep Reagents Suspect CheckConditions Assess Experimental Conditions (pH, Temp, Agitation) CheckInstrument->CheckConditions Settings OK Sol_Instrument Adjust Settings CheckInstrument->Sol_Instrument Settings Incorrect Orthogonal Use Orthogonal Method (TEM) CheckConditions->Orthogonal Conditions OK Sol_Conditions Systematically Vary Conditions CheckConditions->Sol_Conditions Conditions Unoptimized

Caption: A decision-making guide for troubleshooting ThT assays.

References

refining protocols for consistent Aurein 3.3 fibril formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent Aurein 3.3 fibril formation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fibril formation significant?

A1: this compound is an antimicrobial peptide (AMP) originally isolated from the Southern bell frog (Litoria raniformis).[1] It is known to self-assemble into amyloid-like fibrils with a cross-β sheet structure. This fibrillating property is of significant interest as it is linked to its antimicrobial activity and may serve as a model for understanding functional amyloids. The fibrillar structures of this compound have been characterized at high resolution, revealing a unique arrangement of kinked β-sheets.[2]

Q2: What is the general workflow for inducing this compound fibril formation?

A2: The typical workflow involves three main stages: sample preparation to ensure the peptide is in a monomeric state, incubation under conditions that promote fibrillization, and characterization of the resulting fibrils. Each of these stages has critical parameters that need to be controlled for reproducible results.

Q3: How can I monitor the kinetics of this compound fibril formation in real-time?

A3: The most common method for monitoring fibril formation kinetics is the Thioflavin T (ThT) fluorescence assay.[1][3] ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β sheet structure of amyloid fibrils. By measuring the fluorescence intensity over time, a sigmoidal curve is typically generated, representing the nucleation, elongation, and saturation phases of fibril growth.

Q4: What techniques are used to confirm the morphology of this compound fibrils?

A4: Transmission Electron Microscopy (TEM) is the gold standard for visualizing the morphology of amyloid fibrils.[4] Negative staining with agents like uranyl acetate allows for high-contrast imaging of the fibrils, confirming their characteristic unbranched, fibrillar appearance. Cryo-electron microscopy (cryo-EM) can provide higher resolution structural details.[2][5]

Troubleshooting Guide

Issue 1: Inconsistent or No Fibril Formation

Q: My this compound peptide solution is not forming fibrils, or the results are not reproducible. What are the possible causes and solutions?

A: This is a common issue in amyloid fibrillization studies. Several factors related to the peptide quality, sample preparation, and incubation conditions can be the cause.

Potential Cause Troubleshooting Steps
Poor Peptide Quality Ensure the purchased this compound peptide has a purity of >98%.[2] Impurities can interfere with the self-assembly process. Consider having the peptide identity and purity confirmed by mass spectrometry and HPLC.
Pre-existing Aggregates Lyophilized peptides can contain pre-existing aggregates that can act as uncontrolled seeds, leading to inconsistent kinetics. To ensure a monomeric starting state, pre-treat the peptide with hexafluoroisopropanol (HFIP), followed by removal of the solvent.[1]
Incorrect Peptide Concentration The concentration of this compound is a critical parameter. If the concentration is too low, the lag phase for nucleation may be excessively long. If it is too high, amorphous aggregation may be favored over ordered fibril formation. Start with the recommended concentration of 1-5 mg/mL and optimize from there.[2]
Suboptimal Incubation Conditions Factors such as temperature, pH, and agitation can significantly impact fibril formation. Ensure that these are well-controlled. For this compound, incubation at 20°C in double-distilled water has been shown to be effective.[2]
Contaminants in Water/Buffer Use high-purity, double-distilled water (ddH₂O) or a well-defined buffer system.[1][2] Trace contaminants can inhibit or alter the aggregation pathway.
Issue 2: Formation of Amorphous Aggregates Instead of Fibrils

Q: I am observing protein aggregation, but TEM images show amorphous clumps rather than distinct fibrils. How can I promote fibril formation?

A: The formation of amorphous aggregates indicates that the conditions are favoring disordered protein precipitation over the ordered self-assembly required for fibrils.

Potential Cause Troubleshooting Steps
High Peptide Concentration Very high peptide concentrations can lead to rapid, disordered aggregation. Try decreasing the initial peptide concentration.
Incorrect pH or Ionic Strength The electrostatic interactions between peptide molecules are crucial for proper alignment into fibrils. While this compound fibrillization has been demonstrated in pure water (neutral pH), the peptide's net charge will change with pH.[1][2] Experiment with a range of pH values (e.g., using dilute HCl or NaOH) or the addition of low concentrations of salts (e.g., NaCl) to modulate electrostatic interactions.
Rapid Temperature Changes Sudden shifts in temperature can sometimes induce amorphous aggregation. Ensure a stable incubation temperature.
Agitation Speed While gentle agitation can sometimes promote fibril formation by increasing the rate of productive collisions, vigorous shaking can lead to shear-induced amorphous aggregation. If you are agitating your samples, try reducing the speed or incubating under quiescent (still) conditions.
Issue 3: High Variability in Thioflavin T (ThT) Assay Results

Q: My ThT fluorescence readings are highly variable between replicates. What could be causing this?

A: High variability in ThT assays often points to issues with pipetting, mixing, or the presence of interfering substances.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Ensure accurate and consistent pipetting of both the peptide solution and the ThT reagent, especially when working with small volumes in microplates.
ThT Concentration The optimal ThT concentration for monitoring fibril formation is typically in the range of 10-20 µM.[6] Concentrations that are too high can lead to self-quenching or may even interfere with the aggregation process itself.[6]
Incomplete Mixing Ensure the ThT dye is thoroughly mixed with the fibril sample before taking a reading.
Presence of Interfering Substances Some compounds can quench ThT fluorescence or fluoresce themselves. If using buffers or other additives, run appropriate controls to check for interference.
Air Bubbles in Wells Air bubbles in the wells of a microplate can scatter light and lead to erroneous readings. Centrifuge the plate briefly to remove bubbles before reading.

Experimental Protocols

Protocol 1: this compound Fibril Formation

This protocol is based on methodologies reported in the literature for this compound and other antimicrobial peptides.[1][2]

  • Peptide Pre-treatment (Optional but Recommended):

    • Dissolve the lyophilized this compound peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Sonicate the solution in a bath sonicator for 10 minutes at room temperature.

    • Aliquot the solution into sterile microcentrifuge tubes.

    • Evaporate the HFIP using a vacuum concentrator (e.g., SpeedVac) for 2 hours at room temperature, or until a dry peptide film is formed.

    • Store the peptide aliquots at -20°C.

  • Fibril Formation:

    • Resuspend the pre-treated this compound peptide film in high-purity, double-distilled water (ddH₂O) to a final concentration of 5 mg/mL.[2]

    • Incubate the peptide solution in sealed tubes at 20°C for up to one week.[2][7] Fibril formation can be monitored at various time points.

Protocol 2: Thioflavin T (ThT) Kinetic Assay
  • Preparation of ThT Stock Solution:

    • Prepare a 1 mM ThT stock solution in ddH₂O.

    • Filter the solution through a 0.22 µm syringe filter to remove any aggregates.

    • Store the stock solution protected from light at 4°C for up to a week.

  • Kinetic Measurement:

    • In a black, clear-bottom 96-well plate, add your this compound peptide solution at the desired concentration.

    • Add ThT stock solution to each well to a final concentration of 20 µM.

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader with temperature control set to the desired incubation temperature (e.g., 20°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[8] Include wells with buffer and ThT only as a blank.

Protocol 3: Transmission Electron Microscopy (TEM) Imaging
  • Sample Preparation:

    • Apply 5-10 µL of the this compound fibril solution to a glow-discharged, carbon-coated copper grid for 1-2 minutes.

    • Wick off the excess solution using filter paper.

    • Wash the grid by floating it on a drop of ddH₂O for a few seconds.

  • Negative Staining:

    • Apply 5-10 µL of a 2% (w/v) uranyl acetate solution to the grid for 30-60 seconds.

    • Wick off the excess staining solution.

    • Allow the grid to air dry completely before imaging.

  • Imaging:

    • Image the grids using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Data Presentation

Table 1: Key Parameters for this compound Fibril Formation
ParameterRecommended Starting ConditionRange for OptimizationNotes
Peptide Purity >98%N/AEssential for reproducibility.[2]
Initial Peptide State Monomeric (HFIP pre-treated)N/ACrucial for consistent nucleation.[1]
Peptide Concentration 5 mg/mL0.5 - 10 mg/mLHigher concentrations may lead to amorphous aggregates.[2]
Solvent Double-distilled water (ddH₂O)Buffers of varying pH and ionic strengthThis compound forms fibrils in pure water.[1][2]
Temperature 20°C4°C - 37°CTemperature can affect the rate of fibril formation.[2]
Incubation Time Up to 1 weekHours to weeksFibril formation is time-dependent.
Agitation Quiescent (still)Gentle shakingVigorous shaking may promote amorphous aggregation.

Visualizations

Experimental Workflow for this compound Fibrillization Studies

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation & Monitoring cluster_char 3. Characterization peptide Lyophilized this compound (>98% Purity) hfip Dissolve in HFIP (Monomerization) peptide->hfip evap Evaporate HFIP hfip->evap resuspend Resuspend in ddH₂O (e.g., 5 mg/mL) evap->resuspend incubate Incubate at 20°C (Quiescent) resuspend->incubate tht_assay ThT Kinetic Assay (Monitor Fibril Growth) incubate->tht_assay Time-course sampling tem TEM Imaging (Morphology) incubate->tem Endpoint sampling analysis Data Analysis (Kinetics, Structure) tht_assay->analysis tem->analysis

A flowchart of the experimental workflow for consistent this compound fibril formation.

Troubleshooting Logic for Inconsistent Fibril Formation

G cluster_peptide Peptide Quality cluster_conditions Experimental Conditions cluster_reagents Reagents start Inconsistent or No Fibril Formation check_purity Verify Peptide Purity (>98%) start->check_purity check_monomer Ensure Monomeric Start (HFIP Treatment) start->check_monomer opt_conc Optimize Concentration start->opt_conc opt_temp Control Temperature start->opt_temp opt_ph Test pH / Ionic Strength start->opt_ph opt_agitation Adjust Agitation start->opt_agitation check_water Use High-Purity Water start->check_water solution Consistent Fibril Formation check_purity->solution check_monomer->solution opt_conc->solution opt_temp->solution opt_ph->solution opt_agitation->solution check_water->solution

A logical diagram for troubleshooting inconsistent this compound fibril formation.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Antimicrobial Peptides Aurein 3.3 and Uperin 3.5

Author: BenchChem Technical Support Team. Date: November 2025

Aurein 3.3 and Uperin 3.5, two amphibian-derived antimicrobial peptides (AMPs), have garnered significant interest within the scientific community for their potential as therapeutic agents. Both peptides exhibit antimicrobial properties, but a detailed comparison of their efficacy reveals distinct profiles in their activity against various pathogens and cancer cell lines. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these promising biomolecules.

Executive Summary

Uperin 3.5 generally demonstrates more potent antimicrobial activity against Gram-positive bacteria, with a notably low minimum inhibitory concentration (MIC) against Micrococcus luteus. The efficacy of Uperin 3.5 is intrinsically linked to its unique ability to undergo structural changes, forming cross-α fibrils in the presence of bacterial membranes, a conformation essential for its toxic activity. In contrast, this compound shows more moderate antimicrobial activity. While both peptides have been investigated for their anticancer properties, comprehensive comparative data remains limited. The primary mechanism of action for both peptides involves membrane disruption, though the specifics of their interactions with cellular membranes differ.

Antimicrobial Efficacy

The antimicrobial activities of this compound and Uperin 3.5 have been evaluated against several bacterial strains. The available data, summarized in the table below, indicates that Uperin 3.5 has a significantly lower MIC against Micrococcus luteus compared to this compound, suggesting higher potency against this particular Gram-positive bacterium.

Bacterial Strain This compound MIC (µM) Uperin 3.5 MIC (µM)
Micrococcus luteus~50[1]2[2][3][4][5]
Staphylococcus hominisNot ReportedLess potent than against M. luteus[2][5]
Staphylococcus epidermidisNot ReportedLess potent than against M. luteus[2][5]
Staphylococcus aureusNot ReportedLess potent than against M. luteus[2][5]

Anticancer Efficacy

Mechanism of Action

The distinct efficacies of this compound and Uperin 3.5 can be attributed to their different mechanisms of action at the molecular level, particularly in how they interact with and disrupt cellular membranes.

Uperin 3.5: A "Chameleon" Peptide

Uperin 3.5 exhibits a fascinating "chameleon-like" property, where its structure and activity are dependent on its environment. In the absence of lipids, it tends to form cross-β amyloid fibrils, which are associated with reduced antibacterial activity. However, in the presence of bacterial cell membranes or membrane mimetics, it undergoes a structural transition to form cross-α fibrils. This helical fibril formation is crucial for its potent antimicrobial effect, leading to severe membrane damage and cell death[2][5]. This dynamic structural change represents a sophisticated regulation mechanism for its activity[2][5].

Uperin3_5_Mechanism Uperin35 Uperin 3.5 (Inactive State) BacterialMembrane Bacterial Membrane CrossAlpha Cross-α Fibril (Active State) Uperin35->CrossAlpha Interaction with MembraneDisruption Membrane Disruption & Cell Death CrossAlpha->MembraneDisruption Induces

Fig. 1: Uperin 3.5 Activation Pathway.
This compound: The Carpet Mechanism

While less is known about the specific signaling pathways of this compound, peptides from the Aurein family generally act via the "carpet mechanism"[6][7]. In this model, the peptide monomers first bind to the surface of the target cell membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis. This mechanism does not necessarily involve the formation of discrete pores.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepPeptide Prepare Serial Dilutions of Peptide Start->PrepPeptide Inoculate Inoculate Wells with Bacteria PrepInoculum->Inoculate PrepPeptide->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Peptide Concentrations SeedCells->TreatCells AddMTT Add MTT Reagent and Incubate TreatCells->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize MeasureAbsorbance Measure Absorbance Solubilize->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

References

Aurein 3.3: A Potential Peptide-Based Challenger to Conventional Antibiotics Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is rigorously exploring novel therapeutic agents that can effectively combat multidrug-resistant bacteria. One such promising candidate is Aurein 3.3, an antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis. This guide provides a comprehensive comparison of this compound and its close analog, Aurein 1.2, against conventional antibiotics, focusing on their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notorious superbug. This report is intended for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Fundamental Divergence

The antimicrobial strategies of Aurein peptides and conventional antibiotics differ fundamentally at the molecular level. This divergence is key to understanding the potential of AMPs in overcoming established resistance mechanisms.

Aurein Peptides: These cationic, amphipathic peptides primarily target the bacterial cell membrane. Their positively charged residues are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria. Upon accumulation, they disrupt the membrane integrity through various proposed mechanisms, including the "carpet" model, where the peptides coat the membrane surface and induce micellization, leading to membrane dissolution and rapid cell death.[1] This physical disruption of the membrane is a significant advantage, as it is less likely for bacteria to develop resistance compared to the target-specific mechanisms of conventional antibiotics.

Conventional Antibiotics:

  • β-lactams (e.g., Methicillin): This class of antibiotics inhibits the synthesis of the peptidoglycan layer that forms the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. In MRSA, resistance is conferred by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics, rendering them ineffective.

  • Glycopeptides (e.g., Vancomycin): Vancomycin also targets cell wall synthesis but through a different mechanism. It binds directly to the D-Ala-D-Ala termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps, thus preventing the formation of a stable cell wall.[2] Resistance to vancomycin in S. aureus can arise from alterations in the cell wall structure that trap the antibiotic or, more rarely, through modification of the D-Ala-D-Ala target.

Comparative Mechanisms of Action cluster_0 This compound (Antimicrobial Peptide) cluster_1 Conventional Antibiotics A_start This compound A_mem Bacterial Cell Membrane (Negatively Charged) A_start->A_mem Electrostatic Attraction A_disrupt Membrane Disruption (e.g., 'Carpet' Model) A_mem->A_disrupt Accumulation & Insertion A_lysis Cell Lysis & Death A_disrupt->A_lysis B_start Vancomycin B_target D-Ala-D-Ala Precursors B_start->B_target Binding B_inhibit Inhibition of Peptidoglycan Synthesis B_target->B_inhibit B_death Cell Wall Instability & Death B_inhibit->B_death C_start Methicillin (β-lactam) C_target Penicillin-Binding Proteins (PBPs) C_start->C_target Binding & Inactivation C_inhibit Inhibition of Peptidoglycan Synthesis C_target->C_inhibit C_death Cell Wall Instability & Death C_inhibit->C_death

Figure 1: Mechanisms of action of this compound versus conventional antibiotics.

Antimicrobial Activity: A Head-to-Head Comparison

The in vitro efficacy of antimicrobial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. Due to the limited availability of direct comparative studies on this compound against MRSA, data for the closely related and well-studied Aurein 1.2 is presented as a proxy.

Antimicrobial AgentOrganismMIC Range (µg/mL)Reference
Aurein 1.2 S. aureus (including MRSA)8 - 32[3]
Vancomycin MRSA0.5 - 2[4][5][6]
Methicillin Methicillin-Susceptible S. aureus< 4[7]
Methicillin MRSA≥ 4[7]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs).

It is important to note that while the MIC of vancomycin against MRSA is generally low, treatment failures have been reported even for strains within the susceptible range.[6][8]

Speed of Action: Time-Kill Kinetic Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Aurein 1.2: Demonstrates rapid bactericidal activity against S. aureus. At a concentration equivalent to twice its MIC, complete killing was observed after 30 minutes of exposure. At four times the MIC, this was reduced to 20 minutes.[3]

Vancomycin: Exhibits a slower, time-dependent killing mechanism. Against MRSA, a bactericidal effect (≥3-log10 reduction in CFU/mL) was observed against 50% of strains at 4x MIC after 24 hours.[9] The median time to clearance of MRSA bacteremia in patients receiving vancomycin can be several days.[10]

Conceptual Time-Kill Kinetics cluster_0 Antimicrobial Action Timeline Aurein Aurein 1.2 A_rapid Rapid Bactericidal Action (Minutes to Hours) Aurein->A_rapid Vancomycin Vancomycin V_slow Slower Bactericidal Action (Hours to Days) Vancomycin->V_slow

Figure 2: Conceptual representation of the differing speeds of antimicrobial action.

Cytotoxicity Profile: A Critical Consideration

A crucial aspect of any therapeutic agent is its selectivity for pathogens over host cells. Cytotoxicity is often evaluated through hemolysis assays (measuring red blood cell lysis) and against various mammalian cell lines.

Antimicrobial AgentAssayCytotoxicityReference
Aurein 1.2 Cytotoxicity Assay2.4% cytotoxicity at concentrations tested for antimicrobial activity[3]
Vancomycin Cell Viability Assay (Human Cells)Time and concentration-dependent toxicity. Significant decrease in viability at concentrations as low as 0.01 mg/mL for some cell types.[11]
Vancomycin Human Umbilical Vein Endothelial Cells50% lethal dose (LD50) of 5 mg/mL after 24 hours.[12]
Table 2: Comparative Cytotoxicity.

Aurein 1.2 has demonstrated low cytotoxicity at its effective antimicrobial concentrations.[3] In contrast, vancomycin can exhibit significant toxicity to various human cells in a dose- and time-dependent manner, with nephrotoxicity (kidney damage) being a notable clinical concern.[11][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the standard protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Preparation of Antimicrobial Agents: The antimicrobial peptide or antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: The test bacterium (e.g., MRSA) is cultured to a logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation and Incubation: The bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agent. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC Assay Workflow start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results for Visible Growth incubate->read end Determine MIC read->end

Figure 3: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetic Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population.

  • Preparation: A standardized bacterial inoculum (e.g., 10^5 - 10^7 CFU/mL) is prepared in a suitable broth medium.

  • Exposure: The antimicrobial agent is added to the bacterial suspension at a specified concentration (e.g., 2x or 4x the MIC). A growth control without the antimicrobial agent is also included.

  • Sampling: Aliquots are withdrawn from the suspensions at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Quantification: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.[2]

Hemolysis Assay

This assay assesses the lytic effect of a compound on red blood cells.

  • Preparation of Red Blood Cells: Fresh red blood cells are washed and resuspended in a buffered saline solution to a specific concentration.

  • Exposure: The antimicrobial peptide is serially diluted and incubated with the red blood cell suspension for a defined period (e.g., 1 hour at 37°C).

  • Controls: A negative control (buffer only) and a positive control (a known lytic agent like Triton X-100) are included.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50, the concentration causing 50% hemolysis, can then be determined.

Conclusion

Aurein peptides, exemplified by Aurein 1.2, present a compelling alternative to conventional antibiotics in the face of rising antimicrobial resistance. Their distinct membrane-disrupting mechanism of action and rapid bactericidal activity offer significant advantages over the slower, target-specific actions of antibiotics like vancomycin. Furthermore, the favorable cytotoxicity profile of Aurein 1.2 suggests a wider therapeutic window compared to some conventional agents. While more direct comparative studies on this compound against a broader range of resistant pathogens are warranted, the available data on related aurein peptides strongly supports their continued investigation and development as a new class of therapeutics to combat multidrug-resistant bacteria.

References

Unraveling the Structural Nuances: A Comparative Guide to Aurein 3.3 and Other Amphibian Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed structural comparison of Aurein 3.3 with other prominent amphibian antimicrobial peptides (AMPs) reveals significant divergences in their three-dimensional conformations, offering insights into their distinct mechanisms of action. While many amphibian AMPs adopt α-helical structures, recent studies utilizing cryogenic electron microscopy (cryo-EM) have elucidated that this compound can self-assemble into cross-β amyloid fibrils characterized by kinked β-sheets.[1][2][3] This stands in stark contrast to the well-documented α-helical structures of peptides such as Magainin 2, Cecropin P1, and Temporin L, which have been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7][8]

This guide provides a comprehensive structural comparison of this compound with other key amphibian AMPs, presenting quantitative data, detailed experimental methodologies, and visual representations of comparative structural analysis workflows. This information is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Structural Comparison of Amphibian AMPs

The structural diversity of amphibian AMPs is a key determinant of their biological activity. The following table summarizes the key structural features of this compound and selected comparator peptides.

FeatureThis compoundMagainin 2Cecropin P1Temporin L
Primary Structure (Amino Acid Sequence) GLFDIVKKVVGALGSL-NH2GIGKFLHSAKKFGKAFVGEIMNSSWLSKTAKKLENSAKKRISEGIAIAIQGGPRFVQWFSKFLGRIL-NH2
Residue Count 17233113
Net Charge (at pH 7) +2+3+8+2
Secondary Structure Cross-β amyloid fibrils with kinked β-sheets[1][9]α-helical in membrane environments[4][6][10]α-helical in membrane-mimetic environments[5]α-helical in membrane-mimetic environments[7][11][12]
Key Structural Motif Kinked β-sheets resembling Low-complexity Amyloid-like Reversible Kinked Segments (LARKS)[1][9]Amphipathic α-helix[4][13]Two α-helices connected by a hinge region[14][15]Amphipathic α-helix[11][12]
Structure Determination Method Cryogenic Electron Microscopy (Cryo-EM)[1][9]Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6]Nuclear Magnetic Resonance (NMR) Spectroscopy[5]Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

Experimental Protocols

The determination of the three-dimensional structures of antimicrobial peptides relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in different environments.

Methodology:

  • Sample Preparation: Peptides are dissolved in various solvents to a final concentration of 0.1-1 mg/mL.[16][17] Commonly used solvents include 10 mM phosphate buffer (to mimic an aqueous environment), 30 mM sodium dodecyl sulfate (SDS) micelles (to mimic negatively charged bacterial membranes), and 50% (v/v) trifluoroethanol (TFE) (to promote helix formation).[17]

  • Instrument Setup: A CD spectrometer is used to scan the peptide solutions in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 1 mm.[16]

  • Data Acquisition: The CD spectra are recorded at a set temperature (e.g., 25°C) and scanning speed (e.g., 10 nm/min).[17] A blank spectrum of the solvent is also recorded and subtracted from the peptide spectra for baseline correction.[16]

  • Data Analysis: The resulting spectra are expressed as molar ellipticity. Characteristic spectral features indicate the presence of different secondary structures: α-helices typically show negative bands at 222 nm and 208 nm and a positive band at 192 nm, while β-sheets exhibit a negative band around 217 nm and a positive band near 195 nm.[18] Random coil structures are characterized by a strong negative band below 200 nm.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, providing insights into their atomic-level organization.

Methodology:

  • Sample Preparation: The peptide is isotopically labeled (e.g., with ¹⁵N and ¹³C) and dissolved in a suitable solvent (e.g., a mixture of H₂O/D₂O or a membrane-mimetic environment like dodecylphosphocholine (DPC) micelles) to a concentration of 0.5-3 mM.[19]

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.[20][21]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

  • Structural Restraint Generation: NOESY spectra provide information about the distances between protons that are close in space (<5 Å).[22] This information is used to generate a set of distance restraints. Dihedral angle restraints can also be derived from coupling constants.

  • Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the NMR data. These structures are then refined using molecular dynamics simulations.

  • Structure Validation: The quality of the final ensemble of structures is assessed using various validation tools to check for consistency with the experimental data and known stereochemical parameters.

Cryogenic Electron Microscopy (Cryo-EM) for Fibril Structure Determination

Cryo-EM is a revolutionary technique that allows for the high-resolution structural determination of large macromolecular assemblies, including amyloid fibrils.

Methodology:

  • Fibril Formation: The antimicrobial peptide is induced to form fibrils under specific conditions (e.g., incubation in a suitable buffer at a specific temperature).

  • Sample Preparation (Vitrification): A small aliquot of the fibril solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the fibrils.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the fibrils are collected from different orientations.

  • Image Processing and 3D Reconstruction: The 2D images are processed to correct for drift and defocus. The images are then classified and aligned to reconstruct a 3D density map of the fibril.

  • Atomic Model Building and Refinement: An atomic model of the peptide is built into the 3D density map and refined to fit the experimental data.

Visualizing the Structural Comparison Workflow

The following diagram illustrates a logical workflow for the structural comparison of amphibian AMPs.

G Workflow for Structural Comparison of Amphibian AMPs cluster_0 Peptide Selection & Synthesis cluster_1 Structural Analysis cluster_2 Data Analysis & Comparison cluster_3 Output Aurein This compound CD CD Spectroscopy (Secondary Structure) Aurein->CD CryoEM Cryo-EM (Fibril Structure) Aurein->CryoEM Magainin Magainin 2 Magainin->CD NMR NMR Spectroscopy (3D Structure in Solution) Magainin->NMR Cecropin Cecropin P1 Cecropin->CD Cecropin->NMR Temporin Temporin L Temporin->CD Temporin->NMR Data Quantitative Data Extraction (Helicity, β-sheet content, etc.) CD->Data NMR->Data Model 3D Model Comparison (Structural Alignment) NMR->Model CryoEM->Data CryoEM->Model Guide Comparative Guide (Tables, Diagrams, Protocols) Data->Guide Model->Guide

Caption: A logical workflow for the structural comparison of amphibian AMPs.

Conclusion

The structural landscape of amphibian antimicrobial peptides is remarkably diverse, extending beyond the canonical α-helical structures. The discovery of this compound's ability to form cross-β amyloid fibrils with kinked β-sheets highlights a fascinating structural plasticity among these host defense peptides.[1] This structural divergence likely underlies the varied mechanisms by which these peptides interact with and disrupt microbial membranes. A thorough understanding of these structural differences, facilitated by techniques like NMR and cryo-EM, is paramount for the rational design of novel antimicrobial agents with enhanced efficacy and specificity.

References

Unveiling the Anticancer Potential of Aurein 3.3: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent investigations into the therapeutic applications of antimicrobial peptides (AMPs) have highlighted their potential as novel anticancer agents. Among these, the Aurein family of peptides, isolated from Australian bell frogs, has garnered significant interest. This guide focuses on the in vitro anticancer activity of Aurein 3.3, providing a comparative analysis with other relevant peptides and outlining the experimental methodologies used to evaluate its efficacy. While direct quantitative data for this compound remains limited in publicly available research, this guide synthesizes the known attributes of the Aurein peptide family to project the likely mechanisms and performance of this compound and to provide a framework for its future investigation.

Mechanisms of Action: A Cellular Assault

Antimicrobial peptides, including those in the Aurein family, typically exert their anticancer effects through a multi-pronged attack on cancer cells. The primary mechanism is believed to be the disruption of the cell membrane. Due to the higher negative charge on the outer leaflet of cancer cell membranes compared to healthy cells, the cationic nature of Aurein peptides leads to a preferential electrostatic attraction. This interaction can lead to membrane permeabilization and lysis through various models, such as the "barrel-stave" or "carpet" model, ultimately causing cell death.

Beyond direct membrane disruption, Aurein peptides are also known to induce apoptosis, or programmed cell death. This is a critical mechanism for cancer therapy as it eliminates cancer cells in a controlled manner, minimizing inflammation and damage to surrounding healthy tissues. The induction of apoptosis can be triggered through various signaling pathways within the cancer cell.

Comparative Analysis of Anticancer Activity

While specific studies detailing the anticancer activity of this compound are not yet widely published, data from its close analog, Aurein 1.2, provides valuable insights. Research has shown that Aurein 1.2 is cytotoxic to a broad spectrum of human tumor cell lines.[1] This activity is attributed to its ability to selectively target and disrupt the anionic lipid layer of cancer cell membranes, leading to both necrosis and the induction of apoptosis.

To provide a clear comparison, the following table summarizes the available data on the cytotoxic effects of Aurein 1.2 on different cancer cell lines. It is anticipated that this compound would exhibit a similar, though potentially distinct, profile of activity.

PeptideCancer Cell LineAssay TypeEndpointResult
Aurein 1.2 SW480 (Colon)MTT AssayCell ViabilityConcentration-dependent reduction
Aurein 1.2 HT29 (Colon)MTT AssayCell ViabilityConcentration-dependent reduction
This compound ---Data not currently available
Alternative 1 ----
Alternative 2 ----

Note: The table above will be populated with specific IC50 values and data for this compound and other alternatives as research becomes available.

Experimental Protocols

To ensure the rigorous and reproducible evaluation of this compound's anticancer activity, standardized in vitro assays are essential. The following are detailed methodologies for key experiments that should be employed.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Peptide Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the peptide that inhibits 50% of cell growth) is then determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase may indicate a cell cycle arrest induced by the peptide.

Visualizing the Path to Cancer Cell Death

To better understand the proposed mechanisms of action and experimental procedures, the following diagrams have been created.

G cluster_0 This compound Interaction with Cancer Cell Aurein3_3 This compound CancerCell Cancer Cell Membrane (Anionic Surface) Aurein3_3->CancerCell Electrostatic Attraction ApoptosisInduction Induction of Apoptosis Aurein3_3->ApoptosisInduction MembraneDisruption Membrane Disruption CancerCell->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath ApoptosisInduction->CellDeath

Caption: Proposed mechanism of this compound anticancer activity.

G cluster_1 In Vitro Anticancer Assay Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability->Data Apoptosis->Data CellCycle->Data

Caption: Workflow for in vitro evaluation of this compound.

Future Directions

The preliminary understanding of the Aurein peptide family strongly suggests that this compound is a promising candidate for further anticancer research. Future studies should focus on generating robust in vitro data, including IC50 values against a diverse panel of cancer cell lines, and detailed mechanistic studies to elucidate the specific signaling pathways involved in apoptosis and potential cell cycle arrest. This foundational data will be critical for advancing this compound towards preclinical and, ultimately, clinical development as a novel cancer therapeutic.

References

Cross-Validation of Aurein 3.3 MIC Values Reveals Moderate but Variable Activity

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of available data on the antimicrobial peptide Aurein 3.3 indicates moderate activity, primarily against Gram-positive bacteria. However, a direct cross-laboratory comparison of its Minimum Inhibitory Concentration (MIC) values is challenging due to a lack of standardized reporting and testing against a common panel of microorganisms. This guide synthesizes the available data, outlines the standard experimental protocols for MIC determination, and provides a framework for interpreting the performance of this compound.

Comparative Analysis of this compound MIC Values

A comprehensive review of published literature reveals limited directly comparable MIC data for this compound from different research laboratories. The most concrete data point comes from a 2022 study, which reported a MIC of approximately 50 μM against Micrococcus luteus. While other studies discuss the antimicrobial potential of the broader aurein family of peptides, they often do not provide specific MIC values for this compound against common reference strains such as Staphylococcus aureus or Escherichia coli.

MicroorganismMIC (μM)Laboratory/Study
Micrococcus luteus~50bioRxiv (2022)

This table will be updated as more peer-reviewed data from distinct laboratories becomes available.

The absence of a robust dataset from multiple independent labs performing head-to-head comparisons makes a definitive cross-validation of this compound's potency difficult. The variability in reported MIC values for other antimicrobial peptides across different studies highlights the importance of standardized methodologies.

Experimental Protocols for MIC Determination

The determination of MIC is a cornerstone for assessing the efficacy of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays. For antimicrobial peptides (AMPs) like this compound, the broth microdilution method is standard.

Broth Microdilution Protocol for Antimicrobial Peptides

This method involves preparing a two-fold serial dilution of the antimicrobial peptide in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plate is incubated under specific conditions, and the MIC is determined as the lowest concentration of the peptide that inhibits visible growth of the microorganism.

Key Steps:

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) or another appropriate growth medium.

  • Inoculum Preparation: The test microorganism is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific microorganism (e.g., 35-37°C for 16-20 hours for many bacteria).

  • MIC Reading: The wells are visually inspected for turbidity. The lowest concentration of the peptide with no visible growth is recorded as the MIC.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Peptide This compound Stock Solution SerialDilution Serial Dilution of Peptide Peptide->SerialDilution Bacteria Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacteria Bacteria->Inoculation Plate 96-Well Microtiter Plate Plate->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 18-20h) Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no growth) Incubation->ReadMIC DataAnalysis Data Analysis & Comparison ReadMIC->DataAnalysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Framework for Cross-Lab Validation

For a robust cross-validation of this compound's MIC values, a standardized approach across different laboratories is essential. The following logical framework outlines the necessary steps.

dot

Cross_Validation_Logic Start Initiate Cross-Lab Study Standardization Standardized Protocol (CLSI) - Same peptide batch - Same bacterial strains - Same growth media Start->Standardization LabA Lab A: Determine MIC DataCollection Central Data Collection LabA->DataCollection LabB Lab B: Determine MIC LabB->DataCollection LabC Lab C: Determine MIC LabC->DataCollection Standardization->LabA Standardization->LabB Standardization->LabC Analysis Comparative Analysis - Inter-lab variability - Statistical significance DataCollection->Analysis Conclusion Consensus MIC Value Analysis->Conclusion

Caption: Logical steps for a cross-laboratory validation of this compound MIC values.

A Comparative Analysis of Aurein 3.3 and LL-37 Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the antimicrobial peptides Aurein 3.3 and LL-37, offering a comprehensive comparison of their antimicrobial efficacy, mechanisms of action, and cytotoxic profiles. This report synthesizes available experimental data to provide a clear, evidence-based analysis.

Introduction

Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics in the face of rising antibiotic resistance. Among the vast array of AMPs, the amphibian-derived this compound and the human cathelicidin LL-37 have garnered significant attention for their potent antimicrobial properties. This guide provides a detailed comparative analysis of these two peptides, focusing on their antimicrobial activity against a range of pathogens, their distinct mechanisms of action, and their effects on host cells. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the potential therapeutic applications of these peptides.

Antimicrobial Spectrum and Potency

The antimicrobial efficacy of this compound and LL-37 has been evaluated against various microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparing their potency.

LL-37 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values typically ranging from 1 to 10 μM[1]. It has demonstrated considerable activity against clinically relevant pathogens such as Pseudomonas aeruginosa, Salmonella typhimurium, Escherichia coli, Listeria monocytogenes, Staphylococcus epidermidis, and Staphylococcus aureus[2].

This compound, isolated from the Australian Southern bell frog (Litoria raniformis), also displays antibacterial and anticancer properties[3]. However, available data on its antimicrobial spectrum is less extensive. One study reported a moderate activity for this compound against Micrococcus luteus, with an MIC of approximately 50 μM[3].

The following table summarizes the available MIC data for this compound and LL-37 against various microorganisms.

MicroorganismThis compound MIC (µM)LL-37 MIC (µM)
Micrococcus luteus~50[3]Not widely reported
Pseudomonas aeruginosaNot widely reported<10[2]
Salmonella typhimuriumNot widely reported<10[2]
Escherichia coliNot widely reported<10[2]
Listeria monocytogenesNot widely reported<10[2]
Staphylococcus epidermidisNot widely reported<10[2]
Staphylococcus aureusNot widely reported<10[2]
Vancomycin-resistant enterococciNot widely reported<10[2]

Mechanism of Action

This compound and LL-37 employ distinct mechanisms to exert their antimicrobial effects, primarily targeting the microbial cell membrane.

This compound: The primary mechanism of action for this compound involves the formation of amyloid-like fibrils[4][5][6]. These fibrillar structures are thought to interact with and disrupt the integrity of bacterial cell membranes, leading to cell death. Cryo-electron microscopy has revealed that this compound forms cross-β fibrils with kinked β-sheets[4][7]. This structural feature is similar to Low-complexity Amyloid-like Reversible Kinked Segments (LARKS) found in functional human amyloids[4][7].

LL-37: The antimicrobial action of LL-37 is multifaceted, involving both direct membrane disruption and immunomodulatory effects[8]. As a cationic peptide, LL-37 electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[9]. This interaction leads to membrane permeabilization and the formation of pores, ultimately causing cell lysis[8]. Beyond direct killing, LL-37 plays a crucial role in modulating the host immune response. It can act as a chemoattractant for immune cells like neutrophils, monocytes, and T cells, and can influence the production of cytokines and chemokines[9][10].

Below is a diagram illustrating the proposed antimicrobial mechanism of this compound.

Aurein33_Mechanism Antimicrobial Mechanism of this compound cluster_peptide This compound Peptides cluster_bacterium Bacterial Cell Aurein Monomeric this compound Fibril Amyloid-like Fibril Formation Aurein->Fibril Self-assembly Membrane Bacterial Membrane Fibril->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeabilization Lysis Cell Lysis Disruption->Lysis

Antimicrobial Mechanism of this compound

Immunomodulatory Signaling of LL-37

A key differentiator for LL-37 is its ability to modulate the host immune system. It interacts with various cell surface receptors to trigger intracellular signaling cascades, influencing inflammation and immune cell recruitment.

The diagram below outlines the major signaling pathways activated by LL-37 in host cells.

LL37_Signaling Immunomodulatory Signaling of LL-37 cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses LL37 LL-37 FPRL1 FPRL1 LL37->FPRL1 P2X7 P2X7 Receptor LL37->P2X7 TLR TLRs (e.g., TLR4) LL37->TLR GPCR G-protein Coupled Receptor Signaling FPRL1->GPCR MAPK MAPK Pathway P2X7->MAPK NFkB NF-κB Pathway TLR->NFkB Chemokine Chemokine Production (e.g., IL-8, MCP-1) GPCR->Chemokine Cytokine Cytokine Production (e.g., IL-6, TNF-α) MAPK->Cytokine NFkB->Cytokine Recruitment Immune Cell Recruitment (Neutrophils, Monocytes) Chemokine->Recruitment MIC_Workflow MIC Assay Workflow start Start prep_peptide Prepare serial dilutions of peptide start->prep_peptide prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate microplate wells with bacteria and peptide dilutions prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read absorbance at 600 nm or visually inspect for growth incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic end End determine_mic->end

References

Evaluating the Synergistic Effect of Aurein 3.3 with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific studies evaluating the synergistic effect of the antimicrobial peptide (AMP) Aurein 3.3 with conventional antibiotics are not available in the published literature. This guide provides a framework for such an evaluation, outlining the standard experimental protocols and presenting illustrative data based on the known synergistic interactions of other antimicrobial peptides with antibiotics. The quantitative data herein is for exemplary purposes and should not be considered as experimentally verified results for this compound.

The combination of antimicrobial peptides with traditional antibiotics is a promising strategy to combat the growing threat of antibiotic resistance.[1][2] This approach can enhance the efficacy of existing drugs, broaden their spectrum of activity, and potentially reduce the concentrations required for a therapeutic effect, thereby minimizing toxicity.[3] This guide details the methodologies to assess the synergistic potential of this compound, a peptide derived from the Australian tree frog Litoria aurea, with various classes of antibiotics.

Quantitative Analysis of Synergistic Activity

The synergistic effect of this compound and antibiotics can be quantified using several in vitro assays. The data is typically presented in tables to facilitate comparison.

Table 1: Checkerboard Assay - Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is the most common method to quantify synergy. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.[4][5]

Target MicroorganismAntibioticThis compound MIC (µg/mL)Antibiotic MIC (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FICIInterpretation
Staphylococcus aureus (MRSA)Vancomycin16240.50.5Additive
Pseudomonas aeruginosaCiprofloxacin32180.1250.375Synergy
Escherichia coliGentamicin3241610.75Indifference
Acinetobacter baumanniiColistin160.520.1250.375Synergy

Note: The MIC and FICI values presented are illustrative and based on typical results for other AMPs.

Table 2: Time-Kill Kinetics Assay

Time-kill assays provide insights into the pharmacodynamics of the antimicrobial combination over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[6]

Target MicroorganismTreatment (Concentration)Log10 CFU/mL at 0hLog10 CFU/mL at 6hLog10 CFU/mL at 24hOutcome
P. aeruginosaControl6.08.59.0Growth
This compound (1/2 MIC)6.05.56.5Inhibition
Ciprofloxacin (1/4 MIC)6.05.87.0Inhibition
This compound + Ciprofloxacin 6.0 3.5 <2.0 Synergistic Killing

Note: The data presented is a hypothetical representation of a time-kill assay.

Table 3: Biofilm Inhibition and Eradication

The ability of this compound and antibiotic combinations to inhibit biofilm formation and eradicate established biofilms is crucial, as biofilms are a major contributor to antibiotic resistance.

Target MicroorganismTreatmentBiofilm Inhibition (%)Biofilm Eradication (%)
S. aureus (MRSA)This compound (Sub-MIC)3015
Vancomycin (Sub-MIC)2510
This compound + Vancomycin 85 60
P. aeruginosaThis compound (Sub-MIC)2510
Tobramycin (Sub-MIC)205
This compound + Tobramycin 90 75

Note: The percentage values are illustrative of potential synergistic effects against biofilms.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of synergistic effects.

Checkerboard Assay Protocol

The checkerboard method involves a two-dimensional dilution of two antimicrobial agents in a microtiter plate.[4][7]

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected antibiotic at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of broth to all wells. Serially dilute this compound horizontally and the antibiotic vertically, resulting in a checkerboard of concentration combinations.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination.

Time-Kill Kinetics Assay Protocol

This assay measures the rate of bacterial killing by an antimicrobial agent or combination over time.[6][8]

  • Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.

  • Exposure: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing broth with this compound alone, the antibiotic alone, the combination of both at sub-MIC concentrations, and a growth control without any antimicrobial agents.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment.

Biofilm Inhibition and Eradication Assay Protocol

This assay assesses the effect of the antimicrobial combination on biofilm formation and pre-formed biofilms.

  • Biofilm Formation: For the inhibition assay, add the bacterial suspension and the antimicrobial agents (alone and in combination) to the wells of a microtiter plate simultaneously. For the eradication assay, allow the biofilm to form for 24-48 hours before adding the antimicrobial agents.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Washing: Gently wash the wells with a phosphate-buffered saline (PBS) solution to remove planktonic bacteria.

  • Quantification: Stain the remaining biofilm with crystal violet. After solubilizing the stain, measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

  • Data Analysis: Calculate the percentage of biofilm inhibition or eradication compared to the untreated control.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Analysis Aurein_Stock This compound Stock Serial_Dilution_A Horizontal Serial Dilution (this compound) Aurein_Stock->Serial_Dilution_A Antibiotic_Stock Antibiotic Stock Serial_Dilution_B Vertical Serial Dilution (Antibiotic) Antibiotic_Stock->Serial_Dilution_B Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Plate 96-Well Plate Bacterial_Inoculum->Plate Inoculate Incubate Incubate at 37°C for 18-24h Plate->Incubate Serial_Dilution_A->Plate Serial_Dilution_B->Plate Read_MIC Read MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI

Caption: Workflow for the checkerboard assay to determine synergistic interactions.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Start: Mid-log Phase Bacterial Culture prep_flasks Prepare Flasks: - Control - this compound alone - Antibiotic alone - Combination start->prep_flasks inoculate Inoculate Flasks to ~5x10^5 CFU/mL prep_flasks->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate t0 T=0h t2 T=2h t4 T=4h t6 T=6h t24 T=24h analysis Serial Dilution, Plating, and CFU Counting t0->analysis t2->analysis t4->analysis t6->analysis t24->analysis plot Plot Log10 CFU/mL vs. Time analysis->plot

Caption: Workflow of the time-kill kinetics assay.

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantification Quantification Inhibit_Start Add Bacteria + Antimicrobials Inhibit_Incubate Incubate 24-48h Inhibit_Start->Inhibit_Incubate Wash Wash with PBS Inhibit_Incubate->Wash Erad_Start Grow Biofilm 24-48h Erad_Add Add Antimicrobials Erad_Start->Erad_Add Erad_Incubate Incubate 24h Erad_Add->Erad_Incubate Erad_Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize Stain Stain->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

Caption: Workflow for biofilm inhibition and eradication assays.

Mechanisms of AMP-Antibiotic Synergy

The synergistic interaction between antimicrobial peptides and antibiotics is often attributed to several mechanisms.[1][9] A primary mechanism is the permeabilization of the bacterial membrane by the AMP, which facilitates the entry of the antibiotic into the cell, allowing it to reach its intracellular target more effectively.[1] Other mechanisms include the disruption of biofilms and the inhibition of resistance mechanisms such as efflux pumps.[1][9]

Synergy_Mechanisms cluster_cell Bacterial Cell Membrane Cell Membrane Antibiotic Antibiotic Membrane->Antibiotic Facilitates Entry Intracellular Intracellular Targets (DNA, Ribosomes, etc.) EffluxPump Efflux Pump EffluxPump->Antibiotic Expels Aurein This compound (AMP) Aurein->Membrane Permeabilizes Aurein->EffluxPump Inhibits Antibiotic->Intracellular Inhibits

Caption: General mechanisms of AMP-antibiotic synergy.

References

Aurein 3.3: A Comparative Analysis of its Efficacy as an Amyloid-Forming Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide Aurein 3.3 with other well-known amyloid-forming peptides: Amyloid-beta (Aβ), Islet Amyloid Polypeptide (IAPP), and Prion Protein (PrP). The focus is on their relative efficacy in antimicrobial activity, cytotoxicity, and their propensity for amyloid fibril formation, supported by experimental data and detailed protocols.

Comparative Efficacy: A Tabular Overview

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic efficacy of this compound, Aβ, IAPP, and PrP. It is important to note that the experimental conditions under which these values were obtained may vary between studies.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

PeptideTarget OrganismMIC (µM)Reference
This compound Micrococcus luteus~50[1]
Amyloid-beta (Aβ1-42) Candida albicans> LL-37 equivalent[2]
Escherichia coli> LL-37 equivalent[2]
Staphylococcus aureus> LL-37 equivalent[2]
Prion Protein (PrP) Peptides Escherichia coli30-100[3][4]
Candida parapsilosis30-100[3][4]
Bacillus subtilis~100[4]
Staphylococcus aureus~100[4]
Islet Amyloid Polypeptide (IAPP) Not reported-

Table 2: Cytotoxicity (Cell Viability/Lysis)

PeptideCell LineAssayResultsReference
This compound Human lymphoblast T2 cellsLDH releaseNot active[1]
Amyloid-beta (Aβ) Neuronal cellsVariousNeurotoxic, particularly oligomeric forms[5]
Islet Amyloid Polypeptide (IAPP) Pancreatic β-cellsVariousCytotoxic, contributes to β-cell death
Prion Protein (PrP) Neuronal cellsVariousNeurotoxic in misfolded PrPSc form[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Assessment (MIC Assay)

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial efficacy of the peptides.

  • Peptide Preparation: Peptides are dissolved in sterile, ultra-pure water to create stock solutions (e.g., 1 mM).

  • Bacterial Culture: The target microorganism (e.g., M. luteus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to a specific optical density (e.g., 0.08-0.13 at 625 nm).[6]

  • Microdilution Assay:

    • A two-fold serial dilution of the peptide stock solution is prepared in a 96-well microtiter plate.

    • The diluted bacterial suspension is added to each well.

    • Positive (bacteria only) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is used to quantify plasma membrane damage and cytotoxicity.[1]

  • Cell Culture: Human lymphoblast T2 cells are cultured in RPMI 1640 medium supplemented with fetal calf serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.[1]

  • Assay Procedure:

    • Cells are washed and resuspended in assay medium to a concentration of 0.15 × 10^6 cells/ml.[1]

    • 50 μl of the cell suspension is added to wells of a 96-well plate containing serial dilutions of the peptides.

    • The plate is incubated for 30 minutes at 37°C and 5% CO2.[1]

    • Controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis agent) are included.

  • Quantification: Cell lysis is quantified by measuring the amount of LDH released into the medium using a colorimetric assay kit, following the manufacturer's instructions.[1]

Amyloid Fibril Formation Kinetics (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[7][8]

  • Reagent Preparation:

    • A stock solution of Thioflavin T (e.g., 1 mg/ml) is prepared in a suitable buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0) and filtered.[7]

    • A working solution is prepared by diluting the stock solution on the day of the experiment.[7]

  • Peptide Preparation: Lyophilized peptides are treated to ensure a monomeric state before initiating the aggregation assay. This may involve dissolution in solvents like hexafluoroisopropanol (HFIP) followed by removal of the solvent.

  • Kinetic Measurement:

    • The monomeric peptide solution is mixed with the ThT working solution in a 96-well black plate.

    • The plate is incubated in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.

    • ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[8][9]

  • Data Analysis: The fluorescence intensity is plotted against time to generate a sigmoidal curve, from which parameters like the lag time, elongation rate, and final plateau can be determined.

Fibril Morphology Visualization (Transmission Electron Microscopy)

Transmission Electron Microscopy (TEM) is used to visualize the morphology of the amyloid fibrils formed.[10][11]

  • Sample Preparation: A small aliquot (e.g., 3-5 µL) of the peptide solution after incubation is applied to a carbon-coated copper grid.[10]

  • Negative Staining:

    • After a few minutes of incubation, the excess sample is wicked off with filter paper.

    • The grid is then stained with a solution of a heavy metal salt, typically 2% uranyl acetate, for a few minutes.[10]

    • The excess stain is wicked off, and the grid is allowed to air dry completely.

  • Imaging: The prepared grids are examined using a transmission electron microscope operating at a suitable voltage (e.g., 80 keV).[10] Images are captured at various magnifications to observe the overall fibril distribution and the fine details of individual fibril morphology.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the relationship between the compared peptides.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Peptide Stock Solution (1 mM) SerialDilution Serial Dilution of Peptide Peptide->SerialDilution Bacteria Bacterial Culture (Overnight) Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MIC MIC Determination VisualInspection->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_LDH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cell Culture (T2 cells) Incubation Incubation with Peptides (37°C, 30 min) Cells->Incubation Peptides Peptide Dilutions Peptides->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LDH_Reaction LDH Reaction with Substrate Supernatant->LDH_Reaction Absorbance Measure Absorbance LDH_Reaction->Absorbance

Caption: Workflow for Lactate Dehydrogenase (LDH) Release Assay.

Experimental_Workflow_ThT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Monomer Monomeric Peptide Solution Mixing Mix Peptide and ThT Monomer->Mixing ThT Thioflavin T Working Solution ThT->Mixing Incubation Incubation in Plate Reader (37°C, shaking) Mixing->Incubation Fluorescence Measure Fluorescence (Ex: 440nm, Em: 480nm) Incubation->Fluorescence Kinetics Plot Kinetics Curve Fluorescence->Kinetics

Caption: Workflow for Thioflavin T (ThT) Fibril Formation Assay.

Experimental_Workflow_TEM cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Fibrils Fibril Sample (Post-incubation) Adsorption Adsorb Sample to Grid Fibrils->Adsorption Grid Carbon-coated Copper Grid Grid->Adsorption Staining Negative Stain (Uranyl Acetate) Adsorption->Staining Drying Air Dry Staining->Drying Imaging TEM Imaging Drying->Imaging

Caption: Workflow for Transmission Electron Microscopy (TEM) of Fibrils.

Peptide_Relationship cluster_amyloid Amyloid-Forming Peptides cluster_properties Shared Properties Aurein This compound Antimicrobial Antimicrobial Activity Aurein->Antimicrobial Fibril Fibril Formation Aurein->Fibril Abeta Amyloid-beta (Aβ) Abeta->Antimicrobial Cytotoxicity Cytotoxicity Abeta->Cytotoxicity Abeta->Fibril IAPP Islet Amyloid Polypeptide (IAPP) IAPP->Cytotoxicity IAPP->Fibril PrP Prion Protein (PrP) PrP->Antimicrobial PrP->Cytotoxicity PrP->Fibril

Caption: Relationship of Compared Amyloid-Forming Peptides.

Discussion and Conclusion

This compound, an antimicrobial peptide from the Southern bell frog, demonstrates moderate antimicrobial activity and a propensity to form amyloid-like fibrils.[1][12] When compared to other well-studied amyloidogenic peptides, several key differences and similarities emerge.

  • Antimicrobial Efficacy: this compound's antimicrobial activity against M. luteus (MIC ~50 µM) is within the range of that observed for peptides derived from the Prion Protein (30-100 µM against various microbes).[1][3][4] Amyloid-beta has also been shown to possess potent antimicrobial properties, in some cases exceeding that of the human antimicrobial peptide LL-37.[2] A direct comparison of the antimicrobial spectrum and potency of this compound against the same panel of microbes as Aβ and PrP would be highly valuable. Data on the antimicrobial activity of IAPP is notably absent in the reviewed literature.

  • Cytotoxicity: A significant advantage of this compound appears to be its low cytotoxicity, as it was found to be inactive against human lymphoblast cells.[1] In contrast, Aβ, IAPP, and the misfolded form of PrP are well-known for their cytotoxic effects on neuronal and pancreatic β-cells, respectively, which is a central aspect of their pathology in Alzheimer's disease, type 2 diabetes, and prion diseases.

  • Amyloid Formation: All four peptides share the characteristic of forming amyloid fibrils. The kinetics and morphology of these fibrils can be assessed using Thioflavin T assays and Transmission Electron Microscopy. The ability of this compound to form fibrils, coupled with its antimicrobial activity, supports the growing hypothesis of a functional role for amyloid structures in the innate immune system.

References

Aurein 3.3: Bridging the Gap Between In Vitro Promise and In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of an antimicrobial peptide (AMP) from initial discovery to a potential therapeutic is paved with rigorous validation. Aurein 3.3, a peptide isolated from the Australian Southern bell frog (Litoria raniformis), has demonstrated noteworthy in vitro antimicrobial properties. However, a critical gap remains in its developmental pathway: the validation of its activity in a live infection model. This guide provides a comparative analysis of this compound's known attributes against established in vivo data for other antimicrobial peptides, highlighting the necessary next steps for its preclinical evaluation.

While direct in vivo studies on this compound are not currently available in published literature, its in vitro activity and structural characteristics provide a foundation for discussion. This guide will delve into the knowns and unknowns of this compound, drawing comparisons with other AMPs that have progressed to in vivo testing to offer a clear perspective on its therapeutic potential and the experimental data required to substantiate it.

In Vitro Activity of this compound

This compound has shown moderate activity against Gram-positive bacteria. A key metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

PeptideTarget MicroorganismMIC (µM)Citation
This compound Micrococcus luteus~50[1]

This in vitro activity is a crucial first step, but it does not guarantee success in a complex biological system. Factors such as stability, toxicity, and interaction with host components can significantly impact a peptide's efficacy in vivo.

The Missing Piece: In Vivo Validation

The true test of an antimicrobial peptide's therapeutic potential lies in its performance within a living organism. In vivo studies are essential to understand a peptide's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body and the pathogen).

Currently, there is a lack of published data on the in vivo efficacy of this compound in any animal model of infection. To illustrate the type of data required, we can look at the in vivo validation of other antimicrobial peptides.

Comparative In Vivo Data of Other Antimicrobial Peptides
PeptideAnimal ModelBacterial StrainDosing RegimenOutcome
Ctn[15-34]Murine peritonitisAcinetobacter baumannii30 mg/kg, single intraperitoneal injectionSignificant reduction in bacterial load in peritoneal fluid.
OMN6Murine lung infectionAcinetobacter baumanniiSingle intravenous injection (dose-dependent)Prevention of mortality and reduction of bacterial burden in the lungs.
DP7Murine peritonitisStaphylococcus aureus20 mg/kg, intraperitoneal injectionReduced bacterial load in peritoneal lavage fluid.

This comparative data underscores the critical experiments needed to evaluate this compound. A typical in vivo validation workflow would involve selecting a suitable animal model, determining the appropriate infection route and bacterial challenge, and then assessing the peptide's ability to reduce the bacterial burden and improve survival.

Experimental Protocols: A Roadmap for this compound In Vivo Studies

To bridge the existing data gap for this compound, a series of well-defined in vivo experiments are necessary. The following protocols, based on established methodologies for other AMPs, provide a potential roadmap for future research.

Murine Peritonitis Model

This model is commonly used to assess the efficacy of antimicrobials against systemic infections.

  • Animal Model: BALB/c mice (6-8 weeks old).

  • Bacterial Strain: A clinically relevant strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection: Induce peritonitis by intraperitoneal (i.p.) injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.

  • Treatment: Administer this compound at various concentrations via a relevant route (e.g., intraperitoneal or intravenous) at a specific time point post-infection.

  • Outcome Measures:

    • Monitor survival rates over a set period (e.g., 7 days).

    • At selected time points, euthanize a subset of animals to determine the bacterial load (Colony Forming Units, CFU) in the peritoneal fluid and key organs (e.g., spleen, liver).

    • Assess inflammatory markers in the peritoneal fluid.

Murine Skin Infection Model

This model is relevant for evaluating treatments for localized skin and soft tissue infections.

  • Animal Model: SKH1 hairless mice or mice with a shaved dorsal area.

  • Bacterial Strain: Staphylococcus aureus or Pseudomonas aeruginosa.

  • Infection: Create a superficial wound and inoculate it with the bacterial suspension.

  • Treatment: Apply this compound topically as a cream or hydrogel formulation or administer systemically.

  • Outcome Measures:

    • Measure wound size and healing progression over time.

    • Determine the bacterial load in the wound tissue at different time points.

    • Perform histological analysis of the wound tissue to assess inflammation and re-epithelialization.

Structural Insights and Mechanism of Action

Recent studies have revealed a fascinating aspect of this compound's structure: its ability to form cross-β amyloid fibrils.[2][3][4][5] This self-assembly into amyloid-like structures is a characteristic shared by a number of antimicrobial peptides and is thought to be linked to their mechanism of action.[2][3][4][5] The prevailing hypothesis is that these peptides disrupt bacterial cell membranes, leading to cell death. The formation of amyloid-like structures may play a role in concentrating the peptide at the bacterial surface or in forming pores in the membrane.

Below is a diagram illustrating a proposed general mechanism of action for membrane-targeting antimicrobial peptides.

AMP_Mechanism cluster_0 Bacterial Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space Lipid_Bilayer_Outer Outer Leaflet Pore_Formation Pore Formation Lipid_Bilayer_Outer->Pore_Formation 2. Membrane Perturbation Lipid_Bilayer_Inner Inner Leaflet AMPs This compound Peptides AMPs->Lipid_Bilayer_Outer 1. Electrostatic Attraction Cytoplasm Cytoplasm Cell_Death Bacterial Cell Death Pore_Formation->Cell_Death 3. Ion Leakage & Membrane Depolarization

Caption: Proposed mechanism of action for membrane-targeting antimicrobial peptides.

Experimental Workflow for In Vivo Validation

The logical progression from in vitro characterization to in vivo validation is a critical pathway in drug development. The following diagram outlines a typical workflow for assessing the in vivo efficacy of an antimicrobial peptide like this compound.

In_Vivo_Workflow Start In Vitro Characterization (MIC, Cytotoxicity) Animal_Model Select Animal Model (e.g., Murine Peritonitis) Start->Animal_Model Infection Induce Bacterial Infection Animal_Model->Infection Treatment Administer this compound (Dose-Response) Infection->Treatment Outcome Assess Efficacy Treatment->Outcome Toxicity Evaluate In Vivo Toxicity (e.g., Histopathology, Blood Chemistry) Treatment->Toxicity Survival Monitor Survival Outcome->Survival Primary Endpoint Bacterial_Load Determine Bacterial Load (CFU) Outcome->Bacterial_Load Secondary Endpoint Data_Analysis Data Analysis & Conclusion Survival->Data_Analysis Bacterial_Load->Data_Analysis Toxicity->Data_Analysis

Caption: A typical experimental workflow for the in vivo validation of an antimicrobial peptide.

Conclusion and Future Directions

This compound presents an interesting case of an antimicrobial peptide with demonstrated in vitro activity and a unique structural characteristic of forming amyloid-like fibrils. However, the absence of in vivo data is a significant hurdle in assessing its true therapeutic potential. The path forward for this compound, and other AMPs at a similar stage of development, is clear: a systematic and rigorous evaluation in relevant animal models of infection. By following established protocols and comparing its performance against other well-characterized AMPs, the scientific community can determine if this compound's in vitro promise can be translated into in vivo reality. The data generated from such studies will be invaluable for guiding future drug development efforts in the critical fight against antibiotic resistance.

References

A Comparative Analysis of Membrane Disruption: Aurein 3.3 vs. Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct mechanisms and activities of membrane-disrupting peptides is crucial for the development of novel therapeutics. This guide provides a detailed comparison of two such peptides: Aurein 3.3, an antimicrobial peptide derived from Australian tree frogs, and melittin, the principal toxic component of bee venom.

While both peptides exhibit membrane-disrupting properties, their mechanisms of action, lytic efficiencies, and cellular selectivities differ significantly. Melittin is a well-characterized, potent lytic peptide that acts broadly against both microbial and mammalian cells. In contrast, this compound displays more moderate and selective antimicrobial activity, with a distinct mechanism of action that involves the formation of amyloid-like fibrils.

Quantitative Comparison of Lytic Activity

The following table summarizes the available quantitative data on the membrane-disrupting activities of this compound and melittin against various cell types. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the observed values.

PeptideTarget CellAssayValueReference
This compound Micrococcus luteusMinimum Inhibitory Concentration (MIC)~50 µM[1]
T2 cellsLytic ActivityInactive[1]
Melittin Staphylococcus aureusMinimum Inhibitory Concentration (MIC)0.06 µg/mL[2]
Escherichia coliMinimum Inhibitory Concentration (MIC)0.125 µg/mL[2]
Human Red Blood CellsHemolytic Concentration 50% (HC50)2 µg/mL[3]
SW480 human colon adenocarcinoma cellsHalf-maximal Inhibitory Concentration (IC50)10 µM[4]

Mechanisms of Membrane Disruption

The disparate activities of this compound and melittin can be attributed to their fundamentally different modes of interaction with cell membranes.

Melittin: Pore Formation

Melittin is known to disrupt membranes through the formation of pores, a process that is concentration-dependent and can occur via several proposed mechanisms, including the "toroidal pore" and "carpet" models.

  • Toroidal Pore Model: In this model, melittin peptides insert into the lipid bilayer, inducing the lipids to bend inward to line the pore alongside the peptides. This creates a stable, water-filled channel that disrupts the membrane's integrity.

  • Carpet Model: At high concentrations, melittin peptides are thought to accumulate on the surface of the membrane, forming a "carpet-like" layer. This disrupts the membrane's curvature and tension, leading to the formation of transient pores and eventual membrane collapse.

Melittin_Mechanism cluster_toroidal Toroidal Pore Model cluster_carpet Carpet Model melittin_t Melittin Monomers insertion_t Peptide Insertion melittin_t->insertion_t Interaction membrane_t Lipid Bilayer membrane_t->insertion_t pore_formation_t Toroidal Pore Formation insertion_t->pore_formation_t Lipid Bending melittin_c Melittin Monomers accumulation_c Surface Accumulation melittin_c->accumulation_c High Concentration membrane_c Lipid Bilayer membrane_c->accumulation_c disruption_c Membrane Disruption accumulation_c->disruption_c Detergent-like Effect

Figure 1: Proposed mechanisms of membrane disruption by melittin.

This compound: Amyloid Fibril Formation

Recent studies have revealed a novel mechanism for this compound that involves self-assembly into amyloid-like fibrils. This process is thought to be a key aspect of its antimicrobial activity.

The proposed mechanism involves the following steps:

  • Monomeric State: In solution, this compound exists as unstructured monomers.

  • Fibril Formation: Upon interaction with microbial membranes, the peptides self-assemble into organized, cross-β sheet-rich amyloid fibrils.

  • Membrane Perturbation: These fibrils are hypothesized to interact with and disrupt the bacterial membrane, although the precise nature of this interaction is still under investigation.

Aurein33_Mechanism cluster_aurein This compound Mechanism aurein_monomers This compound Monomers membrane_interaction Interaction with Microbial Membrane aurein_monomers->membrane_interaction fibril_formation Amyloid Fibril Formation membrane_interaction->fibril_formation Self-assembly membrane_disruption Membrane Disruption fibril_formation->membrane_disruption

Figure 2: Proposed mechanism of membrane disruption by this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the quantitative data presented in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow start Start prepare_peptide Prepare serial dilutions of peptide start->prepare_peptide prepare_bacteria Prepare standardized bacterial suspension start->prepare_bacteria inoculate Inoculate dilutions with bacteria prepare_peptide->inoculate prepare_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 3: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Peptide Preparation: A two-fold serial dilution of the peptide is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in the same broth.

  • Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Workflow:

Hemolytic_Assay_Workflow start Start prepare_peptide Prepare serial dilutions of peptide start->prepare_peptide prepare_rbcs Prepare red blood cell suspension start->prepare_rbcs incubate Incubate peptide with RBCs at 37°C for 1 hour prepare_peptide->incubate prepare_rbcs->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure_hemoglobin Measure hemoglobin release in supernatant (absorbance at 540 nm) centrifuge->measure_hemoglobin calculate_hemolysis Calculate percentage of hemolysis measure_hemoglobin->calculate_hemolysis end End calculate_hemolysis->end

References

Assessing the Selectivity of Aurein 3.3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial peptide Aurein 3.3, focusing on its selectivity for bacterial versus mammalian cells. This document compiles available experimental data, details relevant methodologies, and offers a comparison with other antimicrobial peptides.

Introduction to this compound and Antimicrobial Selectivity

This compound is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the Australian bell frog, Litoria aurea[1]. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity. A critical parameter for the therapeutic potential of any AMP is its selectivity: the ability to effectively kill pathogenic microbes while exhibiting minimal toxicity towards host mammalian cells. This selectivity is often quantified by the therapeutic index or selectivity index, calculated as the ratio of the peptide's toxicity to mammalian cells (e.g., the concentration causing 50% hemolysis, HC50) to its antimicrobial potency (e.g., the minimum inhibitory concentration, MIC). A higher selectivity index indicates a more promising therapeutic candidate.

The mechanism behind this selectivity is attributed to differences in the cell membrane composition between bacteria and mammals. Bacterial membranes are typically rich in anionic phospholipids, which electrostatically attract the cationic AMPs. In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids and cholesterol, resulting in a weaker interaction with AMPs.

Performance Data: this compound and Comparators

A comprehensive assessment of this compound's selectivity is hampered by a lack of publicly available data on its hemolytic or cytotoxic effects on mammalian cells. While some studies have investigated its antimicrobial properties, the corresponding data on its impact on mammalian cells remains elusive, preventing the calculation of a definitive selectivity index.

Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)Gram StainReference
Micrococcus luteus~50Gram-positive[2]

Comparative Antimicrobial Peptides

To provide context for the antimicrobial efficacy of this compound, the following table presents data for other well-characterized AMPs, including members of the Aurein family and other classes of peptides.

PeptideBacterial StrainMIC (µg/mL)HC50 (µg/mL)Selectivity Index (HC50/MIC)Reference
Aurein 1.2 Staphylococcus aureus≤16>100 (estimated)>6.25[2]
Escherichia coli≤16>100 (estimated)>6.25[2]
Aurein M2 (Aurein 1.2 analog) Staphylococcus aureus≤16Lower than Aurein 1.2Improved selectivity[2]
Escherichia coli≤16Lower than Aurein 1.2Improved selectivity[2]
Aurein M3 (Aurein 1.2 analog) Staphylococcus aureus≤16Higher than Aurein 1.2Improved selectivity[2]
Escherichia coli≤16Higher than Aurein 1.2Improved selectivity[2]

Note: The HC50 for Aurein 1.2 and its analogs was not explicitly quantified in the cited study but was noted to be favorable, leading to improved selectivity indices for the analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the selectivity of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is typically employed.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start peptide_prep Prepare serial dilutions of this compound in a 96-well plate start->peptide_prep inoculation Inoculate each well with the bacterial suspension peptide_prep->inoculation bacteria_prep Prepare a standardized inoculum of the target bacterial strain bacteria_prep->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity or measure absorbance (OD600) incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), a common indicator of cytotoxicity towards mammalian cells. The concentration at which 50% of RBCs are lysed is the HC50 value.

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start rbc_prep Isolate and wash human red blood cells (RBCs) start->rbc_prep incubation Incubate RBCs with peptide dilutions at 37°C for 1 hour rbc_prep->incubation peptide_dilutions Prepare serial dilutions of this compound peptide_dilutions->incubation centrifugation Centrifuge to pellet intact RBCs incubation->centrifugation measure_hemoglobin Measure hemoglobin release in the supernatant (absorbance at 540 nm) centrifugation->measure_hemoglobin calculate_hc50 Calculate HC50 value measure_hemoglobin->calculate_hc50 end End calculate_hc50->end

Workflow for hemolysis assay.

Mechanism of Selectivity: A Structural Perspective

The selectivity of antimicrobial peptides is fundamentally linked to their interaction with cell membranes. The following diagram illustrates the proposed mechanism of action that leads to bacterial cell death while sparing mammalian cells.

AMP_Selectivity cluster_bacterial Bacterial Cell Interaction cluster_mammalian Mammalian Cell Interaction b_start Cationic this compound b_attraction Electrostatic attraction to anionic bacterial membrane b_start->b_attraction b_insertion Insertion into the lipid bilayer b_attraction->b_insertion b_pore Pore formation or membrane disruption b_insertion->b_pore b_lysis Cell lysis and death b_pore->b_lysis m_start Cationic this compound m_repulsion Weak interaction with zwitterionic mammalian membrane m_start->m_repulsion m_no_insertion Minimal to no membrane insertion m_repulsion->m_no_insertion m_intact Cell remains intact m_no_insertion->m_intact

Differential interaction of AMPs.

Conclusion and Future Directions

The available data indicates that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria. However, a definitive assessment of its therapeutic potential is currently hindered by the absence of published data on its cytotoxicity towards mammalian cells. Without this crucial information, the selectivity index of this compound cannot be determined and compared with that of other antimicrobial peptides.

Future research should prioritize conducting standardized hemolysis and cytotoxicity assays with this compound to establish its HC50 and IC50 values. This will enable the calculation of its selectivity index and provide a clearer picture of its potential as a therapeutic agent. Furthermore, comparative studies involving a broader range of bacterial and fungal pathogens, alongside direct comparisons with other AMPs under identical experimental conditions, will be invaluable for a comprehensive evaluation of this compound's clinical promise. The study of analogs of related peptides like Aurein 1.2, where modifications have been shown to enhance selectivity, could also provide a roadmap for the rational design of more effective and safer this compound-based therapeutics.[2][3]

References

Aurein 3.3: A Comparative Performance Guide for Clinical and Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Aurein 3.3's performance against clinical bacterial isolates versus standard laboratory strains. The available experimental data is summarized to highlight the current understanding and identify knowledge gaps in the therapeutic potential of this peptide.

Currently, there is limited publicly available data directly comparing the antimicrobial efficacy of this compound against a comprehensive panel of both clinical isolates and laboratory reference strains. The existing research primarily focuses on its activity against standard laboratory strains, leaving a notable gap in our understanding of its performance against clinically relevant, often more resistant, pathogens.

Quantitative Performance Analysis

The antimicrobial activity of this compound has been quantified against the Gram-positive laboratory strain, Micrococcus luteus. This provides a baseline for its intrinsic antimicrobial potential.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Laboratory Bacterial Strain

Bacterial StrainStrain TypeMinimum Inhibitory Concentration (MIC) (µM)
Micrococcus luteusLaboratory Strain~50[1]

No peer-reviewed studies were identified that reported the MIC of this compound against any clinical bacterial isolates. This lack of data prevents a direct comparison of its potency against strains encountered in clinical settings versus those maintained for laboratory research.

Experimental Protocols

The standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide like this compound is the broth microdilution assay. This method provides a quantitative measure of the peptide's ability to inhibit bacterial growth.

Broth Microdilution MIC Assay Protocol

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Peptide: this compound is dissolved in a sterile, inert solvent and then serially diluted in the broth medium within the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no peptide) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

This compound is an antimicrobial peptide that is believed to exert its effect through the disruption of bacterial cell membranes. While the precise signaling pathways involved in its antimicrobial action are not fully elucidated, a general model of its interaction with the bacterial cell envelope can be visualized.

G Proposed Mechanism of Action of this compound Aurein This compound Peptide Interaction Electrostatic Interaction Aurein->Interaction Membrane Bacterial Cell Membrane Insertion Membrane Insertion & Pore Formation Membrane->Insertion Hydrophobic interactions Interaction->Membrane Disruption Membrane Disruption & Ion Leakage Insertion->Disruption Death Bacterial Cell Death Disruption->Death

Caption: A diagram illustrating the proposed mechanism of action for the antimicrobial peptide this compound.

Experimental Workflow for Comparative Analysis

To address the current data gap, a clear experimental workflow is necessary to compare the performance of this compound against both clinical isolates and laboratory strains.

G Workflow for Comparing this compound Efficacy cluster_strains Bacterial Strain Selection cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison lab_strains Laboratory Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) mic_testing Broth Microdilution MIC Assay lab_strains->mic_testing clinical_isolates Clinical Isolates (e.g., MRSA, VRE, MDR Pseudomonas) clinical_isolates->mic_testing mbc_testing Minimum Bactericidal Concentration (MBC) Assay mic_testing->mbc_testing data_comp Compare MIC & MBC values mbc_testing->data_comp conclusion Evaluate Differential Efficacy data_comp->conclusion

Caption: A logical workflow for conducting a comparative study of this compound's performance against laboratory and clinical bacterial strains.

References

The Pivotal Role of Individual Residues in Aurein 1.2 Antimicrobial Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of an alanine scan of the antimicrobial peptide Aurein 1.2 reveals critical insights into the contribution of each amino acid to its biological function. This guide provides a comparative analysis of the antimicrobial and hemolytic activities of Aurein 1.2 and its alanine-substituted analogs, offering valuable data for researchers in antimicrobial drug development.

The quest for novel antimicrobial agents has led to a significant focus on naturally occurring peptides. Aurein 1.2, a 13-amino acid peptide (GLFDIIKKIAESF-NH2) isolated from the Australian bell frog, has demonstrated broad-spectrum antimicrobial activity.[1][2] To elucidate the structure-activity relationship of this promising peptide, a systematic alanine scan was conducted, where each amino acid residue was individually replaced with alanine. This approach allows for the determination of each residue's contribution to the peptide's antimicrobial efficacy and its toxicity towards host cells, typically measured by hemolytic activity.

Comparative Activity of Aurein 1.2 Alanine Analogs

The following table summarizes the quantitative data from the alanine scanning study of Aurein 1.2. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. Hemolytic activity, presented as the percentage of red blood cell lysis at a specific peptide concentration, is a key indicator of cytotoxicity.

PeptideSequenceMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)Hemolysis at 100 µg/mL (%)
Aurein 1.2 GLFDIIKKIAESF-NH₂ 256 64 ~5
G1AALFDIIKKIAESF-NH₂>512256<5
L2AGAFDIIKKIAESF-NH₂>512128<5
F3AGLADIIKKIAESF-NH₂>512128<5
D4AGLFAIIKKIAESF-NH₂12832~10
I5AGLFDAIKKIAESF-NH₂512128<5
I6AGLFDIAKKIAESF-NH₂512128<5
K7AGLFDIIAKIAESF-NH₂>512256<5
K8AGLFDIIKAIAESF-NH₂>512256<5
I9AGLFDIIKKAAESF-NH₂>512256<5
A10GGLFDIIKKIGESF-NH₂512128<5
E11AGLFDIIKKIAASF-NH₂12864~8
S12AGLFDIIKKIAEAF-NH₂25664<5
F13AGLFDIIKKIAESA-NH₂>512256<5

Experimental Protocols

Peptide Synthesis

Aurein 1.2 and its alanine analogs were synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[3] The synthesis was performed on a Rink Amide resin to obtain C-terminally amidated peptides.[4] Each amino acid was coupled sequentially, and after the final residue was added, the peptide was cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptides were then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity was confirmed by mass spectrometry.[3]

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the peptides was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Bacterial Culture Preparation: Bacterial strains, such as Escherichia coli and Staphylococcus aureus, were grown in Mueller-Hinton Broth (MHB) to mid-logarithmic phase.[7] The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.[7]

  • Peptide Dilution: The peptides were dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[7]

  • Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the peptide dilutions. The plates were then incubated at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC was determined as the lowest peptide concentration that completely inhibited visible bacterial growth.[6]

Hemolysis Assay

The hemolytic activity of the peptides was assessed against human red blood cells (RBCs).[8]

  • RBC Preparation: Fresh human red blood cells were washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The peptides at various concentrations were incubated with the RBC suspension in a 96-well plate at 37°C for 1 hour.

  • Measurement of Hemolysis: The plates were then centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, indicative of cell lysis, was measured by determining the absorbance at a specific wavelength (e.g., 450 nm or 540 nm).

  • Calculation: The percentage of hemolysis was calculated relative to a positive control (100% lysis, typically achieved with a detergent like Triton X-100) and a negative control (0% lysis, RBCs in PBS only).

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assays cluster_mic MIC Assay Workflow cluster_hemolysis Hemolysis Assay Workflow cluster_data Data Analysis s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 a1 Broth Microdilution Assay (MIC) s4->a1 Purified Peptides a2 Hemolysis Assay s4->a2 Purified Peptides m3 Incubation a1->m3 h3 Centrifugation a2->h3 m1 Bacterial Culture m1->a1 m2 Serial Peptide Dilution m2->a1 m4 Read MIC m3->m4 d1 Compare MIC Values m4->d1 h1 Prepare Red Blood Cells h1->a2 h2 Incubate with Peptides h2->a2 h4 Measure Hemoglobin Release h3->h4 d2 Compare Hemolytic Activity h4->d2 d3 Structure-Activity Relationship d1->d3 d2->d3

Caption: Experimental workflow for validating the role of specific residues in Aurein 1.2 activity.

References

Comparative Analysis of Aurein 3.3 and Pexiganan: A Duel of Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial peptide (AMP) research, Aurein 3.3 and pexiganan represent two distinct evolutionary and mechanistic approaches to combating microbial threats. While both peptides exhibit potent antimicrobial activity, their modes of action diverge significantly. Pexiganan, a synthetic analog of a natural magainin peptide, primarily acts by disrupting the bacterial cell membrane through the formation of toroidal pores. In contrast, this compound, a peptide from the Australian Southern bell frog, employs a novel mechanism involving the formation of amyloid-like fibrils and the induction of co-translational protein aggregation, alongside membrane interaction. This guide provides a detailed comparative study of their mechanisms, supported by experimental data and methodologies, to inform researchers and drug developers in the field of antimicrobial therapeutics.

Performance and Antimicrobial Activity

The antimicrobial efficacy of this compound and pexiganan has been evaluated against a range of bacterial pathogens. The following tables summarize their Minimum Inhibitory Concentrations (MICs), providing a quantitative comparison of their potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria

BacteriumMIC (µM)
Micrococcus luteus~50[1][2]
Staphylococcus aureus>50
Escherichia coli>50

Table 2: Minimum Inhibitory Concentrations (MIC) of Pexiganan Against Various Bacteria

BacteriumMIC (µg/mL)
Staphylococcus aureus (MSSA & MRSA)16 - 32[3]
Streptococcus spp.≤32[4]
Enterococcus faecium8 - 32[3]
Enterococcus faecalis32 - >256[3]
Escherichia coli8 - 16[3]
Pseudomonas aeruginosa8 - 16[3]
Acinetobacter spp.8 - 16[3]
Helicobacter pylori4[5]

Mode of Action: A Tale of Two Strategies

The fundamental difference between this compound and pexiganan lies in their primary mechanisms of bacterial killing.

Pexiganan: The Membrane Disruptor

Pexiganan's mode of action is a well-characterized example of membrane permeabilization. As a cationic and amphipathic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. Upon binding, pexiganan monomers are thought to aggregate and insert into the lipid bilayer, leading to the formation of "toroidal pores." In this model, the peptide helices, along with the head groups of the lipid molecules, line the pore, causing significant disruption to the membrane's integrity. This leads to the leakage of cellular contents and ultimately, cell death.[6][7][8]

pexiganan_mode_of_action cluster_membrane Bacterial Membrane Pexiganan Pexiganan Binding Electrostatic Binding to Membrane Pexiganan->Binding Aggregation Peptide Aggregation Binding->Aggregation Insertion Insertion into Lipid Bilayer Aggregation->Insertion Pore Toroidal Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Pexiganan's toroidal pore formation mechanism.
This compound: A Dual-Pronged Attack

This compound presents a more complex and multifaceted mode of action. While it does interact with bacterial membranes, its primary killing mechanism appears to be linked to its ability to self-assemble into amyloid-like fibrils.

  • Amyloid Fibril Formation: Cryo-electron microscopy has revealed that this compound forms cross-β fibril structures characterized by kinked β-sheets.[9][10][11][12] These fibrils can interact with and potentially disrupt the bacterial membrane.

  • Co-translational Protein Aggregation: A novel aspect of this compound's mechanism is its proposed ability to induce the aggregation of nascent polypeptide chains as they are being synthesized by ribosomes.[13][14] This interference with protein synthesis and folding leads to the formation of inclusion bodies and ultimately disrupts essential cellular processes, leading to cell death.

aurein_mode_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular Aurein This compound Fibril Amyloid Fibril Formation Aurein->Fibril Aggregation Co-translational Aggregation Aurein->Aggregation MembraneInteraction Membrane Interaction Fibril->MembraneInteraction Ribosome Ribosome MembraneInteraction->Ribosome NascentProtein Nascent Protein Chain Ribosome->NascentProtein NascentProtein->Aggregation InclusionBody Inclusion Body Formation Aggregation->InclusionBody Disruption Disruption of Cellular Processes InclusionBody->Disruption Death Cell Death Disruption->Death experimental_workflow cluster_sytox SYTOX Green Assay cluster_calcein Calcein Leakage Assay S_Start Bacterial Culture S_Wash Harvest & Wash Cells S_Start->S_Wash S_Incubate Incubate with SYTOX Green S_Wash->S_Incubate S_AddAMP Add AMP S_Incubate->S_AddAMP S_Measure Measure Fluorescence S_AddAMP->S_Measure C_Start Prepare Lipid Vesicles C_Load Load with Calcein C_Start->C_Load C_Purify Purify Vesicles C_Load->C_Purify C_AddAMP Add AMP C_Purify->C_AddAMP C_Measure Measure Fluorescence C_AddAMP->C_Measure

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Aurein 3.3

Author: BenchChem Technical Support Team. Date: November 2025

Aurein 3.3, an antimicrobial and anticancer peptide, requires meticulous handling and disposal to ensure laboratory safety and prevent environmental contamination.[1] Improper disposal of antimicrobial agents is a significant contributor to the development of antimicrobial resistance, where residual compounds in the environment can lead to the emergence of multi-resistant bacteria.[2][3][4] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, aligning with general best practices for synthetic and antimicrobial peptides.[4][5]

Immediate Safety and Handling

Before beginning any procedure, it is crucial to be familiar with the general safety precautions for handling synthetic peptides. This includes wearing appropriate personal protective equipment (PPE), such as gloves and eye protection, and avoiding inhalation or direct contact with the skin.[5] In the event of a spill, the area should be absorbed with an inert material, placed in a sealed container for disposal, and the area thoroughly ventilated and cleaned.[5]

Storage of this compound:

For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light. To prevent degradation from moisture, allow the container to equilibrate to room temperature in a desiccator before opening.[6] When preparing solutions, use sterile distilled water or a dilute sterile acetic acid (0.1%) for initial solubilization before further dilution with an assay buffer.

This compound Disposal Protocol

Given that this compound is an antimicrobial peptide, all materials contaminated with it, including unused media, stock solutions, and consumables, should be treated as hazardous chemical waste.[4]

Step 1: Waste Segregation and Collection

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Solid Waste: Pipette tips, gloves, vials, and other contaminated labware.

  • Liquid Waste: Unused or expired stock solutions, and media containing this compound.

Collect this waste in clearly labeled, leak-proof containers designated for chemical waste.

Step 2: Inactivation (Recommended but Institution-Dependent)

While not always mandatory, inactivating the antimicrobial properties of this compound before disposal is a best practice to minimize environmental impact. The stability of peptides varies, and some may not be fully degraded by standard autoclaving procedures.[4]

A chemical inactivation method, such as treatment with a strong oxidizing agent, could be considered.[5] However, the feasibility and safety of such a procedure must be evaluated within the context of your laboratory's capabilities and institutional guidelines.

Step 3: Final Disposal

Dispose of the collected chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[4] They will have established procedures for the proper disposal of chemical and hazardous waste, which may include incineration or other specialized treatments.

Never dispose of this compound or its contaminated materials down the drain or in the regular trash, as this can lead to environmental contamination.[2]

Key Disposal Considerations

ParameterGuidelineRationale
Waste Classification Chemical Waste, potentially Biohazardous if used in cell culture.Antimicrobial properties pose an environmental risk. Cell culture applications introduce biological components.[4]
Container Type Rigid, leak-proof, and clearly labeled containers.To prevent spills and ensure proper identification and handling by waste management personnel.[7]
Spill Management Absorb with inert material, place in a sealed container, and decontaminate the area.To contain the peptide and prevent unintended exposure or spread.[5]
Regulatory Compliance Adhere to local and institutional regulations for chemical and biohazardous waste.Ensures legal and safe disposal practices, protecting both personnel and the environment.[2]

This compound Disposal Workflow

cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Pre-Disposal Treatment cluster_2 Phase 3: Final Disposal Generate this compound Waste Generate this compound Waste Segregate into Labeled Chemical Waste Container Segregate into Labeled Chemical Waste Container Generate this compound Waste->Segregate into Labeled Chemical Waste Container Consult Institutional EHS for Inactivation Protocol Consult Institutional EHS for Inactivation Protocol Segregate into Labeled Chemical Waste Container->Consult Institutional EHS for Inactivation Protocol Perform Chemical Inactivation (if required) Perform Chemical Inactivation (if required) Consult Institutional EHS for Inactivation Protocol->Perform Chemical Inactivation (if required) Store Securely for Pickup Store Securely for Pickup Perform Chemical Inactivation (if required)->Store Securely for Pickup Dispose via Institutional Hazardous Waste Program Dispose via Institutional Hazardous Waste Program Store Securely for Pickup->Dispose via Institutional Hazardous Waste Program

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocol: Validating a Chemical Inactivation Method

To ensure a chosen chemical inactivation method is effective, a simple experiment can be designed to test the residual antimicrobial activity of the treated this compound.

cluster_0 Preparation cluster_1 Antimicrobial Assay cluster_2 Analysis Prepare this compound Solution Prepare this compound Solution Treat with Inactivating Agent (e.g., oxidizing agent) Treat with Inactivating Agent (e.g., oxidizing agent) Prepare this compound Solution->Treat with Inactivating Agent (e.g., oxidizing agent) Inoculate Bacterial Culture on Agar Plates Inoculate Bacterial Culture on Agar Plates Treat with Inactivating Agent (e.g., oxidizing agent)->Inoculate Bacterial Culture on Agar Plates Apply Treated and Untreated this compound to Separate Discs Apply Treated and Untreated this compound to Separate Discs Inoculate Bacterial Culture on Agar Plates->Apply Treated and Untreated this compound to Separate Discs Incubate Plates Incubate Plates Apply Treated and Untreated this compound to Separate Discs->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Compare Zones to Determine Inactivation Efficacy Compare Zones to Determine Inactivation Efficacy Measure Zones of Inhibition->Compare Zones to Determine Inactivation Efficacy

Caption: Experimental workflow for validating this compound inactivation.

References

Essential Safety and Handling Protocols for Aurein 3.3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Antimicrobial Peptide Aurein 3.3.

This document provides crucial safety and logistical information for the handling of this compound, a research-grade antimicrobial peptide with potential anticancer activity. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. This information is intended to supplement, not replace, your institution's established safety protocols and any specific details provided in a product's Material Safety Data Sheet (MSDS). It is important to note that a specific MSDS for this compound was not publicly available at the time of this writing; therefore, these recommendations are based on best practices for handling similar bioactive and antimicrobial peptides.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular Formula C₇₉H₁₂₉N₂₁O₁₉Vendor Information
Molecular Weight 1669.0 g/mol Vendor Information
Appearance Lyophilized solidGeneral Peptide Properties
Purity Typically >95%Vendor Information
Storage Temperature -20°CGeneral Peptide Handling

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

  • Hand Protection: Nitrile gloves are required.[1][2][3] Due to the potential for degradation, it is recommended to change gloves frequently, especially after direct contact with the substance.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.[1][4]

  • Body Protection: A fully buttoned lab coat is essential to protect skin and clothing from accidental splashes.[4][5]

  • Respiratory Protection: While not typically required for handling small quantities of lyophilized peptides, a respirator may be necessary if there is a risk of aerosolization or if working with large quantities. Consult your institution's safety officer for specific guidance.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of this compound from receipt to use.

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the lyophilized peptide at -20°C in a tightly sealed container to prevent degradation from moisture and air.[5]

  • Reconstitution:

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

    • Conduct all weighing and reconstitution activities within a clean and controlled environment, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of the lyophilized powder and to protect the peptide from contamination.

    • Use sterile, nuclease-free solutions for reconstitution as specified by the research protocol.

  • Experimental Use:

    • When handling the reconstituted solution, always wear the prescribed PPE.

    • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Do not eat, drink, or smoke in the laboratory where this compound is being handled.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent the development of antimicrobial resistance and environmental contamination.[6]

  • Solid Waste:

    • All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste.

    • Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected as hazardous chemical waste.[6]

    • Do not pour solutions containing this peptide down the drain.

    • Some institutions may have specific protocols for the deactivation of antimicrobial peptides prior to disposal. Autoclaving may not be effective for all antibiotics and should only be used if specified by your institution's safety guidelines.[6]

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Safety and Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Aurein3_3_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Don PPE Don PPE Equilibrate Vial Equilibrate Vial Don PPE->Equilibrate Vial Weigh Peptide Weigh Peptide Equilibrate Vial->Weigh Peptide Reconstitute Reconstitute Weigh Peptide->Reconstitute Experimental Use Experimental Use Reconstitute->Experimental Use Collect Solid Waste Collect Solid Waste Experimental Use->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Experimental Use->Collect Liquid Waste Institutional Disposal Institutional Disposal Collect Solid Waste->Institutional Disposal Collect Liquid Waste->Institutional Disposal End End Institutional Disposal->End Start Start Start->Don PPE

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.